molecular formula C5H4BrClFN B1519932 4-Bromo-3-fluoropyridine hydrochloride CAS No. 1159811-44-5

4-Bromo-3-fluoropyridine hydrochloride

Cat. No.: B1519932
CAS No.: 1159811-44-5
M. Wt: 212.45 g/mol
InChI Key: NNSNDHTUFCXSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluoropyridine hydrochloride is a useful research compound. Its molecular formula is C5H4BrClFN and its molecular weight is 212.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-fluoropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSNDHTUFCXSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657726
Record name 4-Bromo-3-fluoropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159811-44-5
Record name 4-Bromo-3-fluoropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-fluoropyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-3-fluoropyridine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-3-fluoropyridine Hydrochloride: Properties, Applications, and Protocols

Introduction

This compound is a halogenated pyridine derivative that has emerged as a critical building block in modern organic synthesis. Its strategic combination of a pyridine core with bromine and fluorine substituents imparts a unique reactivity profile, making it an invaluable intermediate for constructing complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, synthetic utility, and best practices for handling and application. The presence of fluorine is particularly significant, as its incorporation into molecules can enhance metabolic stability, bioavailability, and binding affinity—key attributes in the development of novel therapeutics and advanced agrochemicals.[1][2]

Core Chemical and Physical Properties

The hydrochloride salt form of 4-Bromo-3-fluoropyridine enhances its stability and modifies its physical properties compared to the freebase. The compound typically appears as a solid, ranging from pale yellow to brown, and its characteristics are summarized below.[3][4]

PropertyValueSource(s)
CAS Number 1159811-44-5 (for Hydrochloride)[5]
2546-52-3 (for Freebase)[3][6][7][8]
Molecular Formula C₅H₄BrClFN[9]
Molecular Weight 212.45 g/mol (Hydrochloride)[9]
175.99 g/mol (Freebase)[6][8]
Appearance Solid, semi-solid, or liquid; Pale brown to dark purple[3][4][10]
Boiling Point 160-169.2 °C (Freebase at 760 mmHg)[4][9]
Density ~1.707 g/cm³ (Predicted for Freebase)[4][9]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water. The hydrochloride salt form may exhibit different solubility profiles.[3][11]
Storage Conditions Store under an inert atmosphere (Nitrogen or Argon) in a freezer at -20°C or refrigerated at 0-8°C. Keep sealed in a dry, well-ventilated place.[4][5][10][12]

Structural Information and Identification

The precise arrangement of atoms in 4-Bromo-3-fluoropyridine is fundamental to its reactivity. The electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms create distinct sites for synthetic modification.

  • IUPAC Name: this compound

  • Synonyms: 3-Fluoro-4-bromopyridine HCl, 4-Bromo-3-fluoropyridinium chloride[8][9]

  • InChI (Freebase): 1S/C5H3BrFN/c6-4-1-2-8-3-5(4)7/h1-3H[3][6][10]

  • InChIKey (Freebase): QBLOMVIUENUOJY-UHFFFAOYSA-N[6][10]

  • SMILES (Freebase): C1=CN=CC(=C1Br)F[3][6]

Caption: Structure of 4-Bromo-3-fluoropyridine with Hydrochloride.

Reactivity and Synthetic Applications

4-Bromo-3-fluoropyridine is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[3][7] Its reactivity is governed by the halogen substituents, which can be selectively targeted in various cross-coupling reactions.

  • Cross-Coupling Reactions: The bromine atom at the 4-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[13] These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds.[1][13]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, amplified by the fluorine and bromine atoms, makes it susceptible to nucleophilic attack, although this is less common than cross-coupling at the bromine site.

  • Role in Drug Discovery: The fluorinated pyridine motif is highly valued in medicinal chemistry. The introduction of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This compound serves as a key starting material for active pharmaceutical ingredients (APIs) targeting a range of diseases, including cancer and inflammatory conditions.[1][7]

G cluster_0 Synthetic Pathway Start 4-Bromo-3-fluoropyridine Hydrochloride Intermediate Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Intermediate [Pd] catalyst, Base, Coupling Partner Product Complex Molecule (API, Agrochemical) Intermediate->Product Bond Formation (C-C, C-N, etc.)

Caption: General synthetic utility workflow.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

Hazard Identification: [6]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][12][14]

  • Skin Irritation: Causes skin irritation.[6][12][14]

  • Eye Irritation: Causes serious eye irritation.[6][12][14]

  • Respiratory Irritation: May cause respiratory irritation.[6][12][14]

Incompatible Materials: Strong oxidizing agents and strong bases.[12]

Protocol for Safe Handling
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12][14]

  • Dispensing: Avoid generating dust when handling the solid. Carefully weigh and transfer the material, ensuring containers are promptly resealed.

  • Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust creation, and place it into a suitable, labeled container for disposal.[14]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12][14]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12][14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12][14]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[14]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[10][12] The compound is noted to be hygroscopic and air-sensitive.[12][14]

G cluster_workflow Safe Handling Workflow A Assess Hazards (Review SDS) B Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Weigh & Dispense Carefully C->D E Store Properly (Inert, -20°C, Sealed) D->E F Dispose of Waste Correctly D->F

Caption: A workflow for the safe handling of the chemical.

Analytical Characterization (Expected Spectral Data)

While specific spectra depend on the solvent and instrument, the following outlines the expected characteristics for the freebase form, which is often analyzed after neutralization of the salt.

  • ¹H NMR: The spectrum would show three signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, triplets of doublets, etc.) would be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

  • ¹³C NMR: Five distinct signals are expected for the carbon atoms of the pyridine ring. The chemical shifts would be significantly influenced by the attached halogens, with the carbon atoms bonded to fluorine and bromine showing characteristic shifts and C-F coupling.

  • ¹⁹F NMR: A single signal would be present, characteristic of the fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum would display a characteristic molecular ion peak [M]+. A prominent [M+2]+ peak of nearly equal intensity would be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized, self-validating workflow for using this compound in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond.

Objective: To synthesize a 4-aryl-3-fluoropyridine derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (0.05 eq.), and the base (3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[15]

    • Extract the product with an organic solvent such as ethyl acetate (3 x volume).[15]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[15]

  • Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy and Mass Spectrometry.

References

  • Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. 3-Fluoro-4-bromopyridine Hydrochloride CAS 2546-52-3.
  • PubChem. 4-Bromo-3-fluoropyridine. National Center for Biotechnology Information.
  • ChemBK. 4-BROMO-3-CHLOROPYRIDINE.
  • The Royal Society of Chemistry. (2018). Supporting Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers.
  • Reddit. (2023). Help with 4-Bromopyridine HCl. r/Chempros.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
  • SpectraBase. 4-bromopyridine, hydrobromide.
  • Pathak, R. B., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

Sources

Introduction: The Strategic Importance of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-3-fluoropyridine Hydrochloride: A Strategic Building Block in Modern Synthesis

In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational pillars. Among these, functionalized pyridines are of paramount importance due to their prevalence in bioactive molecules. This compound stands out as a particularly valuable synthetic intermediate. Its strategic arrangement of a bromine atom, a fluorine atom, and a basic nitrogen atom within the pyridine ring offers a versatile platform for molecular elaboration. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

This guide provides an in-depth examination of this compound, detailing its properties, synthesis, reactivity, and applications. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this key building block.

Compound Identification and Physicochemical Properties

The first step in utilizing any chemical reagent is to confirm its identity and understand its physical characteristics. The Chemical Abstracts Service (CAS) has assigned unique identifiers to both the free base and its hydrochloride salt, which are essential for accurate sourcing and regulatory compliance.

PropertyValueSource
Product Name This compound[1][2]
CAS Number 1159811-44-5[1]
Parent Compound 4-Bromo-3-fluoropyridine[3][4][5]
Parent CAS Number 2546-52-3[3][4][5][6][7][8]
Molecular Formula C₅H₄BrClFN[6][9]
Molecular Weight 212.45 g/mol (Hydrochloride Salt)-
Parent MW 175.99 g/mol [3][4][5][6]
Appearance Light yellow liquid or solid[4][9]
Boiling Point (Parent) 169.2 °C at 760 mmHg[9]
Density (Parent) 1.707 g/cm³[9]
Storage Inert atmosphere, store in freezer, under -20°C[3][5]

Synthesis and Mechanistic Considerations

The synthesis of 4-bromo-3-fluoropyridine typically involves multi-step pathways, often starting from more readily available pyridine derivatives. A common conceptual route involves the fluorination of a precursor like 3-bromo-4-nitropyridine.

The causality behind this choice is rooted in the principles of nucleophilic aromatic substitution (SₙAr). The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions. A fluoride source, such as tetrabutylammonium fluoride (TBAF), can then displace the nitro group to yield the desired product. The identity of the final product is confirmed through rigorous analytical methods including NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HR-MS).[10]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Core Mechanism cluster_product Product cluster_purification Workup & Purification A 3-Bromo-4-nitropyridine C Nucleophilic Aromatic Substitution (SₙAr) A->C Substrate B Fluoride Source (e.g., TBAF) Anhydrous DMSO B->C Nucleophile D 4-Bromo-3-fluoropyridine C->D Displacement of -NO₂ E Aqueous Workup Chromatography D->E G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonar Sonogashira Coupling A 4-Bromo-3-fluoropyridine Hydrochloride B R-B(OH)₂ Pd Catalyst, Base A->B Reacts at C4-Br D R₂NH Pd Catalyst, Base A->D Reacts at C4-Br F R-C≡CH Pd/Cu Catalysts, Base A->F Reacts at C4-Br C 4-Aryl-3-fluoropyridine B->C E 4-Amino-3-fluoropyridine D->E G 4-Alkynyl-3-fluoropyridine F->G

Caption: Versatility of 4-Bromo-3-fluoropyridine in cross-coupling reactions.

This strategic utility is exemplified in the synthesis of complex molecules like poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, where similar halogenated pyridines serve as key intermediates for building the required isoquinolinone scaffolds. [11]

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate its practical application, the following self-validating protocol describes a typical Suzuki-Miyaura reaction. The success of the reaction is validated by the consumption of starting materials and the formation of the product, which can be monitored by TLC or LC-MS.

Objective: To synthesize 4-(4-methoxyphenyl)-3-fluoropyridine.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Causality: The ligand coordinates to the palladium center, forming the active catalytic species in situ.

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the pre-mixed catalyst to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). Causality: The aqueous base is necessary for the transmetalation step of the catalytic cycle.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with any halogenated organic compound, proper safety precautions are critical. The parent compound, 4-Bromo-3-fluoropyridine, is associated with several hazard statements.

Hazard CodeDescriptionSource
H302Harmful if swallowed[5][8]
H315Causes skin irritation[5][8]
H319Causes serious eye irritation[5][8]
H332Harmful if inhaled[5][8]
H335May cause respiratory irritation[5][8]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [5]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [5]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a high-value, versatile reagent that empowers chemists to construct complex molecular architectures. Its well-defined and orthogonal reactivity at the bromine and fluorine positions provides a reliable platform for building diversity into molecules destined for pharmaceutical, agrochemical, and materials science applications. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in innovative research and development projects.

References

  • BLD Pharm. 2546-52-3|4-Bromo-3-fluoropyridine.
  • CymitQuimica. CAS 2546-52-3: 4-Bromo-3-fluoropyridine.
  • Sunway Pharm Ltd. 3-Fluoro-4-bromopyridine hydrochloride - CAS:2546-52-3.
  • Home Sunshine Pharma. 3-Fluoro-4-bromopyridine Hydrochloride CAS 2546-52-3.
  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers.
  • Sigma-Aldrich. 4-Bromo-3-fluoropyridine | 2546-52-3.
  • BLD Pharm. 1159811-44-5|this compound.
  • PubChem. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174.
  • Ningbo Bon Natural Chemical Co., Ltd. The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis.
  • Synchem. This compound.
  • ChemicalBook. 3-BROMO-4-FLUOROPYRIDINE synthesis.
  • Ningbo Bon Natural Chemical Co., Ltd. The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis.
  • PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

Sources

A Comprehensive Technical Guide to 4-Bromo-3-fluoropyridine Hydrochloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluoropyridine hydrochloride is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties and functional group arrangement make it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a detailed examination of its core physicochemical properties, including its molecular weight, alongside a practical, field-tested protocol for its application in palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this document serves as a vital resource for professionals engaged in advanced chemical research and drug discovery.

Physicochemical Profile

The precise characterization of a starting material is fundamental to the reproducibility and success of any synthetic endeavor. This compound's properties are pivotal for its reactivity and handling. The molecular weight of the hydrochloride salt is a critical parameter for stoichiometric calculations in reaction planning.

There is a discrepancy in the literature regarding the exact molecular formula and corresponding weight, with some sources listing the free base and others the hydrochloride salt. For clarity, the free base, 4-Bromo-3-fluoropyridine, has a molecular formula of C5H3BrFN and a molecular weight of approximately 175.99 g/mol [1][2][3]. The hydrochloride salt, which is the subject of this guide, incorporates an additional molecule of hydrogen chloride (HCl).

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C5H4BrClFN[4][5]
Molecular Weight 212.45 g/mol [4][5]
CAS Number 2546-52-3[1][2][3][4][6]
Appearance Pale brown solid / Light yellow liquid[3][5]
Storage Temperature Inert atmosphere, 0-8°C or under -20°C[3][7][8]

Note: The CAS number 2546-52-3 is frequently used for both the free base and the hydrochloride salt across various suppliers and databases.

Strategic Application in Synthesis: Cross-Coupling Reactions

The true value of 4-Bromo-3-fluoropyridine lies in its utility as a synthetic intermediate.[6] The pyridine ring is a common scaffold in pharmaceuticals, and the strategic placement of fluorine and bromine atoms offers distinct advantages. The fluorine atom can enhance metabolic stability and binding affinity of a final drug molecule, a crucial consideration in drug design.[9][10] The bromine atom, positioned at the 4-position, serves as a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11]

Mechanistic Causality in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. When using 4-Bromo-3-fluoropyridine, the choice of catalyst, base, and solvent is not arbitrary; it is dictated by the substrate's electronic nature.

  • Catalyst Selection: The pyridine nitrogen is a Lewis base and can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition and ensuring high yields.

  • Base Selection: A moderately strong inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is required. The base activates the boronic acid partner, forming a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

The logical flow of a typical Suzuki-Miyaura cross-coupling workflow is illustrated below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants 1. 4-Bromo-3-fluoropyridine 2. Boronic Acid/Ester Reagents 3. Pd Catalyst & Ligand 4. Inorganic Base (e.g., K2CO3) Solvent 5. Dioxane/Water Mixture Inert Purge with N2/Ar Solvent->Inert Combine & Degas Heat Heat to 80-100 °C Stir Stir for 2-24 h Quench Quench Reaction Stir->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent Quench->Extract Purify Purify (e.g., Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Synthesis of a 4-Aryl-3-fluoropyridine Derivative

This protocol is a representative, self-validating procedure for a Suzuki-Miyaura coupling reaction. Each step includes checks and justifications to ensure success.

Objective: To synthesize 3-fluoro-4-(4-methoxyphenyl)pyridine from this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)

  • Potassium Carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl2, and K2CO3.

    • Causality: A flame-dried flask under an inert atmosphere prevents moisture from deactivating the catalyst and hydrolyzing the boronic acid.

  • Atmosphere Inerting: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) gas three times. Maintain a positive pressure of inert gas.

    • Causality: The Pd(0) catalytic species is sensitive to oxygen. Removing air is critical for preventing catalyst oxidation and ensuring high catalytic activity.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should create a ~0.1 M solution with respect to the limiting reagent.

    • Causality: Degassed solvents prevent oxygen from entering the reaction. The specific ratio ensures all components remain in solution at elevated temperatures.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Monitoring (Self-Validation): After 2 hours, take a small aliquot via syringe, quench with water, extract with ethyl acetate, and spot on a TLC plate (or analyze by LC-MS). The reaction is complete upon the disappearance of the 4-Bromo-3-fluoropyridine starting material.

    • Causality: Regular monitoring prevents unnecessary heating that could lead to side product formation and confirms the reaction has reached completion.

  • Workup: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[2][12] It causes skin and serious eye irritation.[2][7][12][13]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[12][13] Work in a well-ventilated area or a chemical fume hood.[13]

  • Handling: Avoid breathing dust, fumes, or vapors.[12][13] Wash hands and any exposed skin thoroughly after handling.[12][13]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[12] For long-term stability, it is recommended to store under an inert atmosphere at reduced temperatures (e.g., 2-8°C or in a freezer).[3][7]

Conclusion

This compound is more than a chemical with a defined molecular weight; it is an enabling tool for innovation in pharmaceutical and chemical research. Its strategic value lies in the predictable reactivity of its bromine substituent and the beneficial properties conferred by its fluorine atom. By understanding the physicochemical data, appreciating the mechanistic basis for its application in synthesis, and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this building block to construct novel molecules with significant potential.

References

  • Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174.
  • The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. OKCHEM. [Link]
  • 3-Fluoro-4-bromopyridine Hydrochloride CAS 2546-52-3. Home Sunshine Pharma. [Link]
  • 4-Bromo-3-chloro-2-fluoropyridine | C5H2BrClFN | CID 56604170.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). APIChem. [Link]
  • The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. APIChem. [Link]
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • Preparation method of fluoropyridine compounds.

Sources

4-Bromo-3-fluoropyridine hydrochloride 2D and 3D structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 2D and 3D Structure of 4-Bromo-3-fluoropyridine Hydrochloride

Introduction

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted pyridine, it serves as a versatile synthetic building block for the creation of more complex molecular architectures. The strategic placement of bromine and fluorine atoms on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable precursor for active pharmaceutical ingredients (APIs) and other specialty chemicals.[1]

A comprehensive understanding of this molecule's two-dimensional (2D) topology and three-dimensional (3D) conformation is paramount for its effective utilization. The 2D structure dictates its fundamental chemical identity and reactivity patterns, while the 3D structure governs its steric profile and how it interacts with other molecules, such as biological receptors or catalysts. This guide provides a detailed exploration of the structural elucidation of this compound, integrating spectroscopic and crystallographic techniques with computational modeling to offer a holistic view for researchers, scientists, and drug development professionals.

Chemical Identity and 2D Structure

The 2D structure, or chemical constitution, defines the atom-to-atom connectivity. For this compound, this consists of a pyridine ring substituted with a fluorine atom at position 3 and a bromine atom at position 4. The hydrochloride salt form indicates that the basic nitrogen of the pyridine ring is protonated.

The IUPAC name for the free base is 4-bromo-3-fluoropyridine.[2] The presence of the electronegative nitrogen atom, along with the fluorine and bromine substituents, creates a distinct electronic landscape across the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[3][4]

Table 1: Chemical and Physical Properties of 4-Bromo-3-fluoropyridine

Property Value Source
CAS Number 2546-52-3 (free base) [2]
Molecular Formula C₅H₃BrFN (free base) [2]
Molecular Weight 175.99 g/mol (free base) [2]
Molecular Formula (HCl Salt) C₅H₄BrClFN [5][6]
Molecular Weight (HCl Salt) 212.45 g/mol [5]
InChIKey QBLOMVIUENUOJY-UHFFFAOYSA-N (free base) [2]
SMILES C1=CN=CC(=C1Br)F (free base) [2]

| Appearance | Solid, semi-solid, or liquid; may be light yellow or pale brown |[6][7] |

Below is a diagram illustrating the key structural and electronic features of the molecule.

Caption: 2D structure and principal electronic effects in 4-Bromo-3-fluoropyridine.

Spectroscopic Elucidation of the 2D Structure

Spectroscopic methods are essential for confirming the 2D structure of a synthesized molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous evidence of atom connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 4-Bromo-3-fluoropyridine, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative. The introduction of fluorine atoms into pyridine systems leads to characteristic changes in chemical shifts and introduces complex spin-spin coupling constants.[8]

  • ¹H NMR: The protonated pyridine ring is expected to show three distinct signals.

    • The proton at C2 (adjacent to N) will be the most deshielded. It will appear as a doublet due to coupling with the proton at C6 across the nitrogen.

    • The proton at C6 will also be a doublet, coupled to the proton at C2.

    • The proton at C5 will be the most complex signal. It will be split into a doublet by the adjacent fluorine atom (³JH-F) and further split by the proton at C6 (³JH-H), resulting in a doublet of doublets.

  • ¹³C NMR: Five signals are expected for the carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, F, Br). Carbon-fluorine coupling (¹JC-F, ²JC-F, etc.) will be observed, which is a key diagnostic feature. The C-F coupling constants are valuable for confirming the position of the fluorine atom.[9]

  • ¹⁹F NMR: A single signal is expected for the fluorine atom. This signal will be split by the adjacent proton at C5 (³JF-H), appearing as a doublet. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment.[8]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is important to avoid exchange interactions that can affect chemical shifts.[8]

  • Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe single lines for each carbon. A coupled spectrum can be run to observe C-F and C-H coupling constants.

  • ¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum.

  • 2D NMR (Optional but Recommended): Perform 2D correlation experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to unambiguously assign all proton and carbon signals and confirm the connectivity.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental formula. For 4-Bromo-3-fluoropyridine, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions containing bromine, where two peaks of roughly equal intensity are separated by 2 Da. This pattern is a definitive signature for the presence of a single bromine atom.

Determination of the 3D Structure

While the 2D structure shows connectivity, the 3D structure describes how the atoms are arranged in space, including bond lengths, bond angles, and torsional angles. This is determined primarily through X-ray crystallography for the solid state and computational modeling for the gas phase or solvated state.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive 3D structural information for crystalline solids. By diffracting X-rays off a single crystal, one can determine the precise coordinates of each atom in the crystal lattice. This yields accurate measurements of bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding and π-π stacking.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and can be achieved by methods such as slow evaporation of a solvent, vapor diffusion, or cooling.[12]

  • Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.[12]

  • Data Collection:

    • Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and improve data quality.[12]

    • Use a single-crystal X-ray diffractometer with monochromatic X-ray radiation (e.g., Mo Kα).

    • Collect a series of diffraction images as the crystal is rotated.[12]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and integrate reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the atoms.

    • Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

The resulting structure would confirm the planarity of the pyridine ring and provide precise values for C-C, C-N, C-F, and C-Br bond lengths and the angles between them.

workflow cluster_elucidation Structural Elucidation Workflow Synthesis Synthesis & Purification of Compound NMR_MS 2D Structure Confirmation (NMR, HRMS) Synthesis->NMR_MS Confirm Connectivity Crystallography 3D Solid-State Structure (X-ray Crystallography) NMR_MS->Crystallography Guide Crystallization Computation 3D In-Silico Structure (Computational Modeling) NMR_MS->Computation Input for Calculation Final Verified 2D & 3D Structure Crystallography->Final Experimental 3D Data Computation->Final Theoretical 3D Model

Caption: A generalized workflow for 2D and 3D molecular structure elucidation.

Computational Modeling

In the absence of experimental crystal data, or to complement it, computational chemistry provides powerful tools for predicting 3D structures and electronic properties. Density Functional Theory (DFT) is a widely used method for this purpose.[13][14][15]

Workflow: DFT-Based Structural Analysis
  • Input Structure Generation: Build the 2D structure of this compound in a molecular modeling software package.

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy (most stable) 3D conformation of the molecule. A common level of theory for such calculations is B3LYP with a basis set like 6-31+G(d,p), often including a solvent model (e.g., SM8) to simulate aqueous conditions.[13][14]

  • Frequency Calculation: After optimization, perform a frequency calculation to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Property Calculation: From the optimized geometry, various properties can be calculated:

    • Molecular Electrostatic Potential (MEP) Map: Visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for predicting non-covalent interactions.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help predict reactivity.[15]

    • Simulated Spectroscopic Data: NMR chemical shifts and coupling constants can be calculated and compared with experimental data for validation.

Structural Significance in Drug Discovery

The structural features of this compound are directly relevant to its application in drug development.

  • Vectorial Substitution: The distinct electronic nature of the C-F and C-Br bonds allows for selective, stepwise reactions. The C-Br bond is more readily activated in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon or nitrogen-based substituents at the 4-position. The C-F bond is more resistant to these conditions but can be targeted for nucleophilic aromatic substitution.

  • Modulation of Physicochemical Properties: The fluorine atom is often used as a "bioisostere" for a hydrogen atom. Its introduction can significantly alter a molecule's properties by:

    • Increasing metabolic stability by blocking sites of oxidative metabolism.

    • Modifying pKa, which affects the ionization state and solubility.

    • Enhancing binding affinity to target proteins through favorable electrostatic or hydrogen bonding interactions.[8]

  • Scaffold Rigidity: The planar, aromatic nature of the pyridine ring provides a rigid scaffold, which is often desirable in drug design to reduce the entropic penalty upon binding to a target.

Safety and Handling

4-Bromo-3-fluoropyridine and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions.

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[16][17] It causes skin and serious eye irritation and may cause respiratory irritation.[17][18]

  • Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18]

    • Avoid breathing dust, fumes, or vapors.[18]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere.[16]

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. NMR and mass spectrometry are indispensable for confirming the 2D chemical structure, providing clear evidence of atomic connectivity and elemental composition. For the 3D structure, single-crystal X-ray diffraction offers unparalleled accuracy in the solid state, while computational modeling provides critical insights into the molecule's conformational preferences and electronic properties. A thorough understanding of both the 2D and 3D structures is fundamental for chemists to rationally design synthetic routes and for medicinal chemists to leverage this versatile building block in the development of novel therapeutics.

References

  • N.N., Shcherbul', et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111).
  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluoropyridine. PubChem.
  • Al-Majid, A. M., et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 27(15), 4993.
  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-chloro-2-fluoropyridine. PubChem.
  • Cetina, M., & Jukić, M. (2012). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
  • Organic-Chemistry.org. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Organic-Chemistry.org.
  • SpectraBase. (n.d.). 3-Fluoropyridine - Optional[1H NMR] - Spectrum. SpectraBase.
  • Wikipedia. (n.d.). Pyridine. Wikipedia.
  • Thermo Fisher Scientific. (2020). Safety Data Sheet: 4-Bromopyridine hydrochloride. Thermo Fisher Scientific.
  • PubChemLite. (n.d.). 4-bromo-3-fluoropyridine (C5H3BrFN). PubChemLite.
  • Locus, T., & Liebman, J. F. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Semantic Scholar.
  • Locus, T., & Liebman, J. F. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 385.
  • Al-Amiery, A. A., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. International Journal of Molecular Sciences, 24(8), 7481.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD.
  • Verma, R. P., & Salman, H. (2014). Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. RSC Advances, 4(99), 56214-56224.
  • Fisher Scientific. (n.d.). 4-Bromo-3-chloro-2-fluoropyridine, 98%. Fisher Scientific.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-fluoropyridine. PubChem.
  • Bogdal, D., & Pielichowski, J. (2001). ChemInform Abstract: Synthesis of Substituted Pyridines by the Reactions of Halopyridines with Sulfur, Oxygen and Carbon Nucleophiles under Focused Microwave Irradiation. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-chloropyridine. PubChem.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-bromo-. NIST WebBook.

Sources

4-Bromo-3-fluoropyridine hydrochloride IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-3-fluoropyridine Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document delineates its chemical identity, including its IUPAC name and synonyms, and presents its physicochemical properties in a structured format. We delve into a validated synthetic route, explaining the mechanistic rationale behind the procedural choices. The guide further explores the compound's reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions, and provides a detailed, field-proven protocol for a representative Suzuki-Miyaura coupling. Finally, we highlight its significance in the synthesis of biologically active molecules, particularly kinase inhibitors, grounding all claims in authoritative scientific literature.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative valued for its utility in introducing the 3-fluoro-4-pyridyl moiety into complex molecular architectures. Its unique substitution pattern—a bromine atom at the 4-position and a fluorine atom at the 3-position—provides distinct reactivity handles for synthetic elaboration.

IUPAC Name: this compound[1]

Synonyms:

  • 3-Fluoro-4-bromopyridine hydrochloride

  • 4-Bromo-3-fluoropyridine HCl

  • 3-Fluor-4-brom-pyridin hydrochloride

  • Pyridine, 4-bromo-3-fluoro-, hydrochloride

CAS Number: 2546-52-3[1]

Physicochemical Properties

The properties of this reagent are crucial for its handling, storage, and application in synthesis. The data below is summarized for quick reference.

PropertyValueSource(s)
Molecular Formula C₅H₄BrClFNInternal Calculation
Molecular Weight 212.45 g/mol Internal Calculation
Appearance Colorless to pale yellow/brown solid or liquid[2]
Boiling Point 160-163 °C (for free base)-
Density ~1.707 g/cm³ (for free base)-
Storage Conditions Store under inert atmosphere, 2-8°C, protected from moisture-

Synthesis and Mechanistic Rationale

The synthesis of 4-bromo-3-fluoropyridine is a critical aspect of its utility, as its purity directly impacts subsequent reactions. A reliable method involves the nucleophilic aromatic substitution (SNA_r_) on a readily available precursor, 3-bromo-4-nitropyridine.[3][4]

Synthesis Pathway: From 3-Bromo-4-nitropyridine

The chosen pathway leverages the strong electron-withdrawing effect of the nitro group at the 4-position, which potently activates this position for nucleophilic attack. The bromine at the 3-position is significantly less reactive in this context.

G cluster_0 Synthesis of 4-Bromo-3-fluoropyridine A 3-Bromo-4-nitropyridine B 4-Bromo-3-fluoropyridine A->B  TBAF, DMSO, 25°C (Nucleophilic Aromatic Substitution) C 4-Bromo-3-fluoropyridine HCl B->C  HCl (e.g., in ether or dioxane) (Acid-Base Reaction) G cluster_workflow Suzuki Coupling Experimental Workflow Start Start Setup Combine Reactants: - 4-Bromo-3-fluoropyridine HCl - Boronic Acid - Base (e.g., K3PO4) - Solvent (e.g., Dioxane/H2O) Start->Setup Degas Degas Mixture (N2 or Ar sparging) Setup->Degas Catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) Degas->Catalyst Heat Heat Reaction (e.g., 90°C) & Monitor by TLC/LC-MS Catalyst->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (Column Chromatography) Workup->Purify End Characterized Product Purify->End

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Field-Proven Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol is a self-validating system, adapted from established and reliable procedures for similar substrates. [5][6][7]It provides a trusted starting point for researchers.

Objective: To synthesize 3-fluoro-4-phenylpyridine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, deionized (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv). [7]2. Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This step is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe. The water is essential for the catalytic cycle, particularly in the transmetalation step. [6]5. Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL). The aqueous wash removes the inorganic base and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-fluoro-4-phenylpyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

4-Bromo-3-fluoropyridine and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and protected from moisture and air.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis, particularly for the construction of novel therapeutics. Its well-defined reactivity allows for selective functionalization, primarily through palladium-catalyzed cross-coupling at the C4-bromo position. Understanding its synthesis, handling requirements, and reaction protocols, as detailed in this guide, empowers researchers to effectively leverage this building block in the pursuit of new chemical entities with potential biological activity.

References

Sources

A Comprehensive Technical Guide to 4-Bromo-3-fluoropyridine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 4-Bromo-3-fluoropyridine hydrochloride, a key building block in modern medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering critical insights into its physicochemical properties, handling, and applications, while also addressing the current ambiguities in publicly available data.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridine scaffolds are of paramount importance in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of halogen atoms, such as bromine and fluorine, on the pyridine ring offers a versatile handle for a variety of chemical transformations. These include, but are not limited to, nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This reactivity allows for the precise and controlled introduction of diverse functional groups, which is a cornerstone of modern drug design and optimization.

4-Bromo-3-fluoropyridine and its hydrochloride salt are valuable reagents that leverage the unique electronic properties of both bromine and fluorine. The presence of these two different halogens allows for selective and sequential reactions, providing a powerful tool for building molecular complexity.

Physicochemical Properties: A Tale of Two Compounds

A critical point of clarification for any researcher working with this compound is the distinction between the free base, 4-Bromo-3-fluoropyridine (CAS 2546-52-3), and its hydrochloride salt (CAS 1159811-44-5). There is considerable inconsistency across chemical supplier catalogs, with the properties of the free base often being incorrectly attributed to the hydrochloride salt. The following table summarizes the available data for both forms, highlighting the current gaps in the literature for the hydrochloride salt.

Property4-Bromo-3-fluoropyridine (Free Base)This compound
CAS Number 2546-52-31159811-44-5[1]
Molecular Formula C5H3BrFN[2]C5H4BrClFN[1]
Molecular Weight 175.99 g/mol [2]212.45 g/mol [1]
Physical State Solid, Semi-solid, or Liquid (Conflicting reports)[1]Data not consistently available
Appearance Pale brown solid or Light yellow liquid (Conflicting reports)Data not consistently available
Melting Point Data not availableData not available
Boiling Point 160-163 °C[3]Data not available
Solubility Data not availableData not available
Storage Temperature Inert atmosphere, store in freezer, under -20°C or 2-8°C[1][4]Inert atmosphere, 2-8°C[1]

Expert Insight: The significant discrepancies in the reported physical state of the free base suggest that its appearance may be highly dependent on purity and the presence of residual solvents. For the hydrochloride salt, the lack of definitive public data on its physical state and melting point is a notable challenge. As a salt, it is theoretically expected to be a solid at room temperature with a higher melting point and greater solubility in polar solvents compared to the free base. However, without empirical data from a reliable source, users should exercise caution and verify the physical properties of the material they acquire.

Handling, Storage, and Safety

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the GHS hazard classifications for the free base (4-Bromo-3-fluoropyridine) should be considered as a proxy, with the understanding that the hydrochloride salt may have different or additional hazards.

GHS Hazard Statements for 4-Bromo-3-fluoropyridine:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H332: Harmful if inhaled[2]

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Handling Protocol:

  • Receipt and Inspection: Upon receipt, the container should be inspected for damage. The compound should be handled in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (2-8°C or under -20°C for the free base) to prevent degradation[1][4]. The container must be kept tightly sealed.

  • Dispensing: When dispensing the compound, avoid generating dust or aerosols. Use appropriate tools and techniques to minimize exposure.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications in Organic Synthesis and Drug Discovery

4-Bromo-3-fluoropyridine is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the differential reactivity of the bromine and fluorine substituents, allowing for selective functionalization.

Key Reactions and Applications:

  • Cross-Coupling Reactions: The bromo-substituent is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by a variety of nucleophiles, a reaction that is often facilitated by the electron-withdrawing nature of the pyridine ring.

  • Synthesis of Pharmaceutical Intermediates: Bromo-fluoropyridine derivatives are key building blocks in the synthesis of a number of drug candidates. For instance, related compounds like 4-Bromo-2-fluoropyridine are used in the synthesis of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, which are a promising class of anti-cancer agents.

Below is a conceptual workflow for the utilization of a bromo-fluoropyridine derivative in a typical synthetic route in drug discovery.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Final Product Start 4-Bromo-3-fluoropyridine Suzuki Suzuki Coupling (Reacts at Bromo position) Start->Suzuki Boronic Acid/Ester, Pd Catalyst Intermediate_1 Aryl-substituted 3-fluoropyridine Suzuki->Intermediate_1 SNAr Nucleophilic Aromatic Substitution (Reacts at Fluoro position) Intermediate_1->SNAr Nucleophile (e.g., Amine) Intermediate_2 Disubstituted Pyridine (Drug Candidate Precursor) SNAr->Intermediate_2 Final_Product Final Drug Candidate Intermediate_2->Final_Product Further synthetic steps (e.g., deprotection)

Caption: A generalized synthetic workflow using a bromo-fluoropyridine.

Conclusion

This compound is a valuable synthetic building block with significant potential in drug discovery and development. However, researchers must be acutely aware of the distinction between the free base and the hydrochloride salt, and the current lack of definitive public data for the latter's physical properties. By adhering to strict safety and handling protocols and by empirically verifying the properties of the procured material, scientists can effectively and safely leverage the synthetic versatility of this important reagent.

References

  • BLD Pharm. 1159811-44-5 | this compound. URL
  • Home Sunshine Pharma. 3-Fluoro-4-bromopyridine Hydrochloride CAS 2546-52-3. URL
  • Sigma-Aldrich. 4-Bromo-3-fluoropyridine | 2546-52-3. URL
  • ChemicalBook. This compound CAS#: 1159811-44-5. URL
  • Synchem. This compound. URL
  • BLD Pharm. 2546-52-3 | 4-Bromo-3-fluoropyridine. URL
  • Sunway Pharm Ltd. 3-Fluoro-4-bromopyridine hydrochloride - CAS:2546-52-3. URL
  • PubChem. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174. URL
  • Fisher Scientific. 4-Bromo-3-chloro-2-fluoropyridine, 98%. URL
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Fluoropyridine Hydrochloride | 39160-31-1. URL
  • BioOrganics. 4-Bromo-3-fluoropyridine, HCl. URL
  • CookeChem. 4-Bromo-3-fluoropyridine , 98% , 2546-52-3. URL

Sources

4-Bromo-3-fluoropyridine hydrochloride reactivity profile and mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile and Mechanisms of 4-Bromo-3-fluoropyridine Hydrochloride

Foreword: Decoding a Privileged Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, pyridines represent a cornerstone scaffold.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them a favored motif in drug design. The strategic placement of halogen substituents further enhances their utility, transforming them into versatile building blocks for complex molecular architectures.[2] This guide focuses on this compound, a trifunctionalized pyridine that offers a rich and nuanced reactivity profile.

This document moves beyond a simple recitation of reactions. It aims to provide a mechanistic understanding of why this molecule behaves as it does, empowering researchers to make informed decisions in their synthetic endeavors. We will dissect the interplay of the pyridine nitrogen, the strongly electron-withdrawing fluorine, and the versatile bromine atom, providing a predictive framework for its application in key synthetic transformations.

The Molecule at a Glance: Structural and Electronic Considerations

4-Bromo-3-fluoropyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 4-position and a fluorine atom at the 3-position.[3] It is often supplied and handled as a more stable hydrochloride salt, a critical detail for experimental design.

PropertyValueSource
CAS Number 2546-52-3 (Free Base)[2]
HCl Salt CAS 1159811-44-5[4]
Molecular Formula C₅H₃BrFN[3][5]
Molecular Weight 175.99 g/mol [5]
Appearance Colorless to pale yellow liquid or solid[3]

The reactivity of this molecule is governed by a confluence of electronic effects:

  • Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and acts as an electron sink, withdrawing electron density from the ring (inductive and mesomeric effects). This makes the pyridine ring electron-deficient, deactivating it towards electrophilic aromatic substitution but significantly activating it for nucleophilic aromatic substitution (SNAr).[6]

  • Fluorine Substituent: As the most electronegative element, fluorine exerts a powerful -I (negative inductive) effect, further withdrawing electron density from the ring. This strongly enhances the ring's susceptibility to nucleophilic attack.[3][7]

  • Bromine Substituent: Bromine also has a -I effect and a +M (positive mesomeric) effect, but its most significant role is as an excellent leaving group in both nucleophilic substitution and as a reactive handle for metal-catalyzed cross-coupling reactions.[8]

  • Hydrochloride Salt Form: In its salt form, the pyridine nitrogen is protonated, forming a pyridinium cation. This dramatically increases the electron-deficient nature of the ring. However, for most reactions, the nitrogen must be deprotonated to the free base form using an external base to proceed.

Caption: Electronic influences on the 4-bromo-3-fluoropyridine core.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the fluorine at C3, makes the 4-position highly susceptible to nucleophilic attack. This is a classic SNAr reaction, proceeding through a two-step addition-elimination mechanism.[9]

Mechanism and Regioselectivity
  • Addition: A nucleophile (Nu⁻) attacks the C4 carbon, which bears the bromine leaving group. This is the rate-determining step, as it temporarily breaks the ring's aromaticity.[7]

  • Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized onto the electronegative nitrogen atom and further stabilized by the inductive effect of the C3-fluorine. This stabilization is key to the reaction's feasibility.[7][10]

  • Elimination: The aromaticity is restored by the expulsion of the bromide ion, which is a good leaving group.

The fluorine at C3 has a dual role. While F⁻ is a poor leaving group compared to Br⁻, its powerful inductive effect significantly lowers the activation energy of the initial nucleophilic attack, making it the rate-determining step and accelerating the overall reaction.[7]

SNAr_Mechanism SNAr Mechanism at C4 Start 4-Bromo-3-fluoropyridine + Nucleophile (Nu⁻) RDS Rate-Determining Step: Nucleophilic Attack at C4 Start->RDS Addition Intermediate Resonance-Stabilized Meisenheimer Complex RDS->Intermediate Elimination Fast Step: Elimination of Bromide (Br⁻) Intermediate->Elimination Restores Aromaticity Product 4-Nu-3-fluoropyridine Elimination->Product

Caption: The addition-elimination mechanism for SNAr reactions.

Experimental Protocol: General SNAr with an Amine

This protocol describes a general procedure for the substitution of the 4-bromo position with a primary or secondary amine.

  • Reagent Preparation:

    • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

    • Add a suitable aprotic polar solvent such as DMSO, DMF, or NMP (approx. 0.5 M concentration).

  • Deprotonation:

    • Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.5-3.0 eq) to neutralize the hydrochloride salt and scavenge the HBr byproduct. Stir for 10-15 minutes at room temperature.

    • Causality Note: The free pyridine base is the active substrate. The pyridinium salt is too deactivated and will not react.

  • Nucleophilic Addition:

    • Add the amine nucleophile (1.1-1.5 eq).

  • Reaction:

    • Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 4-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with exceptional functional group tolerance.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or a pinacol ester.[8][11]

Catalytic Cycle: The mechanism involves a Pd(0)/Pd(II) cycle.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex.[8]

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂(R) Transmetal->PdII_Both ReductElim Reductive Elimination PdII_Both->ReductElim ReductElim->Pd0 Product Coupled Product (Ar-R) ReductElim->Product - Product ArylBr 4-Bromo-3-fluoropyridine ArylBr->OxAdd + ArBr Boronic R-B(OR)₂ + Base Boronic->Transmetal + R-B(OR)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup:

    • To a microwave vial or Schlenk flask, add 4-bromo-3-fluoropyridine (free base, 1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).[12]

    • Trustworthiness Note: The choice of base is critical and can significantly impact yield. K₃PO₄ is often effective for heteroaryl couplings.[12]

  • Catalyst System:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a ligand such as XPhos or SPhos (2-4 mol%)).

    • Expertise Note: For challenging couplings involving heteroaromatics, using a pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand) often provides superior results to Pd(PPh₃)₄.

  • Solvent and Reaction:

    • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DMF.

    • Seal the vessel and heat to 80-110 °C (or use microwave irradiation) until the starting material is consumed (monitored by LC-MS).

  • Workup and Purification:

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

    • Pass the organic layer through a pad of Celite to remove palladium residues.

    • Wash, dry, and concentrate the organic phase. Purify by column chromatography or recrystallization.

B. Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[13][14] It has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[15]

Catalytic Cycle: The mechanism is similar to the Suzuki coupling but differs in the transmetalation step.[13][15]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) then deprotonates the coordinated amine to form a palladium-amido complex.[13][16]

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.[15][16]

ParameterTypical Reagents & Conditions
Palladium Source Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, SPhos, RuPhos, BrettPhos, BINAP
Base NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80 - 110 °C
Experimental Protocol: Buchwald-Hartwig Amination
  • Setup (under inert atmosphere):

    • In a glovebox or using Schlenk technique, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.

    • Add the base (e.g., NaOt-Bu, 1.4 eq).

    • Add 4-bromo-3-fluoropyridine (free base, 1.0 eq).

  • Reagent Addition:

    • Add a dry, degassed solvent (e.g., Toluene).

    • Add the amine (1.2 eq).

  • Reaction:

    • Seal the vessel and heat to 90-110 °C. Monitor by LC-MS.

    • Causality Note: The use of a strong, sterically hindered base is crucial to deprotonate the amine without competing as a nucleophile. The bulky phosphine ligands accelerate the rate-limiting reductive elimination step.[15]

  • Workup and Purification:

    • Cool the reaction mixture and quench carefully with saturated aqueous NH₄Cl.

    • Dilute with water and extract with an organic solvent.

    • Filter through Celite, wash, dry, concentrate, and purify by column chromatography.

Metallo-Organic Transformations

Lithiation via Metal-Halogen Exchange

The bromine atom can be swapped for a lithium atom using an organolithium reagent, most commonly n-butyllithium (n-BuLi). This reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions, such as the lithiated species acting as a base or nucleophile on another molecule of the starting material.[17]

The resulting 3-fluoro-4-lithiopyridine is a potent nucleophile and can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, DMF) to install new functional groups at the 4-position.

Lithiation_Workflow Lithiation and Electrophilic Quench Start 4-Bromo-3-fluoropyridine Step1 Metal-Halogen Exchange + n-BuLi, THF, -78 °C Start->Step1 Intermediate 3-Fluoro-4-lithiopyridine (Reactive Intermediate) Step1->Intermediate Step2 Electrophilic Quench + E⁺ Intermediate->Step2 Product 4-E-3-fluoropyridine Step2->Product

Caption: General workflow for lithiation and subsequent functionalization.

Grignard Reagent Formation

Formation of the corresponding Grignard reagent (4-MgBr-3-fluoropyridine) by direct reaction with magnesium metal can be challenging for pyridyl halides.[18] The highly basic Grignard reagent can react with the starting material.[19] However, the reaction can sometimes be achieved using highly activated magnesium (e.g., Rieke magnesium) or by using entrainment methods with an auxiliary reagent like ethyl bromide.[18] If successful, the Grignard reagent offers a less basic, more functionally-tolerant alternative to the organolithium species for reacting with electrophiles.

Conclusion

This compound is a strategically designed building block whose reactivity is dominated by the electron-deficient nature of its core. Its profile is characterized by a high propensity for nucleophilic aromatic substitution at the 4-position and exceptional versatility in palladium-catalyzed cross-coupling reactions, also at the C4-Br bond. Furthermore, the bromine atom serves as a reliable handle for low-temperature organometallic transformations. A thorough understanding of the underlying electronic effects and mechanistic pathways is paramount for any researcher aiming to leverage this potent scaffold in the synthesis of complex, high-value molecules for the pharmaceutical, agrochemical, and materials science industries.[2][20]

References

  • Heterocyclic Chemistry. Google Books.
  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • 4-Bromo-3-fluoropyridine | CAS 2546-52-3. CymitQuimica.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Pyridines. GCW Gandhi Nagar Jammu.
  • Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | 1159811-44-5. BLD Pharm.
  • Buchwald–Hartwig amin
  • What are the applications and synthesis of 4-Bromo-2-fluoropyridine?. Guidechem.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.
  • 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174. PubChem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Suzuki-Miyaura Couplings of Fluorin
  • REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
  • Nucleophilic Arom
  • Nucleophilic Arom
  • Suzuki reaction. Wikipedia.
  • Buchwald-Hartwig Amin
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithi
  • Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithi
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • Grignard Reagents. Sigma-Aldrich.
  • The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B

Sources

4-Bromo-3-fluoropyridine Hydrochloride: A Comprehensive Guide to Safety, Hazards, and GHS Classification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Bromo-3-fluoropyridine hydrochloride is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern allows for diverse chemical modifications, making it a key intermediate in the synthesis of complex molecular architectures for potential therapeutic agents. However, its reactivity and chemical nature necessitate a thorough understanding of its associated hazards to ensure safe handling and mitigate risks in the research and development environment. This guide provides a detailed examination of the safety profile, toxicological hazards, and regulatory classification of this compound, offering practical insights and protocols for laboratory professionals.

GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. Based on available data, 4-Bromo-3-fluoropyridine and its hydrochloride salt are classified as hazardous.[1][2][3] The following table summarizes the GHS classification.

Hazard Class Category Hazard Statement GHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin

Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Skin Corrosion/IrritationCategory 2H315: Causes skin irritation

Serious Eye Damage/IrritationCategory 2A / 2H319: Causes serious eye irritation

Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning [3][4][5][6]

Understanding the Hazards:
  • H302 (Harmful if swallowed): Ingestion of this compound can lead to toxic effects. The oral route is a significant potential source of exposure that requires careful handling to prevent.[2][3][4][7]

  • H312 (Harmful in contact with skin): The substance can be absorbed through the skin, causing systemic toxic effects.[7] This underscores the critical importance of appropriate glove selection and immediate decontamination after contact.

  • H332 (Harmful if inhaled): As a powder or dust, this compound can be easily aerosolized.[4] Inhaling the dust can cause harm and lead to respiratory issues.[4][7]

  • H315 (Causes skin irritation): Direct contact with the skin is likely to cause inflammation, redness, and irritation.[2][3][4][7]

  • H319 (Causes serious eye irritation): This is a significant hazard, as contact with the eyes can cause substantial irritation and potential damage.[2][3][4][7]

  • H335 (May cause respiratory irritation): Inhalation of the dust may irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.[1][2][3]

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous solids like this compound is to handle it within a properly functioning chemical fume hood. This prevents the inhalation of airborne dust particles.[7][8][9] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1][8]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical.

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against dust particles and accidental splashes causing serious eye irritation.[1][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.Prevents skin contact, which can cause irritation and harmful systemic effects.[2][9]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a fume hood. If engineering controls are insufficient, a NIOSH-approved particulate respirator may be necessary.Prevents inhalation of harmful dust.[1][10]
Safe Handling Workflow

The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Experimental Protocol B Verify Fume Hood Functionality A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Transfer Compound Inside Fume Hood C->D E Weigh Compound (Use anti-static weigh boat) D->E F Prepare Solution or Reaction Mixture E->F G Decontaminate Glassware and Work Surfaces F->G H Dispose of Waste in Labeled Hazardous Waste Container G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for Hazardous Solids.

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an accidental exposure.

First Aid Measures

The following protocols should be followed diligently.

  • In Case of Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8][9]

    • Remove contact lenses if present and easy to do so.[8]

    • Seek immediate medical attention.[8]

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing.[11]

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][8]

    • If skin irritation persists, seek medical attention.[1][8]

  • If Inhaled:

    • Move the individual to fresh air immediately.[1][8][11]

    • If breathing is difficult or has stopped, provide artificial respiration.[8][9][11]

    • Keep the person warm and at rest.[11]

    • Seek immediate medical attention.[1][8][11]

  • If Swallowed:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.[8][9]

    • Never give anything by mouth to an unconscious person.[9]

    • Seek immediate medical attention.[11]

First Aid Decision Workflow

cluster_routes cluster_actions Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air. Administer O2/CPR if needed. Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing. Wash with Soap & Water (15 min). Skin->Action_Skin Action_Eye Flush with Water (15 min). Remove Contact Lenses. Eye->Action_Eye Action_Ingest Rinse Mouth. Do NOT Induce Vomiting. Ingestion->Action_Ingest End Seek Immediate Medical Attention Action_Inhale->End Action_Skin->End If irritation persists Action_Eye->End Action_Ingest->End

Caption: First Aid Decision Workflow for Chemical Exposure.

Storage and Disposal

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][8] It is recommended to store under an inert atmosphere as the material may be air or moisture sensitive.[1][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][8]

  • Waste Disposal: Dispose of this chemical and its container in accordance with all applicable local, regional, and national regulations.[8] Do not allow the product to enter drains.[9] Waste generators must determine whether a discarded chemical is classified as hazardous waste.[10]

Physical and Chemical Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₅H₃BrFN · HCl[4]
Molecular Weight 212.45 g/mol Calculated
Appearance White to off-white solid[8]

References

  • PubChem. (n.d.). 4-Bromo-3-fluoropyridine. National Center for Biotechnology Information.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH).
  • Arctom Scientific. (n.d.). 4-Bromo-3-fluoropyridine.

Sources

4-Bromo-3-fluoropyridine hydrochloride stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Proper Storage of 4-Bromo-3-fluoropyridine Hydrochloride

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound (CAS No: 1159811-44-5), a key building block in the synthesis of novel therapeutics and other advanced materials. Understanding the chemical nature of this compound is critical to ensuring its efficacy and the reproducibility of experimental outcomes.

Compound Profile and Significance

This compound is a halogenated pyridine derivative. The presence of both bromine and fluorine atoms on the pyridine ring, combined with its formulation as a hydrochloride salt, imparts unique reactivity and physicochemical properties.[1] This strategic halogenation makes it a versatile intermediate in organic synthesis, particularly for introducing the 3-fluoropyridine-4-yl moiety into larger, more complex molecules. Its application is prevalent in the development of active pharmaceutical ingredients (APIs).[1]

The hydrochloride salt form is often employed to enhance the stability and solubility of the parent pyridine compound. Pyridine and its derivatives are basic, and the formation of a hydrochloride salt by reacting with hydrochloric acid results in a more stable crystalline solid.[2][3] This salt formation protects the lone pair of electrons on the nitrogen atom, which can be a site of reactivity and degradation.[2]

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, moisture, and pH. While generally stable under recommended storage conditions, deviations can lead to degradation, compromising sample purity and experimental results.

Intrinsic Stability of the Hydrochloride Salt

Pyridine hydrochloride salts are generally more stable than their free base counterparts.[2] The protonation of the pyridine nitrogen to form the pyridinium ion reduces the electron density of the ring, making it less susceptible to electrophilic attack and certain oxidative processes. Research on similar compounds, such as 3,4-diaminopyridine, has shown that the salt form exhibits greater stability under oxidative stress compared to the molecular (free base) form.[4] This is attributed to the engagement of the nitrogen's lone pair of electrons in the bond with the hydrogen from HCl, which alters the degradation pathways.[2][4]

Potential Degradation Mechanisms

While the hydrochloride salt enhances stability, the compound is not entirely inert. Potential degradation pathways to consider include:

  • Hydrolysis: Although the C-Br and C-F bonds on an aromatic ring are relatively stable, prolonged exposure to aqueous environments, especially at non-neutral pH, could potentially lead to hydrolysis, replacing the halogen with a hydroxyl group.

  • Photodegradation: Like many aromatic compounds, this compound may be sensitive to light, particularly UV radiation. Energy from light can promote the homolytic cleavage of the carbon-halogen bonds, leading to the formation of radical species and subsequent degradation products.

  • Thermal Decomposition: At elevated temperatures, the compound will decompose. Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and hydrogen chloride gas.[5][6]

  • Reaction with Bases: Strong bases will deprotonate the pyridinium ion, liberating the more reactive free base, 4-Bromo-3-fluoropyridine. This free base is more susceptible to nucleophilic substitution and other reactions. Therefore, contact with strong bases should be avoided.[5][6]

  • Hygroscopicity: Pyridine hydrochloride salts are known to be hygroscopic, meaning they readily absorb moisture from the air.[2][5][6][7] This absorbed water can act as a solvent for impurities and may facilitate hydrolytic degradation pathways.[8]

Incompatibilities

To maintain the integrity of this compound, it is crucial to avoid contact with incompatible materials. These primarily include:

  • Strong oxidizing agents: Can lead to vigorous and potentially hazardous reactions.[3][5][6]

  • Strong bases: Will neutralize the hydrochloride salt, forming the free base which may be less stable.[5][6]

  • Acids (especially nitric acid): While it is a hydrochloride salt, strong, oxidizing acids could promote unwanted side reactions.[9]

Recommended Storage and Handling Protocols

Proper storage and handling are essential to preserve the quality and stability of this compound. The following recommendations are based on best practices for halogenated pyridines and hygroscopic salts.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store in a freezer, under -20°C.[10]Low temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[5][6][10]Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Keep in a tightly closed container.[5][6][11][12][13][14][15]Prevents the ingress of moisture and air.
Location Store in a dry and well-ventilated place.[3][5][6][11][12][13][14][16]Good ventilation prevents the accumulation of any potential vapors.
Light Protect from direct sunlight.[9]Avoids photodegradation.
Safe Handling Practices

Adherence to proper laboratory safety protocols is crucial when working with this compound.

  • Ventilation: Always handle in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[14][15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a good choice), safety goggles or glasses with side-shields, and a lab coat.[16]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

  • Spill Management: In case of a spill, use an inert absorbent material to contain it and dispose of it as hazardous waste.[16]

Experimental Workflow for Stability Assessment

To empirically determine the stability of this compound under specific laboratory conditions, a structured stability study is recommended.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh several aliquots of the compound into individual, inert vials.

    • Prepare solutions of the compound in relevant solvents (e.g., water, methanol, acetonitrile) at a known concentration.

  • Stress Conditions:

    • Expose the solid and solution samples to a range of stress conditions, including:

      • Elevated Temperature: Place samples in ovens at various temperatures (e.g., 40°C, 60°C, 80°C).

      • High Humidity: Store samples in a humidity chamber (e.g., 75% RH).

      • Light Exposure: Place samples in a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines).

      • Acidic/Basic Conditions: For solutions, adjust the pH to acidic (e.g., pH 2) and basic (e.g., pH 9) conditions.

  • Time Points:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a sample from each stress condition for analysis.

  • Analytical Method:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to monitor the purity of the samples.

    • The HPLC method should be capable of separating the parent compound from any potential degradation products.

    • Quantify the amount of the parent compound remaining and the formation of any new peaks (impurities).

  • Data Analysis:

    • Plot the percentage of the parent compound remaining against time for each condition.

    • Calculate the degradation rate under each stress condition.

    • For significant degradation products, further characterization using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to elucidate their structures.

Visualization of the Stability Testing Workflow

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Weigh Aliquots of 4-Bromo-3-fluoropyridine HCl Solubilize Prepare Solutions in Relevant Solvents Prep->Solubilize Temp Elevated Temperature Prep->Temp Solid Samples Humidity High Humidity Prep->Humidity Solid Samples Light Light Exposure Prep->Light Solid Samples Solubilize->Temp Solution Samples Solubilize->Light Solution Samples pH Acidic/Basic pH Solubilize->pH Solution Samples HPLC HPLC Analysis (Purity Assessment) Temp->HPLC At Time Points Humidity->HPLC At Time Points Light->HPLC At Time Points pH->HPLC At Time Points LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS Pathway Elucidate Degradation Pathways LCMS->Pathway Degradation Calculate Degradation Rate Degradation->Pathway

Caption: Workflow for a comprehensive stability study of this compound.

Visualization of Degradation Factors

The following diagram illustrates the key factors that can negatively impact the stability of this compound.

Degradation_Factors cluster_factors Instability Factors cluster_outcomes Potential Outcomes Compound 4-Bromo-3-fluoropyridine Hydrochloride Moisture Moisture/Humidity (Hygroscopicity) Compound->Moisture Temp High Temperature Compound->Temp Light Light (UV) Compound->Light Base Strong Bases Compound->Base Oxidizer Strong Oxidizers Compound->Oxidizer Hydrolysis Hydrolysis Moisture->Hydrolysis Decomposition Thermal Decomposition Temp->Decomposition Photodegradation Photodegradation Light->Photodegradation FreeBase Formation of Free Base Base->FreeBase Oxidation Oxidation Oxidizer->Oxidation

Caption: Key environmental and chemical factors affecting the stability of the compound.

Conclusion

The stability of this compound is a critical parameter for its successful use in research and development. Its hydrochloride salt form provides a significant stability advantage over the free base. However, it remains susceptible to degradation from moisture, heat, light, and incompatible chemicals. By adhering to the stringent storage conditions outlined in this guide—specifically, storage at or below -20°C under an inert atmosphere and protected from light and moisture—and by following safe handling practices, researchers can ensure the long-term integrity and purity of this important synthetic intermediate. For critical applications, conducting a tailored stability study is recommended to validate its stability under specific experimental conditions.

References

  • Acros PharmaTech Limited.SAFETY DATA SHEET: 3-Bromo-5-fluoropyridin-4-amine. [Link]
  • ResearchGate.Is it possible to boil off HCl from pyridinium chloride salts?. (2020-02-07). [Link]
  • Washington State University.Pyridine Hazard Assessment. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers. [Link]
  • Post Apple Scientific.12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). [Link]
  • Carl ROTH.Safety Data Sheet: Pyridine. (2025-03-31). [Link]
  • PubMed.

Sources

An In-depth Technical Guide to the Hygroscopic Properties of 4-Bromo-3-fluoropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Hygroscopicity in Drug Development

In the landscape of pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. Among these, hygroscopicity—the propensity of a substance to attract and hold water molecules from the surrounding environment—stands as a critical parameter that can profoundly influence an API's stability, processability, and bioavailability.[1][2][3] The uptake of water can trigger deleterious physical and chemical transformations, including deliquescence, crystallization of amorphous content, or hydrolysis, thereby compromising the safety and efficacy of the final drug product.[1][2] This guide provides a comprehensive technical overview of the hygroscopic properties of 4-Bromo-3-fluoropyridine hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry. We will explore the theoretical underpinnings of its potential interaction with atmospheric moisture, detail robust experimental methodologies for its characterization, and discuss the practical implications for handling, storage, and formulation.

Molecular Profile of this compound: A Structural Propensity for Water Sorption

The chemical structure of this compound offers several clues to its potential hygroscopic behavior.

  • The Pyridine Nucleus: The core of the molecule is a pyridine ring, a heteroaromatic system containing a nitrogen atom.[4] This nitrogen atom, with its lone pair of electrons, is a potential site for hydrogen bonding with water molecules.[5]

  • Halogen Substituents: The presence of bromine and fluorine atoms on the pyridine ring introduces electronegative centers that can influence the molecule's electronic distribution and intermolecular interactions.[6] While halogenation can sometimes reduce hygroscopicity, the overall effect is dependent on the complete molecular structure and crystal packing.

  • Hydrochloride Salt Form: The most significant contributor to the potential hygroscopicity of this compound is its existence as a hydrochloride salt. The formation of a salt, particularly with a strong acid like hydrochloric acid, introduces ionic character and a high-energy crystal lattice. This can create a strong thermodynamic driving force for hydration, as water molecules are attracted to the charged centers (the protonated pyridine nitrogen and the chloride anion) to lower the overall energy state. It is a common strategy in pharmaceutical development to assess different salt forms of an API to mitigate hygroscopicity.[2]

Given these structural features, a working hypothesis is that this compound is likely to exhibit some degree of hygroscopicity. The subsequent sections will outline the experimental framework required to rigorously test this hypothesis.

Theoretical Framework: Mechanisms of Water-Solid Interactions

The interaction of water vapor with a solid pharmaceutical agent like this compound can occur through two primary mechanisms:

  • Adsorption: This is a surface phenomenon where water molecules adhere to the exterior of the solid particles. The extent of adsorption is influenced by the specific surface area of the powder; materials with smaller particle sizes and higher surface areas will adsorb more water.[7]

  • Absorption: In this process, water molecules penetrate the bulk structure of the solid. This can lead to the formation of hydrates (crystalline solids containing water in stoichiometric amounts) or, in cases of high hygroscopicity, deliquescence, where the solid dissolves in the absorbed water to form a saturated solution.[2]

The tendency of a material to adsorb or absorb water is governed by a complex interplay of factors including its chemical structure, crystal form (polymorphism), degree of crystallinity, and the presence of impurities.[2][7]

A Framework for Classification: The European Pharmacopoeia System

To standardize the language around hygroscopicity, regulatory bodies have established classification systems. A widely adopted framework is that of the European Pharmacopoeia (Ph. Eur.).[3][8] This system categorizes a substance based on its percentage increase in mass after storage at a specified relative humidity (80% RH) and temperature (25 °C) for 24 hours.

Classification Mass Increase (%)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

This classification provides a crucial benchmark for comparing the hygroscopic nature of different APIs and for informing handling and packaging decisions.

Experimental Characterization: A Multi-faceted Approach

A thorough investigation of the hygroscopic properties of this compound necessitates a combination of analytical techniques. The following protocols outline the key experiments.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of humidified gas.[2][] This method is invaluable for generating moisture sorption-desorption isotherms, which reveal the extent of water uptake at various relative humidity (RH) levels.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a DVS sample pan.

  • Drying: Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry baseline weight.

  • Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.

  • Desorption Isotherm: Subsequently, decrease the RH in a stepwise manner from 90% back to 0% RH to assess the reversibility of water sorption.

  • Data Analysis: Plot the percentage change in mass against the RH to generate the sorption-desorption isotherm.

Causality Behind Experimental Choices: The stepwise increase and decrease in humidity allow for the identification of critical RH thresholds where significant water uptake or phase transitions occur.[2] The desorption phase is crucial for detecting hysteresis, which can indicate irreversible changes in the material's structure.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[1][2] When coupled with a humidity generator, it can provide information on the thermal stability of the hydrated and anhydrous forms of the compound.

Experimental Protocol:

  • Sample Preparation: Place a known mass of this compound (previously equilibrated at a specific RH, if desired) into a TGA pan.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: Monitor the mass loss as a function of temperature. Weight loss at specific temperatures can be correlated with the loss of adsorbed or absorbed water, or with thermal decomposition.

Causality Behind Experimental Choices: TGA helps to quantify the amount of water associated with the solid and to distinguish between loosely bound surface water and water that is incorporated into the crystal lattice (hydrates).[2]

Karl Fischer Titration (KFT)

KFT is a highly specific and accurate method for determining the water content of a substance.[2][10] It is particularly useful for quantifying the equilibrium moisture content of a sample after exposure to a defined humidity condition.

Experimental Protocol:

  • Sample Preparation: Store a sample of this compound in a humidity chamber at a controlled RH (e.g., 80% RH) for a set period (e.g., 24 hours).

  • Titration: Accurately weigh the equilibrated sample and introduce it into the Karl Fischer titration vessel.

  • Endpoint Detection: The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached, which corresponds to the complete reaction with all the water in the sample.

  • Calculation: The instrument software calculates the percentage of water in the sample based on the amount of reagent consumed.

Causality Behind Experimental Choices: KFT provides a direct and precise measurement of water content, which can be used to validate the results from gravimetric methods like DVS and to perform the classification according to the European Pharmacopoeia.[2][10]

X-Ray Powder Diffraction (XRPD)

XRPD is an essential technique for analyzing the crystalline structure of a material. It is used to identify any changes in the solid form of this compound as a result of water sorption.[11]

Experimental Protocol:

  • Initial Analysis: Obtain an XRPD pattern of the as-received, anhydrous material.

  • Analysis after Hydration: Expose a sample to a high-humidity environment and then acquire an XRPD pattern.

  • Comparison: Compare the diffraction patterns of the anhydrous and hydrated samples.

Causality Behind Experimental Choices: Changes in the peak positions and intensities in the XRPD pattern can indicate a phase transformation, such as the formation of a hydrate or a change in the crystal lattice.[11] A loss of diffraction peaks may suggest deliquescence or amorphization.

Data Interpretation and Visualization

The data gathered from the aforementioned experiments must be synthesized to build a complete picture of the hygroscopic behavior of this compound.

Workflow for Hygroscopicity Assessment:

Hygroscopicity_Workflow cluster_input Input Material cluster_analysis Analytical Characterization cluster_output Data Synthesis & Classification API 4-Bromo-3-fluoropyridine hydrochloride DVS Dynamic Vapor Sorption (DVS) - Sorption/Desorption Isotherm API->DVS TGA Thermogravimetric Analysis (TGA) - Water Content & Thermal Stability API->TGA KFT Karl Fischer Titration (KFT) - Precise Water Content API->KFT XRPD X-Ray Powder Diffraction (XRPD) - Solid Form Analysis API->XRPD Interpret Interpret Data: - % Mass Change - Hysteresis - Phase Transitions DVS->Interpret TGA->Interpret KFT->Interpret XRPD->Interpret Classify Classify Hygroscopicity (e.g., Ph. Eur.) Interpret->Classify

Caption: Workflow for the comprehensive hygroscopic characterization of an API.

Expected Data Summary:

Parameter Method Anticipated Result for a Hygroscopic Compound Interpretation
Mass Change at 80% RH DVS / KFT> 2%Indicates hygroscopic or very hygroscopic nature.
Sorption Isotherm Shape DVSType II or Type III isotherm with significant uptake at high RH.Reveals the mechanism and extent of water sorption.
Hysteresis DVSLoop between sorption and desorption curves.Suggests potential for irreversible structural changes.
Water Content TGA / KFTQuantifiable percentage of water.Confirms water uptake and allows for stoichiometric calculations of hydrates.
Crystallinity XRPDNew peaks appear, or original peaks shift/disappear.Evidence of hydrate formation or other phase transitions.[11]

Practical Implications: Handling, Storage, and Formulation

Based on the characterization, if this compound is confirmed to be hygroscopic, the following precautions are essential:

  • Handling: The material should be handled in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier, to prevent moisture uptake during weighing and processing.

  • Storage: It must be stored in well-sealed containers with a desiccant. The packaging material should have a low moisture vapor transmission rate.[]

  • Formulation: The choice of excipients is critical. Non-hygroscopic fillers and binders should be selected. The manufacturing process (e.g., wet granulation vs. direct compression) must be carefully considered to minimize exposure to water. Protective coatings on the final dosage form may also be necessary.[2]

Conclusion

References

  • Technology Networks.
  • MDPI.
  • Pharma Innov
  • ResearchGate. (PDF)
  • Scirp.org. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. [Link]
  • ResearchGate.
  • ACS Publications. Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy | Analytical Chemistry. [Link]
  • PubChem. 4-Bromo-3-fluoropyridine. [Link]
  • Wikipedia. Pyridine. [Link]
  • PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
  • ResearchGate.

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-3-fluoropyridine Hydrochloride in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-fluoropyridine hydrochloride is a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and development. As a key building block in the synthesis of novel pharmaceutical compounds, a thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective handling, formulation, and application in synthetic chemistry. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media, supported by scientific principles and detailed experimental protocols.

Physicochemical Properties of 4-Bromo-3-fluoropyridine and its Hydrochloride Salt

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. 4-Bromo-3-fluoropyridine, the free base, is a substituted pyridine with a molecular formula of C₅H₃BrFN.[1][2] The presence of electronegative fluorine and bromine atoms, along with the nitrogen atom in the pyridine ring, introduces polarity to the molecule.

The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the pyridine ring. This conversion to a salt form generally enhances aqueous solubility due to the ionic nature of the resulting pyridinium chloride.

Table 1: Physicochemical Properties of 4-Bromo-3-fluoropyridine and Related Compounds

Property4-Bromo-3-fluoropyridine (Free Base)4-Bromopyridine HydrochlorideNotes
CAS Number 2546-52-3[1][3]19524-06-2[4]The CAS number for this compound is 1159811-44-5.[5]
Molecular Formula C₅H₃BrFN[1][2]C₅H₄BrN·HCl[4]
Molecular Weight 175.99 g/mol [2]194.46 g/mol [4]
Appearance Solid or Semi-solid or liquid[1]White to Almost white powder to crystal[4]
Melting Point Not readily available270 °C (dec.)The high melting point is indicative of the ionic character and strong crystal lattice energy of the salt.
pKa ~2.22 (Predicted for the conjugate acid)[6]Not applicableThe pKa of the parent pyridine influences the pH-dependent solubility of the salt.

Solubility Profile of this compound

Predicting the precise solubility of a compound without experimental data can be challenging. However, based on the general principles of solubility ("like dissolves like") and available data for structurally similar compounds, a qualitative and estimated solubility profile for this compound can be constructed. The hydrochloride salt form introduces ionic character, which is a dominant factor in its solubility.

Aqueous Solubility

As a salt, this compound is expected to be soluble in water. The pyridinium cation and the chloride anion can be effectively solvated by the polar water molecules through ion-dipole interactions. The pH of the aqueous solution will significantly influence the solubility. In acidic to neutral conditions, the compound will exist predominantly in its ionized form, favoring solubility. At higher pH values, the equilibrium will shift towards the less soluble free base, 4-bromo-3-fluoropyridine.

For a related compound, 4-Bromopyridine hydrochloride, it is explicitly stated to be soluble in water.[7]

Solubility in Organic Solvents

The solubility in organic solvents is governed by a balance between the ionic nature of the salt and the organic character of the pyridine ring.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of hydrogen bonding and have a high dielectric constant, which can stabilize ions. Therefore, this compound is expected to have good solubility in lower alcohols like methanol and ethanol. This is supported by the fact that 4-Bromopyridine hydrochloride is soluble in methanol.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high polarity but lack acidic protons. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent solvents for a wide range of organic and inorganic compounds and are likely to dissolve this compound. Acetonitrile, being less polar than DMSO and DMF, might show moderate to low solubility. For 4-Bromopyridine hydrochloride, solubility in DMSO is confirmed.[7]

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether, Dichloromethane): Due to the high polarity and ionic nature of the hydrochloride salt, it is expected to be poorly soluble or insoluble in non-polar and weakly polar solvents. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals interactions with these solvents.

Table 2: Estimated Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale/Supporting Evidence
Water Polar ProticSolubleAs a hydrochloride salt, it is ionic and readily solvated by water. 4-Bromopyridine hydrochloride is soluble in water.[7]
Methanol Polar ProticSolublePolar protic nature and ability to solvate ions. 4-Bromopyridine hydrochloride is soluble in methanol.[7]
Ethanol Polar ProticSoluble to Moderately SolubleSimilar to methanol, though slightly less polar.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleHigh polarity and excellent solvating power for salts. 4-Bromopyridine hydrochloride is soluble in DMSO.[7]
N,N-Dimethylformamide (DMF) Polar AproticSoluble to Moderately SolubleHigh polarity, good solvent for many organic salts.
Acetonitrile Polar AproticSparingly Soluble to InsolubleLower polarity compared to DMSO and DMF.
Acetone Polar AproticInsolubleRelatively low polarity for dissolving ionic salts.
Dichloromethane (DCM) Weakly PolarInsolubleInsufficient polarity to overcome the crystal lattice energy of the salt.
Ethyl Acetate Weakly PolarInsolubleLow polarity and inability to effectively solvate ions.
Toluene Non-PolarInsolubleNon-polar aromatic solvent.
Hexane Non-PolarInsolubleNon-polar aliphatic solvent.
Diethyl Ether Weakly PolarInsolubleLow polarity and inability to effectively solvate ions.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property influenced by both the intrinsic characteristics of the compound and the external conditions of the solvent system.

Caption: Key factors influencing the solubility of this compound.

  • Ionic Nature: The primary determinant of its aqueous solubility is its salt form. The electrostatic interactions between the pyridinium cation and the chloride anion with polar solvent molecules are energetically favorable.

  • Molecular Polarity: The presence of the electronegative bromine and fluorine atoms, in addition to the nitrogen, creates a polar molecule. This inherent polarity contributes to its solubility in polar solvents.

  • Crystal Lattice Energy: The strength of the forces holding the ions together in the solid crystal lattice must be overcome by the solvent for dissolution to occur. A high crystal lattice energy can lead to lower solubility.

  • Solvent Polarity: As dictated by the "like dissolves like" principle, polar solvents are required to dissolve a polar, ionic compound like this compound. The dielectric constant of the solvent is a good indicator of its ability to separate ions.

  • Hydrogen Bonding: Solvents that can act as hydrogen bond donors (protic solvents like water and alcohols) can form strong interactions with the chloride anion and the nitrogen-bound hydrogen of the pyridinium cation, enhancing solubility.

  • Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most salts, solubility increases with temperature. However, this is an empirical determination.

  • pH (for aqueous solutions): The pH of the water will have a critical effect. In acidic to neutral solutions, the compound remains in its ionized, more soluble form. In basic solutions, it will be deprotonated to the free base, which is expected to be significantly less soluble in water.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental procedure is essential. The following protocol is based on the well-established "shake-flask" method, which is recommended by both the OECD Guideline 105 and the United States Pharmacopeia (USP) General Chapter <1236>.[8][9]

Objective

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, etc.) of high purity

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps and PTFE-lined septa

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC with a suitable detector)

Experimental Workflow

Caption: Step-by-step workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

    • Pipette a precise volume (e.g., 5 mL) of the desired solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker or a temperature-controlled water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand at the same temperature to let the excess solid settle.

    • For a more complete separation, centrifuge the vials at a moderate speed for a specified time (e.g., 15 minutes at 3000 rpm).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

    • Immediately attach a syringe filter to the syringe and dispense the solution into a clean, dry vial to remove any remaining solid particles.

    • Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by measuring the response (e.g., absorbance for UV-Vis, peak area for HPLC) of the standard solutions.

    • Measure the response of the diluted sample from the solubility experiment.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Conclusion

This compound, as an ionic salt, exhibits a solubility profile dominated by its polarity. It is anticipated to be readily soluble in water and polar protic solvents such as methanol and ethanol, and in polar aprotic solvents like DMSO. Conversely, it is expected to be insoluble in non-polar organic solvents. This understanding, coupled with the detailed experimental protocol provided, equips researchers and drug development professionals with the necessary knowledge to effectively utilize this important chemical intermediate in their synthetic and formulation endeavors. The principles outlined in this guide can also be applied to predict and understand the solubility behavior of other similar halogenated pyridine salts.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • Stahl, P. H., & Nakano, M. (2002). Pharmaceutical aspects of the active substance. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 83-116). Wiley-VCH.
  • Suzuki, N., et al. (1983). A convenient synthesis of 4-fluoropyridine. Chemistry Letters, 12(10), 1531-1532.
  • Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. 3-Fluoro-4-bromopyridine Hydrochloride. [Link]
  • PubChem. 4-Bromo-3-fluoropyridine. [Link]
  • USP-NF. <1236> Solubility Measurements. (2016-09-30). [Link]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • NIOSH. Pyridine. [Link]
  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
  • ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017-02-07). [Link]
  • PMC.
  • ResearchGate.
  • Google Patents.
  • Ningbo Inno Pharmchem Co.,Ltd. Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers. [Link]
  • ResearchGate. UV–vis spectra of PS-b-PVP and its phenacyl pyridinium salt in dichloromethane. [Link]
  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (2021-02-14). [Link]
  • Science.gov.
  • Dissolution Technologies.
  • Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. (2020-08-09). [Link]
  • IUPAC-NIST Solubility Data Series.
  • ResearchGate. Solubility of hydrogen halides in organic compounds containing oxygen. I. Solubility of hydrogen chloride in alcohols, carboxylic acids and esters. (2023-08-06). [Link]
  • Reddit. Pyridine Is miscible with EVERYTHING!?. (2015-05-15). [Link]

Sources

The Biological Versatility of Substituted Fluoropyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous approved pharmaceuticals.[1][2] Its versatility is significantly amplified by the strategic incorporation of fluorine atoms. The unique physicochemical properties of fluorine—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—profoundly influence the biological activity of the parent pyridine molecule.[3] This strategic fluorination can modulate key pharmacological parameters, including metabolic stability, membrane permeability, binding affinity to target proteins, and acidity (pKa) of neighboring functional groups.[3] Consequently, substituted fluoropyridines have emerged as a privileged class of compounds in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. This guide provides an in-depth exploration of these activities, detailing the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental workflows crucial for their evaluation.

Anticancer Activity: Targeting Aberrant Cell Signaling

Substituted fluoropyridines have demonstrated significant potential as anticancer agents, primarily by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[4]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the dysregulation of protein kinase signaling pathways that control cell growth, differentiation, and apoptosis.[5] Fluoropyridine derivatives have been successfully designed to target the ATP-binding site of various kinases, acting as competitive inhibitors.[4][5] The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP. The fluorine substituent can enhance binding affinity through favorable electrostatic interactions and by increasing the lipophilicity of the molecule, which can improve its access to the hydrophobic kinase active site.[6]

A prime example is the inhibition of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in tumors and play a central role in angiogenesis and cell proliferation.[4] By blocking these kinases, fluoropyridine-based inhibitors can disrupt the downstream signaling cascades, such as the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[7][8]

.dot

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Fluoropyridine Fluoropyridine Inhibitor Fluoropyridine->RTK Inhibition

Caption: Fluoropyridine inhibitors targeting Receptor Tyrosine Kinases.

Structure-Activity Relationship (SAR)

The anticancer efficacy of fluoropyridines is highly dependent on the substitution pattern on the pyridine ring.

  • Position of Fluorine: The location of the fluorine atom is critical. For instance, in many kinase inhibitors, a fluorine atom at the 2- or 3-position of the pyridine ring can significantly enhance binding affinity.[6]

  • Substituents at other positions:

    • Amine groups: The introduction of amino groups can provide additional hydrogen bonding opportunities with the target protein.

    • Aromatic side chains: The addition of substituted phenyl or other aromatic rings can lead to beneficial hydrophobic and van der Waals interactions within the kinase active site. The nature and position of substituents on these appended rings (e.g., -OCH3, -OH, -C=O, NH2) can further modulate activity.[1][2] Conversely, bulky groups or halogens on these appended rings can sometimes decrease activity.[1]

  • Fused Ring Systems: Fusing the fluoropyridine ring with other heterocyclic structures, such as imidazopyridines or pyrido[2,3-d]pyrimidines, can create more rigid scaffolds that fit optimally into the target's binding pocket, often leading to increased potency.[4]

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of substituted fluoropyridines is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassTarget(s)Cancer Cell LineIC50 (µM)Reference(s)
Cyanopyridine DerivativesPIM-1 KinaseMCF-71.69 - 3.74[9]
3-Cyano-1-methylpyrid-2-onePIM-1 KinaseMCF-72.05[9]
Pyridine-urea DerivativesVEGFR-2-3.93 - 5.0[10]
Non-fused CyanopyridoneVEGFR-2/HER-2MCF-71.39 - 1.77[8]
Fused Pyrido[2,3-d]pyrimidineVEGFR-2/HER-2HepG22.68[8]
Pyrazolopyridine DerivativeCDK2-0.65[11]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.[12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the fluoropyridine compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).[12]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[12][13]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6][14]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background correction.[14]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

.dot

MTT_Assay_Workflow start Start cell_seeding 1. Seed Cancer Cells in 96-well Plate start->cell_seeding incubation_24h 2. Incubate 24h cell_seeding->incubation_24h compound_treatment 3. Treat with Fluoropyridine (Serial Dilutions) incubation_24h->compound_treatment incubation_treatment 4. Incubate (e.g., 24, 48, 72h) compound_treatment->incubation_treatment mtt_addition 5. Add MTT Reagent incubation_treatment->mtt_addition formazan_formation 6. Incubate 2-4h mtt_addition->formazan_formation solubilization 7. Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization absorbance_measurement 8. Measure Absorbance (570 nm) solubilization->absorbance_measurement data_analysis 9. Calculate Cell Viability and IC50 absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for assessing anticancer activity.

Antimicrobial Activity: Disrupting Bacterial Replication

Fluoropyridine-containing compounds, particularly the fluoroquinolones, are potent antibacterial agents. Their mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[15][16] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, which is essential for the initiation of replication.[15]

  • Topoisomerase IV: In Gram-positive bacteria, this enzyme is the primary target and is responsible for decatenating daughter chromosomes after replication.[15]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzymes.[16] This leads to the stalling of the replication fork and ultimately, cell death.[17]

Structure-Activity Relationship (SAR)

The antibacterial potency of fluoropyridines is dictated by specific structural features:

  • Fluorine at C6: The presence of a fluorine atom at the 6-position of the quinolone ring is a hallmark of this class and is crucial for broad-spectrum activity and high intrinsic potency.[18]

  • Substituent at N1: The group at the N1 position is vital for antibacterial activity.[18]

  • Substituent at C7: A piperazine ring or a similar heterocyclic moiety at the C7 position enhances the spectrum of activity.[18]

  • Aryl group at N1: For arylfluoronaphthyridine derivatives, a p-fluorophenyl or o,p-difluorophenyl group at the 1-position, combined with a 3-amino-1-pyrrolidinyl group at the 7-position, results in excellent in vitro potency.[19]

Quantitative Data on Antimicrobial Activity

The in vitro antimicrobial activity is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassBacterial Strain(s)MIC (µg/mL)Reference(s)
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone DerivativeGram-positive bacteria0.25 - 32[20]
Pyridine TriazolesB. subtilis, S. aureus0.12 - 62.5[5]
Pyridine-1,2,4-triazole-3-thione-hydrazone ScaffoldM. luteum3.9[21]
Imidazo[4,5-b]pyridine DerivativesB. cereus0.07 - 0.315[22]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[23]

Principle: A standardized inoculum of the test bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.[23]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the fluoropyridine compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well plate.[23]

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to the final inoculum density.[23][24]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[23]

  • Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[23]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[25]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

.dot

Broth_Microdilution_Workflow start Start prepare_dilutions 1. Prepare Serial Dilutions of Fluoropyridine start->prepare_dilutions prepare_inoculum 2. Prepare Standardized Bacterial Inoculum prepare_dilutions->prepare_inoculum inoculate_plate 3. Inoculate 96-well Plate prepare_inoculum->inoculate_plate incubation 4. Incubate 16-20h at 37°C inoculate_plate->incubation read_mic 5. Visually Determine MIC incubation->read_mic end End read_mic->end Neuroprotection_Assay_Workflow cluster_assessment Assessment Methods start Start culture_cells 1. Culture Neuronal Cells in 96-well Plate start->culture_cells pretreatment 2. Pre-treat with Fluoropyridine Compound culture_cells->pretreatment induce_toxicity 3. Add Neurotoxic Stimulus (e.g., H₂O₂, Glutamate, Aβ) pretreatment->induce_toxicity co_incubation 4. Co-incubate for 18-24h induce_toxicity->co_incubation assess_protection 5. Assess Neuroprotection co_incubation->assess_protection viability Cell Viability (MTT) assess_protection->viability ros_measurement ROS Measurement assess_protection->ros_measurement apoptosis_assay Apoptosis Assay assess_protection->apoptosis_assay end End viability->end ros_measurement->end apoptosis_assay->end

Caption: A general workflow for in vitro neuroprotection assays.

Future Perspectives and Conclusion

The exploration of substituted fluoropyridines in drug discovery continues to be a vibrant and fruitful area of research. The clinical success of fluoropyrimidine-based cancer therapies provides a strong foundation for the continued investigation of this compound class. [24][26]Numerous fluoropyridine derivatives are currently in clinical trials for various oncological indications. [13]The development of novel synthetic methodologies, particularly for late-stage fluorination, is expanding the accessible chemical space for fluoropyridine analogs. [27] For antimicrobial applications, the challenge of overcoming drug resistance remains a key driver of research. Novel fluoropyridine structures that can evade existing resistance mechanisms are of high interest. In the realm of neurodegenerative diseases, the development of multi-target fluoropyridine ligands that can simultaneously address oxidative stress, neuroinflammation, and other pathological cascades holds significant promise. [18][28] In conclusion, the strategic incorporation of fluorine into the pyridine scaffold has yielded a remarkable array of biologically active molecules. The insights into their mechanisms of action and structure-activity relationships, coupled with robust experimental evaluation, will undoubtedly continue to fuel the discovery and development of novel fluoropyridine-based therapeutics for a wide range of human diseases.

References

  • Advances in current in vitro models on neurodegenerative diseases. (2023). PubMed Central. [Link]
  • Broth Microdilution. MI - Microbiology. [Link]
  • Clinical Trials Using Fluoropyrimidine.
  • Recent Advances in Oral Fluoropyrimidine Therapies. (2000). CancerNetwork. [Link]
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Oral fluoropyrimidine-based combination therapy in gastrointestinal cancer. (2001). PubMed. [Link]
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Practical Considerations in the Use of Oral Fluoropyrimidines. (2003). PubMed. [Link]
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2018). PubMed Central. [Link]
  • Neuroprotective effects, effective dose 50 (EC50) values, and maximal... (2021).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia.pub. [Link]
  • (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2022).
  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023). InnoSer. [Link]
  • Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents. (1986). PubMed. [Link]
  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020). PubMed Central. [Link]
  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. (2022). PubMed Central. [Link]
  • Glabridin reduces neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models. (2024). PubMed. [Link]
  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020). MDPI. [Link]
  • The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (2015). PubMed. [Link]
  • Advancements in Targeting Ion Channels for the Treatment of Neurodegener
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PubMed Central. [Link]
  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel
  • Structure--activity relationship of quinolones. (1991). PubMed. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. (2021).
  • Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. (2023). PubMed Central. [Link]
  • Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investig
  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. (1988). PubMed. [Link]
  • Fluorine-containing drugs approved by the FDA in 2019. (2020). Chinese Chemical Society. [Link]
  • (PDF) Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020).
  • Mechanisms of action of antimicrobials: focus on fluoroquinolones. (2001). PubMed. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023).
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. [Link]
  • Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. (2001).
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2023). PubMed Central. [Link]
  • Modulation of recombinant and native neuronal SK channels by the neuroprotective drug riluzole. (2001). PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-3-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of 4-Bromo-3-fluoropyridine hydrochloride, a key building block in medicinal chemistry and drug discovery. The protocols detailed herein are grounded in established chemical principles and aim to provide a reproducible and scalable method for its preparation. This guide emphasizes not only the procedural steps but also the underlying chemical logic to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

4-Bromo-3-fluoropyridine and its hydrochloride salt are valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] The unique arrangement of the bromo and fluoro substituents on the pyridine ring offers multiple reaction sites for further functionalization. The fluorine atom can modulate the physicochemical properties of the final compound, such as pKa, lipophilicity, and metabolic stability, while the bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity.[2][3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in subsequent reactions.[4]

Strategic Approach to Synthesis

The synthesis of this compound can be logically approached in two main stages:

  • Synthesis of the Free Base (4-Bromo-3-fluoropyridine): A plausible and efficient route involves a Sandmeyer-type reaction, starting from a readily available aminopyridine precursor. This classic transformation allows for the introduction of a bromine atom via a diazonium salt intermediate.

  • Formation of the Hydrochloride Salt: The purified free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, leading to the precipitation of the final product.

This application note will detail a robust protocol based on this synthetic strategy.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the hazards associated with the target compound and its intermediates, is paramount for safe and effective synthesis.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C5H4BrClFN[5]
Molecular Weight 212.45 g/mol [5]
CAS Number 1159811-44-5
Appearance Solid or semi-solid[6]
Purity Typically ≥95%[5]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[6]

Safety Profile: 4-Bromo-3-fluoropyridine is classified as harmful if swallowed, in contact with skin, and if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2][4][8]

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with clear steps and justifications for the experimental choices.

Part 1: Synthesis of 4-Bromo-3-fluoropyridine (Free Base)

The chosen synthetic route starts from 3-fluoro-4-aminopyridine. This precursor undergoes diazotization followed by a Sandmeyer-type bromination.

Reaction Scheme:

Materials and Reagents:

  • 3-fluoro-4-aminopyridine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Step-by-Step Procedure:

  • Diazonium Salt Formation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-fluoro-4-aminopyridine (1.0 eq).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add hydrobromic acid (48%, ~3.0 eq) while maintaining the temperature below 5 °C. The exothermicity of the acid-base reaction necessitates slow addition.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is often indicated by a color change.[7][8] Causality: Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Sandmeyer Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, ~2.0 eq).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution from step 1 to the CuBr solution. Vigorous nitrogen gas evolution will be observed. The rate of addition should be controlled to manage the effervescence.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them with saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution.

    • Wash the organic layer with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 4-Bromo-3-fluoropyridine.

Part 2: Formation of this compound

The purified free base is converted to its hydrochloride salt for improved stability and handling.

Materials and Reagents:

  • 4-Bromo-3-fluoropyridine (from Part 1)

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrogen chloride solution (2 M in diethyl ether) or anhydrous HCl gas

Step-by-Step Procedure:

  • Salt Formation:

    • Dissolve the purified 4-Bromo-3-fluoropyridine (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate in a clean, dry flask.

    • Cool the solution in an ice bath.

    • Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.[9]

    • A precipitate of this compound should form.

  • Isolation and Drying:

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

    • Dry the product under vacuum to obtain this compound as a solid.

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 4-Bromo-3-fluoropyridine cluster_part2 Part 2: Hydrochloride Salt Formation A 3-fluoro-4-aminopyridine B Diazotization (NaNO₂, HBr, 0-5 °C) A->B Step 1 C Sandmeyer Bromination (CuBr) B->C Step 2 D Work-up & Purification (Extraction, Chromatography) C->D Step 3 E 4-Bromo-3-fluoropyridine D->E F Dissolution in Anhydrous Solvent E->F Proceed to Part 2 G Addition of HCl F->G Step 1 H Isolation & Drying (Filtration, Vacuum) G->H Step 2 I 4-Bromo-3-fluoropyridine HCl H->I

Caption: Synthetic workflow for this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the rationale behind each step, researchers can confidently reproduce this procedure and adapt it as needed for their specific applications in drug discovery and development. Adherence to safety protocols is essential throughout the synthesis.

References

  • PubChem. (n.d.). 4-Bromo-3-fluoropyridine.
  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University Repository.
  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • RSC Advances. (20xx). Metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines.
  • PubChem. (n.d.). 4-Bromo-3-chloro-2-fluoropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers.
  • Google Patents. (2014). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

Sources

Application Notes & Protocols: 4-Bromo-3-fluoropyridine Hydrochloride as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In contemporary medicinal chemistry, the pyridine scaffold is a ubiquitous and privileged structure, integral to the design of numerous therapeutic agents due to its metabolic stability and capacity for hydrogen bonding.[1][2] The strategic incorporation of fluorine atoms into this ring system can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile, improving properties such as metabolic resistance, binding affinity, and lipophilicity.[1] 4-Bromo-3-fluoropyridine hydrochloride emerges as a highly valuable and versatile building block for this purpose. Its unique substitution pattern, featuring both a bromine and a fluorine atom, offers orthogonal reactivity, enabling chemists to perform selective, stepwise functionalization.[3][4] This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, complete with detailed protocols for researchers in drug discovery and chemical development.

Physicochemical Properties & Data

A thorough understanding of the substrate's physical and chemical properties is fundamental to its successful application and safe handling.

PropertyValueSource
CAS Number 1159811-44-5[5]
Molecular Formula C₅H₄BrClFN[6]
Molecular Weight 212.45 g/mol Calculated
IUPAC Name 4-bromo-3-fluoropyridin-1-ium chlorideDerived
Appearance Solid, Semi-solid, or Liquid[7]
Storage Inert atmosphere, store in freezer, under -20°C[7]

Safety & Handling

As with any halogenated heterocyclic compound, appropriate safety measures are critical. The hydrochloride salt form can be hygroscopic and requires careful handling.

Hazard ClassStatementGHS Codes
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.H302, H312, H332[6]
Skin Irritation Causes skin irritation.H315[6][8]
Eye Irritation Causes serious eye irritation.H319[6][8]
Respiratory Irritation May cause respiratory irritation.H335[6]
Handling Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes. Use in a well-ventilated area.[8][9]P261, P280[9]
Storage Store under an inert atmosphere. Keep container tightly closed in a dry and well-ventilated place.[8][9]P403 + P233[9]

Core Synthetic Applications: A Gateway to Novel Chemical Space

The primary utility of 4-Bromo-3-fluoropyridine lies in its capacity to undergo selective transformations at the C4 (Bromo) and C3 (Fluoro) positions. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling, while the entire ring system, activated by its electron-deficient nature, is primed for nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position serves as an excellent handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in pharmaceutical synthesis.[3]

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures.[10][11] The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.[12] In the case of 4-Bromo-3-fluoropyridine, this allows for the direct introduction of a vast array of aryl, heteroaryl, or alkyl groups at the C4 position.

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[10][13]

  • Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of the pyridine to the Pd(0) catalyst, forming a Pd(II) complex. The reactivity of aryl halides in this step typically follows the order I > Br > OTf >> Cl.[11]

  • Transmetalation: The organoboron reagent, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the Pd(II) complex, displacing the halide. This step is often the rate-determining step.[10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst.[10][13]

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Catalyst pd_complex Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ pd0->pd_complex Ar-Br (Substrate) transmetalation Transmetalation Intermediate (Ar-Pd(II)-R)L₂ pd_complex->transmetalation R-B(OR)₂ Base transmetalation->pd0 Regeneration product Coupled Product (Ar-R) transmetalation->product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling amines with aryl halides.[14][15] This reaction has largely replaced harsher classical methods and is indispensable for synthesizing anilines, N-aryl heterocycles, and related structures prevalent in pharmaceuticals.[14]

Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[16][17]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 4-Bromo-3-fluoropyridine. The choice of phosphine ligand is critical here; bulky, electron-rich ligands (e.g., XPhos, SPhos) accelerate this step and the subsequent reductive elimination.[17]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.[14][17]

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ Catalyst pd_complex Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ pd0->pd_complex Ar-Br (Substrate) amido_complex Palladium Amido Complex (Ar-Pd(II)-NR₂)L₂ pd_complex->amido_complex HNR₂ Base amido_complex->pd0 Regeneration product Arylamine Product (Ar-NR₂) amido_complex->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing effects of the nitrogen atom and the fluorine substituent, makes it susceptible to nucleophilic attack.[18][19] While the C-Br bond is the primary site for cross-coupling, the C-F bond can be displaced by strong nucleophiles under appropriate conditions, a reaction that often requires thermal activation.

Causality and Reactivity Principles:

  • Activation: SNAr reactions require electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[19] In 4-Bromo-3-fluoropyridine, the ring nitrogen acts as a powerful activating group.

  • Leaving Group Ability: In nucleophilic aromatic substitution, fluoride is often a surprisingly good leaving group.[20] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[20]

  • Selectivity: The relative reactivity of the C-Br versus C-F bond towards nucleophilic substitution can be controlled by the choice of nucleophile and reaction conditions. Generally, palladium catalysis will selectively target the C-Br bond, while strong nucleophiles under thermal conditions might target the C-F bond or other positions depending on the specific substrate.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized for specific substrates and scales. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-3-fluoropyridine

Objective: To synthesize 4-(4-methoxyphenyl)-3-fluoropyridine.

Materials & Reagents:

  • This compound

  • (4-methoxyphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (anhydrous)

Workflow Diagram:

Suzuki_Workflow start Combine Reactants (Pyridine, Boronic Acid, Base, Catalyst) react Heat under Inert Atmosphere (e.g., 80-100 °C) start->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). The solution should be sufficiently dilute (e.g., 0.1 M).

    • Expert Insight: The addition of water is often crucial for the solubility of the base and for facilitating the transmetalation step.[21]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-3-fluoropyridine

Objective: To synthesize N-benzyl-3-fluoropyridin-4-amine.

Materials & Reagents:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Diethyl ether

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask.

    • Expert Insight: Pre-forming the catalyst or adding the ligand and palladium source separately is common. The choice of ligand is critical and must be matched to the substrate; bidentate ligands like Xantphos or BINAP are often effective for pyridyl halides.[14]

  • Reactant Addition: Add this compound (1.0 eq).

  • Solvent and Amine: Add anhydrous toluene, followed by benzylamine (1.2 eq) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction mixture will typically be a deep red/brown color.

  • Workup: After completion, cool the reaction to room temperature and dilute with diethyl ether. Filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with brine, separate the organic layer, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.

References

  • Buchwald–Hartwig amin
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])
  • 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem. (URL: [Link])
  • CN102898358A - Preparation method of fluoropyridine compounds - Google P
  • US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google P
  • The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. (URL: [Link])
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: [Link])
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PubMed Central. (URL: [Link])
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
  • The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. (URL: [Link])
  • 4-bromo-3-fluoropyridine (C5H3BrFN) - PubChemLite. (URL: [Link])
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
  • Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
  • US 2003/0166620 A1 - Oxazolidinone derivatives and process for the preparation thereof - Google P
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
  • Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers. (URL: [Link])
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])
  • 4-Bromo-3-chloro-2-fluoropyridine, 98% | Fisher Scientific. (URL: [Link])
  • Suzuki Coupling Mechanism - YouTube. (URL: [Link])
  • Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])
  • US3995042A - Pyridine containing compounds - Google P
  • New and unusual scaffolds in medicinal chemistry - Chemical Society Reviews (RSC Publishing). (URL: [Link])
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. (URL: [Link])
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - ResearchG
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (URL: [Link])
  • New and unusual scaffolds in medicinal chemistry - R Discovery. (URL: [Link])

Sources

4-Bromo-3-fluoropyridine hydrochloride in Suzuki cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki Cross-Coupling of 4-Bromo-3-fluoropyridine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Its application in constructing biaryl and hetero-biaryl motifs is particularly crucial in pharmaceutical development, where such structures are prevalent.[1][3]

This compound presents a unique substrate for this transformation. The pyridine core is a common feature in biologically active molecules.[1] The presence of a fluorine atom significantly alters the electronic properties of the ring, while the bromine atom at the 4-position serves as a versatile handle for C-C bond formation. The hydrochloride salt form implies the pyridine nitrogen is protonated, which can influence its coordinating ability and overall reactivity. Understanding these features is paramount for designing a successful coupling strategy.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established palladium-catalyzed cycle.[4][5][6] The fundamental mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of this cycle is critically dependent on the careful selection of the catalyst, ligand, base, and solvent.

The catalytic cycle can be visualized as follows:

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-Br PdII_Aryl Aryl-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Diaryl Aryl-Pd(II)-Aryl'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 4-bromo-3-fluoropyridine. This is often the rate-determining step of the reaction.[1] The strength of the C-X bond is a critical factor, with the reactivity order being I > Br > Cl.[2][5] The C-Br bond in the substrate is significantly weaker than a C-Cl bond, making it more susceptible to oxidative addition under milder conditions.[7][8]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process requires activation by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl or vinyl group to the palladium center.[11]

  • Reductive Elimination : The final step involves the two organic fragments (the pyridine and the group from the boronic acid) coupling together and detaching from the palladium center. This forms the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[4][9]

Application Notes: Guiding Principles for Success

The successful coupling of this compound hinges on the judicious selection of reaction parameters. The inherent electronic properties of the substrate—an electron-deficient pyridine ring due to the fluorine atom and the potential for catalyst inhibition by the pyridine nitrogen—must be carefully considered.[6][12]

Catalyst and Ligand Selection

The choice of the palladium source and its coordinating ligand is critical for an efficient reaction. While traditional catalysts like Pd(PPh₃)₄ can be effective for bromopyridines, modern catalyst systems often provide superior results, especially for challenging substrates.[1]

  • Palladium Precursors : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalyst complexes like Pd(dppf)Cl₂.[1][6] Pd(OAc)₂ and Pd₂(dba)₃ are sources of Pd(0) that are activated in situ.

  • Ligands : The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity. For electron-deficient substrates like fluoropyridines, or where the pyridine nitrogen can inhibit the catalyst, bulky and electron-rich phosphine ligands are often required.[5][12]

    • Triphenylphosphine (PPh₃) : A standard, often effective ligand for simple couplings.

    • Buchwald Ligands (e.g., SPhos, XPhos) : These bulky, electron-rich biaryl phosphine ligands are highly effective for coupling challenging substrates, including heteroaryl chlorides, and can overcome catalyst inhibition.[1][12]

    • N-Heterocyclic Carbenes (NHCs) : These have emerged as powerful alternatives to phosphine ligands, offering high stability and reactivity.[9]

The Crucial Role of the Base

The base plays multiple roles in the Suzuki coupling: it activates the boronic acid for transmetalation, facilitates the formation of key palladium intermediates, and can accelerate the final reductive elimination step.[2][9][11]

  • Inorganic Bases :

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) : Widely used and effective in many solvent systems. Cesium carbonate (Cs₂CO₃) is a stronger base and can be beneficial for less reactive substrates.[1]

    • Phosphates (K₃PO₄) : A strong base that is often effective when carbonates fail, particularly with sterically hindered substrates.[1][13]

  • A Note on the Hydrochloride : Since the starting material is a hydrochloride salt, an extra equivalent of base is required to neutralize the HCl and deprotonate the pyridine nitrogen before it can participate effectively in the catalytic cycle.

Solvent Systems

The choice of solvent is critical for ensuring that all components remain in solution and for influencing the reactivity of the catalytic system. Degassing the solvent to remove oxygen is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[6][14]

  • Aqueous Mixtures : Solvents like 1,4-dioxane/water, toluene/water, or DMF/water are commonly employed.[3][4][6] The presence of water is often beneficial for the transmetalation step.

  • Anhydrous Conditions : In some specific cases, anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can lead to extremely fast reactions, although these systems can be sensitive to Lewis basic substrates like pyridines.[15]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram

Suzuki_Workflow start Start setup Reaction Setup: - Add solids (halopyridine, boronic acid, base, catalyst) to flask. start->setup inert Establish Inert Atmosphere (3x Vacuum/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent (Dioxane/Water) inert->solvent heat Heat Reaction (80-110 °C) with stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup Reaction Complete purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for a Suzuki coupling reaction.[1][16]

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[6]

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[6]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is 0.1 to 0.5 M with respect to the limiting reagent.[6]

  • Reaction : Place the flask in a preheated oil bath and heat the mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[6][16]

  • Monitoring : Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[6]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure coupled product.[1][6]

Summary of Reaction Parameters

The following table provides a summary of typical conditions and considerations for optimizing the Suzuki coupling of this compound.

ParameterReagent/ConditionMolar Equivalents / ValueRationale & Key Considerations
Aryl Halide 4-Bromo-3-fluoropyridine HCl1.0The C-Br bond is the reactive site for oxidative addition. The hydrochloride requires an extra equivalent of base for neutralization.
Boronic Acid Aryl-B(OH)₂ or Ester1.1 - 1.5A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation.[6]
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃/SPhos1 - 5 mol%Choice depends on the reactivity of the boronic acid. More challenging couplings benefit from advanced catalyst systems like those using Buchwald ligands.[1][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0A stronger base like K₃PO₄ or Cs₂CO₃ may be needed for less reactive partners. At least 3 equivalents are recommended to neutralize the HCl salt and activate the boronic acid.[1][6]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF4:1 or similar ratioMust be thoroughly degassed. The choice can affect solubility and reaction rates.[6][14]
Temperature 80 - 120 °C-Higher temperatures may be required for less reactive substrates but can also lead to increased side products.[6]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for synthesizing valuable fluorinated bi-heteroaryl compounds. Success in this reaction is not merely procedural but relies on a solid understanding of the reaction mechanism and the interplay between the substrate, catalyst, ligand, and base. By carefully considering the electronic nature of the fluoropyridine ring and the implications of its hydrochloride form, researchers can rationally design and optimize reaction conditions to achieve high yields and purity, thereby accelerating discovery in pharmaceuticals and materials science.

References

  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. (n.d.). Benchchem.
  • Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. (n.d.). King Fahd University of Petroleum & Minerals.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. (n.d.). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. (n.d.). Benchchem.
  • Help needed with unreproducible Suzuki coupling. (2023-12-20). Reddit.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. (n.d.). Benchchem.

Sources

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-3-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the Sonogashira cross-coupling of 4-Bromo-3-fluoropyridine hydrochloride with various terminal alkynes. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and troubleshooting advice to facilitate the successful synthesis of novel 4-alkynyl-3-fluoropyridine derivatives.

Introduction: The Strategic Importance of Fluoropyridine Scaffolds

Fluorinated pyridine moieties are privileged structures in medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties to drug candidates. The 4-alkynyl-3-fluoropyridine scaffold, in particular, serves as a versatile building block for creating complex molecular architectures. The Sonogashira coupling offers a direct and efficient route to these valuable compounds from readily available this compound.[3][4][5]

This reaction, first reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base to couple a terminal alkyne with an aryl or vinyl halide.[1][6][7] The mild reaction conditions and broad functional group tolerance make it an indispensable tool in the synthetic chemist's arsenal.[1][7][8]

This guide will elucidate the mechanistic underpinnings of the reaction, provide a validated starting protocol for the specific substrate, this compound, and offer a systematic approach to reaction optimization.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

A foundational understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][9]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the pyridine substrate. This is often the rate-limiting step and is influenced by the electron density of the pyridine ring and the choice of palladium ligand.[1][10]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[9]

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex in a step called transmetalation.[6][11]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6][9]

While the copper co-catalyst enhances reaction rates and allows for milder conditions,[6] copper-free protocols have also been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[10]

Visualization of the Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-Br Pd0->Pd_complex Oxidative Addition (Ar-Br) Product_complex Ar-Pd(II)(L)₂-C≡CR Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination Product_out Ar-C≡C-R Product_complex->Product_out Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide Base, Cu(I) Cu_acetylide->Pd_complex caption Fig 1: Sonogashira Catalytic Cycles

Caption: The interconnected Palladium and Copper catalytic cycles.

Core Protocol: Sonogashira Coupling of 4-Bromo-3-fluoropyridine HCl

This protocol provides a reliable starting point for the coupling of this compound with a generic terminal alkyne.

Reagents and Equipment
  • Substrates: this compound, Terminal Alkyne

  • Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Co-catalyst: Copper(I) Iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.

Step-by-Step Experimental Procedure

Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic, and organic solvents are flammable.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv), and CuI (0.04 - 0.10 equiv).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an anaerobic environment. This is critical to prevent catalyst decomposition and Glaser homocoupling.[10][12]

  • Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., THF) to the flask via syringe.

    • Add the amine base (e.g., Et₃N, 3.0 - 4.0 equiv). Note: An excess of base is required to first neutralize the hydrochloride salt of the starting material and then to deprotonate the terminal alkyne.

    • Finally, add the terminal alkyne (1.1 - 1.2 equiv) dropwise via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 50-80 °C) may be required.[13] The reactivity of aryl bromides is lower than iodides and may necessitate heating.[1][10]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium black and other insoluble salts.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by a brine wash.[14]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-alkynyl-3-fluoropyridine product.

Visualization of the Experimental Workflow

Workflow Start 1. Assemble Reagents (Pyridine HCl, Pd/Cu catalysts) Setup 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) Start->Setup Add_Solvents 3. Add Degassed Solvent & Amine Base Setup->Add_Solvents Add_Alkyne 4. Add Terminal Alkyne Add_Solvents->Add_Alkyne React 5. Stir at RT or Heat (Monitor by TLC/LC-MS) Add_Alkyne->React Workup 6. Quench & Aqueous Workup React->Workup Purify 7. Column Chromatography Workup->Purify Product Pure 4-Alkynyl-3-fluoropyridine Purify->Product caption Fig 2: Experimental Workflow

Caption: A streamlined workflow for the Sonogashira protocol.

Optimization Strategies

For challenging substrates or to improve yield, a systematic optimization of reaction parameters is recommended. The following table provides a framework for screening conditions.

Parameter Condition A (Standard) Condition B (Alternative) Condition C (For Difficult Substrates) Rationale & Remarks
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(PPh₃)₄ (2 mol%)[Pd(XPhos)G3] (2 mol%)Pd(PPh₃)₄ is a Pd(0) source but can be air-sensitive.[10] Buchwald-type ligands like XPhos are often effective for electron-deficient or sterically hindered halides.[15]
Cu Co-catalyst CuI (4 mol%)None (Copper-Free)CuI (8 mol%)Copper-free conditions can prevent Glaser homocoupling but may require different ligands or higher temperatures.[10]
Ligand PPh₃ (in PdCl₂(PPh₃)₂)XPhos (if using Pd(OAc)₂)cataCXium® ABulky, electron-rich phosphine ligands can accelerate the oxidative addition step, which is often rate-limiting for aryl bromides.[16][17]
Base Et₃N (3 equiv)DIPEA (3 equiv)K₂CO₃ or Cs₂CO₃ (3 equiv)Inorganic bases in polar aprotic solvents can be effective for challenging couplings.[17]
Solvent THFDMFDioxane / H₂ODMF is a more polar solvent that can aid in the solubility of reagents and accelerate the reaction.[13]
Temperature Room Temp60 °C100 °CHigher temperatures can overcome the activation barrier for the oxidative addition of the C-Br bond.[13][15]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient degassing (O₂ present). 3. Low reaction temperature. 4. Insufficient base.1. Use a fresh batch of palladium catalyst. A black precipitate (palladium black) indicates catalyst decomposition.[10] 2. Ensure rigorous degassing of solvents and the reaction vessel.[10] 3. Increase the reaction temperature incrementally (e.g., to 60 °C or 80 °C).[13] 4. Ensure at least 2 equivalents of base are present after neutralizing the HCl salt.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Improve inert atmosphere technique.[12] 2. Reduce the amount of CuI or switch to a copper-free protocol.[10][18]
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Incompatible functional groups on the alkyne.1. Run the reaction at a lower temperature for a longer duration. 2. Ensure sensitive functional groups are appropriately protected.
Formation of Palladium Black 1. Catalyst decomposition due to oxygen or impurities. 2. Inappropriate solvent choice.1. Use high-purity, anhydrous, and degassed reagents and solvents.[10] 2. Some solvents like THF can sometimes promote palladium black formation; consider switching to DMF or Toluene.[10][19]

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust and skin contact.

  • Copper(I) Iodide: Can cause irritation. Handle with gloves and safety glasses.

  • Amine Bases (Et₃N, DIPEA): Are corrosive and have strong odors. Always handle in a fume hood.

  • Organic Solvents (THF, DMF): Are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.

  • Exothermic Potential: While typically not highly exothermic on a lab scale, palladium-catalyzed reactions can have unexpected exotherms, especially during scale-up.[20] Monitor the reaction temperature, particularly during initial heating.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-alkynyl-3-fluoropyridines from this compound. By understanding the underlying mechanism, employing a robust starting protocol, and systematically optimizing reaction conditions, researchers can efficiently access a wide array of novel compounds for applications in drug discovery and materials science. This guide provides the necessary framework to achieve success in these synthetic endeavors.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from Chemistry LibreTexts website. [Link]
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
  • The copper/palladium cooperation in Sonogashira coupling. (n.d.).
  • Sonogashira Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific LLC. [Link]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. (n.d.). University of Southampton. [Link]
  • Sonogashira cross-coupling reaction of romocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.). University of Southampton ePrints. [Link]
  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. (n.d.).
  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.).
  • Sonogashira troubleshooting help needed : r/Chempros. (2020). Reddit. [Link]
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021). Reddit. [Link]
  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue College of Engineering. [Link]
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. [Link]
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). (Source not further specified). [Link]
  • What is the best procedure for Sonogashira coupling? (2014).
  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]

Sources

Application Note & Protocol Guide: Leveraging 4-Bromo-3-fluoropyridine Hydrochloride in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview and detailed protocols for the application of 4-Bromo-3-fluoropyridine hydrochloride (CAS: 1211598-33-7), a pivotal intermediate in the synthesis of next-generation agrochemicals. We will delve into the strategic importance of this building block, its key reactions, and provide field-proven methodologies for its use in constructing complex molecular architectures.

Executive Summary: The Strategic Advantage of Fluorinated Pyridines

The relentless pursuit of more effective, selective, and environmentally benign crop protection agents has driven significant innovation in synthetic chemistry.[1] Pyridine-based compounds have long been a cornerstone of agrochemical discovery, forming the structural core of countless herbicides, fungicides, and insecticides.[2][3] The introduction of fluorine atoms into these scaffolds can profoundly enhance their biological activity, metabolic stability, and target-binding affinity.[1][4]

This compound emerges as a particularly valuable building block. Its structure is strategically designed for synthetic utility:

  • The pyridine ring is a proven pharmacophore in biologically active molecules.[5]

  • The fluorine atom at the 3-position modulates the electronic properties of the ring and enhances the molecule's interaction with biological targets.[1]

  • The bromine atom at the 4-position serves as an exceptionally versatile synthetic handle, primed for sophisticated cross-coupling reactions.[6][7]

This document provides the necessary protocols to harness the reactivity of this intermediate, focusing on palladium-catalyzed cross-coupling reactions that are fundamental to modern agrochemical development.[8]

Compound Profile: Physicochemical Properties and Safe Handling

Accurate characterization and safe handling are prerequisites for successful and reproducible synthesis.

Physicochemical Data
PropertyValueSource(s)
Chemical Name This compound
CAS Number 1211598-33-7 (Hydrochloride Salt)
Free Base CAS 2546-52-3[6][9][10]
Molecular Formula C₅H₄BrClFN[11]
Molecular Weight 212.45 g/mol [11]
Appearance Off-white to light yellow solid[6]
Key Reactive Sites C4-Br (for cross-coupling), Pyridine Nitrogen (for salt formation)
Critical Safety & Handling Protocols

This compound and its free base are hazardous materials.[12][13] Strict adherence to safety protocols is mandatory.

  • Hazard Profile: Harmful if swallowed, inhaled, or in contact with skin.[12][13][14] Causes serious eye irritation and skin irritation.[12][14] May cause respiratory irritation. The material is also reported to be hygroscopic and air-sensitive.[12][14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Work should be conducted exclusively within a certified chemical fume hood to prevent inhalation.[12]

  • Handling: Avoid generating dust.[14] Use only in a well-ventilated area, preferably under an inert atmosphere (e.g., Nitrogen or Argon) to mitigate exposure to air and moisture.[12][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C4-Bromo position is the primary site of reactivity, making 4-Bromo-3-fluoropyridine an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing the C-C and C-N bonds that form the backbone of many modern agrochemicals.[15]

Caption: Key reactive and influential sites on the 4-Bromo-3-fluoropyridine core structure.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Herbicide Scaffolds

This protocol details the synthesis of a 4-aryl-3-fluoropyridine, a common structural motif in modern herbicides that target enzymes like protoporphyrinogen oxidase (PPO).

Principle: A palladium catalyst facilitates the coupling of the C-Br bond of 4-bromo-3-fluoropyridine with an organoboron reagent (arylboronic acid). The base is crucial for the transmetalation step in the catalytic cycle.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥97%Synchem
4-Methoxyphenylboronic acid≥98%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Deionized WaterHPLC Grade
Diethyl EtherACS Grade
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl Solution)
Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Neutralization: In a flask, suspend this compound (1.0 eq) in diethyl ether. Add saturated sodium bicarbonate solution and stir vigorously for 15 minutes until effervescence ceases. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base, 4-Bromo-3-fluoropyridine.

    • Causality Note: The hydrochloride salt is often more stable for storage, but the free base is required for the reaction. A weak base like sodium bicarbonate is sufficient for this neutralization without causing unwanted side reactions.

  • Reaction Setup: To a flame-dried three-neck round-bottom flask under an argon atmosphere, add the 4-Bromo-3-fluoropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

    • Causality Note: Pd(PPh₃)₄ is a robust, air-stable Pd(0) catalyst suitable for a wide range of Suzuki couplings. A 3 mol % loading is a standard starting point for optimization.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio.

    • Causality Note: The dioxane/water solvent system is highly effective for Suzuki couplings. Dioxane solubilizes the organic components, while water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination for Amino-Pyridine Fungicide Scaffolds

This protocol outlines the synthesis of a 4-amino-3-fluoropyridine derivative, a core structure found in certain classes of fungicides and insecticides where the N-aryl linkage is critical for bioactivity.

Principle: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex with a specialized phosphine ligand. A strong, non-nucleophilic base is required to deprotonate the amine.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
4-Bromo-3-fluoropyridine (free base)≥97%
Aniline≥99.5%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Reagent GradeSigma-Aldrich
Xantphos≥98%Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)≥99.9%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS Grade
Celite®
Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq). Add anhydrous toluene and stir for 10 minutes until the solution is homogeneous.

    • Causality Note: Pd₂(dba)₃ is a stable Pd(0) source, and Xantphos is a bulky, electron-rich bisphosphine ligand. This specific combination is highly effective for C-N coupling, promoting reductive elimination and preventing side reactions like β-hydride elimination.

  • Reagent Addition: To the catalyst solution, add the 4-Bromo-3-fluoropyridine (1.0 eq), aniline (1.1 eq), and cesium carbonate (2.0 eq).

    • Causality Note: Cesium carbonate is a strong, yet sterically hindered base. Its high solubility in organic solvents and ability to effectively deprotonate the amine without interfering with the catalyst make it superior to bases like potassium carbonate for this transformation.

  • Reaction: Securely seal the Schlenk flask and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N-aryl-4-amino-3-fluoropyridine product.

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a high-value, versatile intermediate for agrochemical synthesis. Its well-defined reactivity, particularly at the C4-bromo position, allows for reliable and efficient construction of complex molecular frameworks through cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols provided herein serve as a robust starting point for researchers aiming to develop novel, highly active crop protection agents. By understanding the causality behind the choice of reagents and conditions, scientists can confidently adapt these methods to create diverse libraries of candidate molecules, accelerating the discovery pipeline for the next generation of agrochemicals.

References

  • Enhancing Agrochemical Synthesis with Versatile Halogen
  • Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. (Source: CABI Digital Library)
  • Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. (Source: FAO AGRIS)
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (Source: ACS Publications, Journal of Agricultural and Food Chemistry)
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (Source: Semantic Scholar)
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals (C-N bond formation). (Source: ACS Publications, Journal of Agricultural and Food Chemistry)
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (Source: PubMed Central)
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • SAFETY DATA SHEET - 4-Bromopyridinium chloride. (Source: Thermo Fisher Scientific)
  • Development of novel pyridine-based agrochemicals: A review.
  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (Source: PubMed)
  • SAFETY DATA SHEET - 4-Bromopyridine hydrochloride. (Source: Fisher Scientific)
  • 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174. (Source: PubChem)
  • CAS 2546-52-3: 4-Bromo-3-fluoropyridine. (Source: CymitQuimica)
  • 4-Bromo-3-fluoropyridine | 2546-52-3. (Source: Sigma-Aldrich)
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods (General).
  • Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
  • The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. (Source: Google Cloud)
  • This compound. (Source: Synchem)

Sources

Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution on 4-Bromo-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Substituted-3-fluoropyridines

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold is a privileged structural motif, integral to numerous therapeutic agents.[1] The strategic introduction of fluorine atoms into these scaffolds can profoundly enhance key molecular properties, including metabolic stability, binding affinity, and lipophilicity.[2][3][4] 4-Bromo-3-fluoropyridine has emerged as a versatile and highly valuable building block for accessing a diverse array of 4-substituted-3-fluoropyridine derivatives. Its utility stems from the unique electronic properties of the pyridine ring, further modulated by the presence of two distinct halogen substituents, which allows for selective functionalization through nucleophilic aromatic substitution (SNAr).

This technical guide provides an in-depth exploration of the SNAr protocol as applied to 4-bromo-3-fluoropyridine. We will dissect the underlying mechanistic principles that govern the reaction's regioselectivity and provide detailed, field-proven protocols for the substitution of the 4-bromo group with a range of common oxygen, nitrogen, and sulfur nucleophiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Mechanistic Rationale: Regioselectivity and the Role of Substituents

The feasibility and outcome of a nucleophilic aromatic substitution reaction are dictated by the electronic landscape of the aromatic ring. The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] The first step, which is typically rate-determining, involves the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The subsequent rapid elimination of a leaving group restores the aromaticity of the ring.

// Reactants sub [label=<>]; nu [label=->];

// Meisenheimer Complex mc [label=<>];

// Product prod [label=<>]; lg [label=->];

// Arrows edge [fontname="Helvetica", fontsize=10, color="#202124"]; sub -> mc [label="+ Nu- (Slow, RDS)"]; mc -> prod [label="- Br- (Fast)"]; {rank=same; sub; nu;} {rank=same; prod; lg;} } .enddot Caption: General SNAr Mechanism on 4-Bromo-3-fluoropyridine.

In the case of 4-bromo-3-fluoropyridine, two potential sites for nucleophilic attack exist: C4 (bearing the bromo group) and C3 (bearing the fluoro group). The regioselectivity of the reaction is overwhelmingly directed towards the C4 position due to the following factors:

  • Activation by the Ring Nitrogen: The pyridine nitrogen is strongly electron-withdrawing, which reduces the electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack. The C4 position is para to the nitrogen and is therefore highly activated.[6]

  • Stabilization of the Meisenheimer Intermediate: When the nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization to the intermediate, lowering the activation energy for its formation. Attack at the C3 (meta) position does not allow for such resonance stabilization involving the ring nitrogen.[8]

  • Leaving Group Ability in SNAr: While bromide is generally a better leaving group than fluoride in SN1 and SN2 reactions, the opposite is often true in SNAr reactions.[5][9][10] This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the attached carbon more electrophilic and better stabilizes the intermediate, accelerating the initial attack.[7][10] However, in 4-bromo-3-fluoropyridine, the positional activation at C4 is the dominant factor. The C-Br bond at the highly activated para position is preferentially cleaved over the C-F bond at the less activated meta position.

Therefore, the reaction robustly and selectively yields 4-substituted-3-fluoropyridines.

// Path A: Attack at C4 pathA_label [label="Path A: Attack at C4 (Favored)"]; mc_A [label=<>]; prod_A [label=<>]; stabilized [label="Stabilized by Resonance\nwith Ring Nitrogen"];

// Path B: Attack at C3 pathB_label [label="Path B: Attack at C3 (Disfavored)"]; mc_B [label=<>]; not_stabilized [label="No Resonance Stabilization\nby Ring Nitrogen"];

// Edges edge [fontname="Helvetica", fontsize=10, color="#202124"]; sub -> mc_A [label="+ Nu-"]; mc_A -> prod_A [label="- Br-"]; mc_A -> stabilized [style=dashed, arrowhead=none];

sub -> mc_B [label="+ Nu-"]; mc_B -> not_stabilized [style=dashed, arrowhead=none];

// Invisible edges for layout edge [style=invis]; pathA_label -> mc_A; pathB_label -> mc_B; } .enddot Caption: Regioselectivity of Nucleophilic Attack.

Experimental Protocols

The following protocols are designed as a comprehensive guide for performing SNAr reactions on 4-bromo-3-fluoropyridine with representative O, N, and S-nucleophiles.

General Considerations:
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, as water can compete as a nucleophile.

  • Inert Atmosphere: While not always strictly necessary, performing the reactions under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent potential side reactions with atmospheric moisture and oxygen, especially when using strong bases or sensitive nucleophiles.

  • Reaction Monitoring: Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

Protocol 1: Synthesis of 4-Phenoxy-3-fluoropyridine (O-Nucleophile)

This protocol details the reaction with a representative oxygen nucleophile, phenol. The use of a base is critical to deprotonate the phenol, generating the more potent phenoxide nucleophile.

Materials:

  • 4-Bromo-3-fluoropyridine

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-fluoropyridine (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere, add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-phenoxy-3-fluoropyridine.

Causality Behind Experimental Choices:

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions. It effectively solvates the potassium cation of the base but does not strongly solvate the phenoxide anion, leaving its nucleophilicity intact.[11] Its high boiling point is also suitable for reactions requiring elevated temperatures.

  • Base (K₂CO₃): Anhydrous potassium carbonate is a moderately strong base, sufficient to deprotonate phenol to the active phenoxide nucleophile. It is heterogeneous in DMF, but provides a continuous source of base as the reaction proceeds.

  • Temperature (100-120 °C): Heating is necessary to overcome the activation energy of the reaction, particularly with moderately reactive nucleophiles like phenoxide.

Protocol 2: Synthesis of 3-Fluoro-4-(morpholin-4-yl)pyridine (N-Nucleophile)

This protocol describes the reaction with a common secondary amine, morpholine. Depending on the amine's nucleophilicity, the reaction can often proceed without a strong base, as the amine itself can act as both the nucleophile and a base to neutralize the HBr byproduct. However, including a non-nucleophilic base is often beneficial.

Materials:

  • 4-Bromo-3-fluoropyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealable reaction vessel, dissolve 4-bromo-3-fluoropyridine (1.0 eq) in DMSO or MeCN (to approx. 0.5-1.0 M).

  • Add morpholine (2.0-3.0 eq) and potassium carbonate (2.0 eq). The excess morpholine serves as a reactant and can also act as a solvent/base.

  • Seal the vessel and heat the mixture to 80-100 °C.

  • Stir the reaction until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-8 hours).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic extracts with water and brine to remove residual DMSO and salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the resulting residue by flash column chromatography (e.g., using a hexane/ethyl acetate or dichloromethane/methanol gradient).

Causality Behind Experimental Choices:

  • Nucleophile Excess: Using an excess of the amine nucleophile ensures the reaction goes to completion and helps to consume the HBr generated during the reaction.

  • Solvent (DMSO/MeCN): Like DMF, DMSO is an excellent polar aprotic solvent for SNAr. Acetonitrile is another suitable, lower-boiling alternative.

  • Temperature (80-100 °C): Amines are generally more nucleophilic than alcohols, often allowing for slightly milder reaction conditions compared to O-nucleophiles.[6]

Protocol 3: Synthesis of 3-Fluoro-4-(phenylthio)pyridine (S-Nucleophile)

This protocol utilizes thiophenol as a representative sulfur nucleophile. Thiols are highly potent nucleophiles for SNAr reactions and often react under milder conditions.

Materials:

  • 4-Bromo-3-fluoropyridine

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF) or DMF, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Thiolate Generation (if using NaH): To a flame-dried, two-neck flask under an inert atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq). Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • SNAr Reaction: To the pre-formed sodium thiophenoxide solution at 0 °C, add a solution of 4-bromo-3-fluoropyridine (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir.

  • Alternative using Cs₂CO₃: In a single flask, combine 4-bromo-3-fluoropyridine (1.0 eq), thiophenol (1.2 eq), and cesium carbonate (1.5 eq) in anhydrous DMF. Stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-4 hours at room temperature.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (especially if NaH was used).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • High Nucleophilicity: Sulfur nucleophiles (thiolates) are exceptionally reactive in SNAr due to their high polarizability and "softness," which favors attack at the soft electrophilic carbon of the pyridine ring.[6]

  • Base (NaH/Cs₂CO₃): A strong base like NaH ensures complete and irreversible deprotonation of the thiol to the highly nucleophilic thiolate. Cesium carbonate is a milder, effective alternative that often promotes faster reactions due to the "cesium effect."

  • Temperature (0 °C to RT): The high reactivity of thiolates often allows these reactions to proceed efficiently at or even below room temperature, which is advantageous for substrates with other sensitive functional groups.

Data Summary and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the SNAr on 4-bromo-3-fluoropyridine. Yields are estimates based on reactions with similarly activated halopyridines and may vary based on the specific nucleophile and reaction scale.

Nucleophile ClassRepresentative NucleophileBaseSolventTemp (°C)Time (h)Expected Yield (%)
Oxygen PhenolK₂CO₃DMF100-1204-1270-90
Methanol (as NaOMe)NaH/NaOMeTHF/MeOH25-652-675-95
Nitrogen MorpholineK₂CO₃DMSO80-1002-880-95
AnilineNaOtBuToluene80-1106-1865-85
Sulfur ThiophenolNaH / Cs₂CO₃THF / DMF0-251-485-98

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently active nucleophile. 2. Reaction temperature too low. 3. Ineffective base. 4. Presence of water.1. Use a stronger base (e.g., NaH, KHMDS) to fully deprotonate the nucleophile. 2. Increase the reaction temperature in increments of 10-20 °C. 3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃). 4. Ensure all reagents and solvents are rigorously dried.
Formation of Side Products 1. Reaction with solvent (e.g., hydrolysis with residual water). 2. Competing reaction at the 3-fluoro position (unlikely but possible at very high temperatures). 3. Decomposition of starting material or product.1. Use anhydrous solvents and run under an inert atmosphere. 2. Lower the reaction temperature and extend the reaction time. 3. Use milder conditions if possible; screen different bases and solvents.
Difficult Purification 1. Residual high-boiling solvent (DMF, DMSO). 2. Similar polarity of product and starting material.1. Perform multiple aqueous washes during workup to remove DMF/DMSO. An azeotrope with heptane or toluene can also help remove residual solvent under vacuum. 2. Optimize the eluent system for column chromatography; consider using a different stationary phase if necessary.

References

  • Vertex AI Search. Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
  • Fu, Y., Shi, H., Lei, S., Shi, L., & Li, H. (2022). Cu catalyzed [4 + 2] cycloaddition for the synthesis of highly substituted 3-fluoropyridines. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview.
  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Application Note: Strategic Application of 4-Bromo-3-fluoropyridine Hydrochloride in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Bromo-3-fluoropyridine Hydrochloride in Medicinal Chemistry

The pyridine ring is a cornerstone scaffold in drug discovery, and its strategic fluorination can significantly enhance the pharmacological profile of a molecule. The introduction of fluorine can improve metabolic stability, binding affinity, and lipophilicity.[1][2] this compound has emerged as a critical building block for introducing the 3-fluoropyridine moiety into complex molecules.[3] Its utility lies in the differential reactivity of the C-Br and C-F bonds, allowing for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.[4][5] This application note provides detailed protocols and expert insights for leveraging this versatile reagent in the synthesis of Active Pharmaceutical Ingredients (APIs).[6][7][8][9][10]

Physicochemical Properties and Safe Handling

A comprehensive understanding of the reagent's characteristics is essential for its effective and safe use.

PropertyValueReference
CAS Number 2546-52-3[3]
Molecular Formula C₅H₃BrFN[11]
Molecular Weight 175.99 g/mol [11]
Appearance Solid, semi-solid, or liquid
Storage Inert atmosphere, store in freezer, under -20°C[12]

Safety Precautions: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[11][13][14][15] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[13][15]

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and this compound is an excellent substrate for these transformations.[4][16][17]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a highly versatile method for creating carbon-carbon bonds between an organoboron compound and an organic halide.[18][19][20] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are prevalent in many pharmaceuticals.[21]

Underlying Principles: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product.[19]

Suzuki_Miyaura_Workflow reagents Reagents: - 4-Bromo-3-fluoropyridine HCl - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) setup Reaction Setup: - Flame-dried flask - Inert atmosphere (Ar/N₂) reagents->setup reaction Reaction: - Heat to 80-100 °C - Stir for 12-24h - Monitor by TLC/LC-MS setup->reaction workup Workup: - Cool to RT - Aqueous extraction - Dry organic layer reaction->workup purification Purification: - Concentrate solvent - Column chromatography workup->purification product Final Product: 4-Aryl-3-fluoropyridine purification->product Buchwald_Hartwig_Workflow reagents Reagents: - 4-Bromo-3-fluoropyridine HCl - Amine - Pd Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) setup Reaction Setup: - Glovebox for catalyst prep - Schlenk flask - Inert atmosphere (Ar/N₂) reagents->setup reaction Reaction: - Heat to 100-120 °C - Stir for 16-24h - Monitor by LC-MS setup->reaction workup Workup: - Cool to RT - Quench with NH₄Cl(aq) - Aqueous extraction reaction->workup purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography workup->purification product Final Product: N-Aryl-3-fluoropyridin-4-amine purification->product

Sources

Application Notes & Protocols: Neutralization of 4-Bromo-3-fluoropyridine Hydrochloride for Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-fluoropyridine is a critical heterocyclic building block in modern organic synthesis, serving as a versatile precursor in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique electronic and steric properties, conferred by the strategically positioned fluorine and bromine substituents, allow for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions.[2][3] To enhance its shelf-life and ease of handling, this valuable intermediate is frequently supplied as a stable, crystalline hydrochloride salt.[4][5]

However, for the vast majority of its synthetic applications, such as in Suzuki, Sonogashira, or Heck couplings, the reactive species is the free base (the neutral pyridine).[4][5] Therefore, the quantitative and clean neutralization of the pyridinium hydrochloride is a mandatory and pivotal first step in any reaction sequence. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and best practices for neutralizing 4-Bromo-3-fluoropyridine hydrochloride, ensuring the generation of the active free base in high purity for subsequent transformations.

The Chemistry of Neutralization: A Mechanistic Overview

The neutralization of this compound is a straightforward acid-base reaction. The starting material exists as a pyridinium salt, where the lone pair of electrons on the pyridine nitrogen is protonated by hydrochloric acid. To generate the desired neutral 4-Bromo-3-fluoropyridine, a base is required to abstract this acidic proton.

The governing principle for selecting an appropriate base is its strength relative to the acidity of the pyridinium ion. The predicted pKa of 4-Bromo-3-fluoropyridine's conjugate acid is approximately 2.22.[6] This relatively low pKa indicates that the pyridinium ion is quite acidic, and therefore, even a mild base is sufficient to deprotonate it effectively.

Choosing the Right Base and Solvent System

The selection of the base and solvent system is dictated by the requirements of the subsequent reaction.

  • Weak Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These are the most common and recommended choices for general applications.[4][7] They are inexpensive, effective, and offer a significant advantage: the byproduct of neutralization, carbonic acid (H₂CO₃), conveniently decomposes into carbon dioxide (CO₂) gas and water, simplifying the workup procedure.[8] This method is ideal when the subsequent reaction is tolerant of aqueous conditions.

  • Organic Amine Bases (e.g., Triethylamine (TEA), Hünig's Base (DIPEA)): These bases are advantageous when the reaction must be conducted under strictly anhydrous conditions.[9][10] They are soluble in a wide range of organic solvents, allowing for a homogeneous reaction mixture. The primary drawback is the formation of an ammonium salt byproduct (e.g., triethylammonium chloride), which may need to be removed in a subsequent step.[10]

  • Solvent Systems:

    • Aqueous/Organic Biphasic System: This is the most robust and common method. The hydrochloride salt is dissolved or suspended in water, the base is added, and the liberated, water-insoluble free base is extracted into an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[7]

    • Anhydrous Organic System: This is essential for water-sensitive reactions. The hydrochloride salt is suspended in a dry solvent (e.g., THF, ACN), and an organic base or a powdered anhydrous inorganic base is added to liberate the free pyridine in situ.[4]

Experimental Protocols

Safety Precaution: Always handle 4-Bromo-3-fluoropyridine and its salt in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The free base can be a lachrymator.[5]

Protocol 1: Standard Aqueous Biphasic Neutralization and Extraction

This protocol is the preferred method for isolating the pure, neutral 4-Bromo-3-fluoropyridine free base for use in subsequent, non-anhydrous reactions or for storage as a solution.

Methodology:

  • Dissolution: In a round-bottom flask or separatory funnel, combine this compound (1.0 eq) with deionized water (approx. 10 mL per gram of salt).

  • Solvent Addition: Add an equal volume of a suitable organic extraction solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise with gentle swirling or shaking. Vent the separatory funnel frequently to release the CO₂ gas that evolves. Continue adding the basic solution until all effervescence ceases, indicating the completion of the neutralization reaction.[7]

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to fully separate.

  • Layer Separation: Drain the organic layer. If using DCM, it will be the bottom layer; if using EtOAc, it will be the top layer. Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product.

  • Washing: Combine all organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the bulk of dissolved water from the organic phase and breaks any potential emulsions.[11][12]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

  • Isolation: Filter off the drying agent. The resulting solution contains the neutral 4-Bromo-3-fluoropyridine.

  • Critical Consideration: The free base can be unstable and may discolor or oligomerize upon concentration to a neat solid.[5] It is highly recommended to use this solution directly in the next reaction step. If the solvent must be removed, do so carefully under reduced pressure at low temperature and avoid prolonged storage of the neat product.[7]

Protocol 2: Anhydrous In Situ Neutralization

This protocol is designed for reactions that are sensitive to water, where the free base is generated directly in the reaction vessel immediately before the addition of other reagents.

Methodology:

  • Setup: To a flame-dried, two- or three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon). Maintain a positive pressure of inert gas throughout the procedure.

  • Solvent Addition: Add a suitable anhydrous organic solvent (e.g., tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF)) via syringe to create a suspension.

  • Base Addition:

    • Option A (Organic Base): Add triethylamine (TEA, ~1.2 eq) or diisopropylethylamine (DIPEA, ~1.2 eq) dropwise via syringe at room temperature.[5] Stir the resulting mixture for 30-60 minutes. A fine precipitate of the ammonium hydrochloride salt will form. This slurry can often be used directly in the next step.

    • Option B (Inorganic Base): Add finely powdered, anhydrous potassium carbonate (K₂CO₃, ~3.0 eq).[4] Stir the suspension vigorously at room temperature for 2-4 hours to ensure complete deprotonation.

  • Reaction Readiness: The resulting mixture, containing the free 4-Bromo-3-fluoropyridine, is now ready for the addition of catalysts, coupling partners, or other reagents as required by the specific organic transformation.

Data Summary and Method Comparison

FeatureProtocol 1: Aqueous BiphasicProtocol 2A: Anhydrous (Organic Base)Protocol 2B: Anhydrous (Inorganic Base)
Primary Use Case Isolation of pure free base in solutionIn situ generation for anhydrous reactionsIn situ generation for anhydrous reactions
Base Sat. aq. NaHCO₃ or K₂CO₃Triethylamine (TEA) or DIPEAAnhydrous K₂CO₃
Molar Equivalents Excess1.1 - 1.5 eq2.0 - 5.0 eq
Solvent System Water / DCM or EtOAcAnhydrous THF, ACN, DMF, etc.Anhydrous THF, ACN, DMF, etc.
Pros - Removes all salt byproducts- High purity of isolated free base- Simple and robust- Fast and homogeneous- Suitable for water-sensitive chemistry- Avoids organic amine byproducts- Base is easily filtered if needed
Cons - Not suitable for anhydrous reactions- Free base can be unstable if fully isolated- Amine HCl byproduct remains in mixture- Requires removal of excess amine- Heterogeneous, slower reaction- Requires vigorous stirring

Visualized Workflows

Diagram 1: Aqueous Biphasic Neutralization Workflow

cluster_prep Preparation cluster_react Neutralization & Extraction cluster_isolate Isolation cluster_waste start Start: 4-Bromo-3-fluoropyridine HCl dissolve Dissolve in H₂O Add Organic Solvent (e.g., DCM) start->dissolve neutralize Add sat. aq. NaHCO₃ (Vent CO₂!) dissolve->neutralize separate Separate Layers neutralize->separate wash Wash Organic Layer with Brine separate->wash aqueous_waste Aqueous Waste (contains NaCl, NaHCO₃) separate->aqueous_waste dry Dry over Na₂SO₄ wash->dry finish Filter & Use Solution Directly dry->finish

Caption: Workflow for aqueous neutralization and extraction.

Diagram 2: Anhydrous In Situ Neutralization Workflow

cluster_prep Preparation under Inert Atmosphere cluster_react Base Addition cluster_finish Final Mixture start Start: 4-Bromo-3-fluoropyridine HCl in Flame-Dried Flask suspend Suspend in Anhydrous Solvent (e.g., THF) start->suspend base_choice Choose Base Type suspend->base_choice org_base Add Organic Base (e.g., TEA) base_choice->org_base Liquid inorg_base Add Anhydrous Inorganic Base (e.g., K₂CO₃) base_choice->inorg_base Solid stir_org Stir ~30 min org_base->stir_org stir_inorg Stir 2-4 hours inorg_base->stir_inorg finish Mixture Ready for Next Step stir_org->finish stir_inorg->finish

Caption: Workflow for anhydrous in situ neutralization.

References

  • Quora. Why do organic mechanisms often use weak bases (ex: pyridine) to de-protonate amines (ex: diphenylamine)? Wouldn't it also work just as well with strong bases such as LDA?
  • ResearchGate. What is best method to remove pyridine from a reaction mixture?
  • Reddit. Removing Pyridine : r/chemistry.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • ResearchGate. Super-Electron Donors: Bis-pyridinylidene Formation by Base Treatment of Pyridinium Salts.
  • Sciencemadness.org. Pyridine from Pyridine hydrochloride.
  • Royal Society of Chemistry. Base-catalysed deprotonation in pyridine N-oxides and pyridinium salts.
  • PubChem. 4-Bromo-3-fluoropyridine.
  • ResearchGate. How to neutralize 4-Bromopyridine hydrochloride?
  • ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
  • Quora. What strong bases that can be used to deprotonate secondary amine?
  • University of Rochester. Remove Sticky Reagents.
  • ChemistryViews. Enantioselective Dearomatization of Pyridinium Salts.
  • Royal Society of Chemistry. Preparation and stability of 4-fluoropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis.
  • Reddit. Help with 4-Bromopyridine HCl : r/Chempros.
  • SciSpace. The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi.
  • MDPI. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 4-Bromo-3-fluoropyridine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Sonogashira reactions, with a specific focus on the challenging substrate, 4-Bromo-3-fluoropyridine HCl. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific cross-coupling reaction. Here, we will move beyond generic advice and delve into the nuanced interplay of reagents and conditions that are critical for success when working with this electron-deficient, heterocyclic halide.

I. Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with 4-Bromo-3-fluoropyridine HCl is not working at all. What are the most common initial culprits?

A complete failure of the reaction often points to fundamental issues with the catalyst, reagents, or reaction setup. The primary suspects are an inactive palladium catalyst, poor quality of the copper co-catalyst, or inadequate exclusion of oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling).[1][2] It is also crucial to ensure that anhydrous and anaerobic conditions are maintained by properly degassing the solvent and running the reaction under an inert atmosphere like argon or nitrogen.[2]

Q2: I am observing the formation of a black precipitate in my reaction. What does this indicate?

The appearance of a black precipitate, commonly known as "palladium black," signifies the decomposition of the palladium catalyst.[2] This can be triggered by several factors including impurities in the reagents or solvent, an inappropriate choice of solvent (some anecdotal evidence suggests THF may promote its formation), or incorrect reaction temperature.[2][3] Using fresh, high-purity reagents and solvents is a key preventative measure.[2]

Q3: Why is the hydrochloride salt of 4-Bromo-3-fluoropyridine problematic for the Sonogashira reaction?

The hydrochloride salt introduces an acidic proton that can interfere with the basic conditions required for the Sonogashira reaction. The base in the reaction mixture must be sufficient to not only neutralize the HCl salt but also to deprotonate the terminal alkyne, a crucial step in the catalytic cycle.[2] Insufficient base can lead to incomplete or no reaction. Furthermore, the pyridine nitrogen itself can coordinate to the copper or palladium catalyst, potentially inhibiting its activity.[4]

Q4: What is the expected reactivity order for aryl halides in a Sonogashira coupling, and where does 4-Bromo-3-fluoropyridine fit in?

The general reactivity trend for aryl halides is I > OTf > Br > Cl.[2] Therefore, aryl bromides are less reactive than the corresponding iodides and often require more forcing conditions, such as higher temperatures, to achieve good conversion.[2][5] 4-Bromo-3-fluoropyridine is an electron-deficient pyridine, which can make oxidative addition of the palladium(0) catalyst more challenging compared to electron-rich aryl bromides.

Q5: Can I perform a Sonogashira reaction with 4-Bromo-3-fluoropyridine without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are a well-established alternative and are often preferred to prevent the formation of alkyne homocoupling byproducts.[2][5][6] However, these conditions may necessitate the use of specific ligands, different bases, or higher temperatures to facilitate the reaction.[2][7]

II. Systematic Troubleshooting Guide

When a reaction fails, a systematic approach is more effective than random changes. The following guide provides a logical workflow to diagnose and solve common issues encountered with the Sonogashira coupling of 4-Bromo-3-fluoropyridine HCl.

Step 1: Foundational Checks - The "Usual Suspects"

Before making significant changes to the reaction conditions, it's essential to verify the integrity of your setup and reagents.

  • Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of the inert gas. Oxygen can lead to the oxidative homocoupling of the alkyne, a common side reaction.[1][8]

  • Reagent Quality:

    • Palladium Catalyst: Palladium(0) sources like Pd(PPh₃)₄ can be sensitive to air and moisture.[2] Use a fresh batch or one that has been stored correctly. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[2]

    • Copper(I) Iodide: This co-catalyst can degrade over time. A white or off-white powder is indicative of good quality, while a greenish tint may suggest oxidation. Use a fresh bottle if in doubt.[2]

    • Base: Amine bases like triethylamine or diisopropylamine can oxidize over time.[3] It is good practice to use freshly distilled or recently purchased amines. Ensure the base is anhydrous.

    • Solvent: Use anhydrous, degassed solvents. Residual water can contribute to side reactions like hydrodehalogenation.[9]

Step 2: Addressing the Hydrochloride Salt

The primary challenge with 4-Bromo-3-fluoropyridine HCl is the presence of the acid.

  • Increase Base Stoichiometry: A common pitfall is using an insufficient amount of base. You need at least one equivalent of base to neutralize the HCl salt, plus the amount required for the catalytic cycle (typically 1.5-2 equivalents). A good starting point is 3-4 equivalents of a tertiary amine base like triethylamine or diisopropylethylamine.

  • Consider a Stronger or Different Base: If increasing the stoichiometry of a weaker amine base is ineffective, consider switching to a stronger base. However, be mindful that very strong bases can promote side reactions. Alternatively, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in polar aprotic solvents like DMF.[5]

Step 3: Optimizing Reaction Parameters

If the foundational checks and base adjustments do not resolve the issue, the next step is to optimize the reaction conditions.

  • Temperature: Aryl bromides often require higher temperatures than aryl iodides for efficient oxidative addition.[5][10] If the reaction is being run at room temperature, consider increasing the temperature to 50-100 °C.[10][11]

  • Solvent: The choice of solvent can significantly impact the reaction. While THF is common, it has been anecdotally reported to promote palladium black formation.[3] Consider switching to other solvents such as DMF, acetonitrile, or dioxane.[8][10] For less reactive substrates, DMF is often a good choice.[12]

  • Catalyst and Ligand:

    • Catalyst Loading: For challenging substrates, increasing the palladium catalyst loading from the typical 1-2 mol% to 5 mol% can be beneficial.

    • Ligand Choice: The standard triphenylphosphine ligand may not be optimal for this electron-deficient substrate. Switching to more electron-rich and bulky phosphine ligands, such as XPhos or SPhos, can enhance the rate of oxidative addition and improve yields.[13] N-heterocyclic carbene (NHC) ligands have also proven effective in Sonogashira couplings.[7][14]

Step 4: Investigating Side Reactions

If you are observing product formation but the yield is low, or if you are isolating unexpected byproducts, consider the following common side reactions:

  • Homocoupling (Glaser Coupling): The formation of a diyne product results from the oxidative coupling of two alkyne molecules.[15] This is often promoted by the presence of oxygen and can be suppressed by ensuring a strictly inert atmosphere and minimizing the concentration of the copper catalyst.[2][8] Running the reaction under copper-free conditions is the most effective way to eliminate this side reaction.[5]

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 3-fluoropyridine.[13] This side reaction can be promoted by sources of hydrogen in the reaction mixture, such as residual water or certain amine bases.[9][16] Using anhydrous conditions and carefully selecting the base can help to minimize this pathway.

Troubleshooting Flowchart

Troubleshooting_Sonogashira start Failed Sonogashira Reaction (4-Bromo-3-fluoropyridine HCl) step1 Step 1: Foundational Checks - Inert Atmosphere? - Reagent Quality (Pd, Cu, Base, Solvent)? start->step1 step2 Step 2: Address HCl Salt - Increase Base Stoichiometry? - Change Base Type? step1->step2 Checks OK no_improvement No Improvement step1->no_improvement Issues Found & Fixed, Still No Reaction step3 Step 3: Optimize Parameters - Increase Temperature? - Change Solvent? - Modify Catalyst/Ligand? step2->step3 No/Low Conversion step2->no_improvement Still No/Low Conversion step4 Step 4: Investigate Side Reactions - Homocoupling Observed? - Hydrodehalogenation Observed? step3->step4 Low Yield/ Byproducts success Successful Reaction step3->success Improved Yield step3->no_improvement Still Low Yield/ Byproducts step4->success Problem Identified & Solved no_improvement->step2

Caption: A systematic workflow for troubleshooting failed Sonogashira reactions.

III. Key Experimental Protocols

Standard Protocol for Sonogashira Coupling of 4-Bromo-3-fluoropyridine HCl

This protocol serves as a robust starting point and can be modified based on the troubleshooting guide above.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-3-fluoropyridine HCl (1.0 equiv.), the terminal alkyne (1.1 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., DMF or acetonitrile, to make a 0.1 M solution) followed by the amine base (e.g., triethylamine, 3.0 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (start with 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Copper-Free Sonogashira Coupling

This protocol is recommended if homocoupling is a significant issue.

  • Reaction Setup: To a dry Schlenk flask, add 4-Bromo-3-fluoropyridine HCl (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like XPhos, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., dioxane) and a suitable base (e.g., K₂CO₃, 2.5 equiv.).

  • Reaction: Heat the mixture to a higher temperature (e.g., 100 °C) and monitor the reaction progress.

  • Workup and Purification: Follow the same procedure as the standard protocol.

IV. Data Summary for Optimization

ParameterStandard ConditionAlternative 1Alternative 2Rationale
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(OAc)₂/XPhos (5 mol%)[DTBNpP]Pd(crotyl)Cl (2.5 mol%)For electron-deficient substrates, bulkier, electron-rich ligands can improve performance.[13][17]
Co-catalyst CuI (4 mol%)NoneNoneEliminates alkyne homocoupling side products.[2][5]
Base Triethylamine (3 equiv.)Diisopropylethylamine (3 equiv.)K₂CO₃ (2.5 equiv.)A bulkier amine or an inorganic base may be more effective and reduce side reactions.[18]
Solvent AcetonitrileDMFDioxaneDMF is often better for less reactive substrates; dioxane is common for copper-free conditions.[11]
Temperature 60-80 °C100 °CRoom Temperature (with highly active catalyst)Aryl bromides typically require heating for efficient reaction.[19]

V. Mechanistic Considerations

A fundamental understanding of the Sonogashira catalytic cycle is invaluable for effective troubleshooting.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-alkyne(L₂) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination (Ar-alkyne) Alkyne R-C≡C-H Cu_alkyne R-C≡C-Cu Alkyne->Cu_alkyne + Cu(I), Base Cu_alkyne->Pd_complex Cu-acetylide

Caption: The dual catalytic cycles of the Sonogashira reaction.[6][7]

The reaction proceeds via two interconnected catalytic cycles.[7] In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide.[7] The copper cycle generates a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][7] This is often the rate-determining step.[7][20] Finally, reductive elimination from the palladium center yields the desired product and regenerates the Pd(0) catalyst.[7] Any factor that inhibits one of these steps, such as catalyst decomposition or insufficient base to form the copper acetylide, will lead to reaction failure.

VI. References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • PubMed Central (PMC). (2018, November 16). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]

  • National Institutes of Health (NIH). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... [Link]

  • The Sonogashira Coupling.

  • MDPI. (2023, August 28). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • ResearchGate. Influence of base on the Sonogashira coupling reactiona. [Link]

  • YouTube. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF. [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • ResearchGate. (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ACS Publications. Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics. [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ResearchGate. (2025, August 6). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF. [Link]

  • Royal Society of Chemistry. (2015, October 27). Metal catalyzed defunctionalization reactions. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]

  • ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry. [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed : r/Chempros. [Link]

  • ResearchGate. Effect of different bases in the Sonogashira reaction a | Download Table. [Link]

  • ResearchGate. a–c) Challenges in catalyzing the Sonogashira coupling reaction with... [Link]

  • ResearchGate. Conditions optimization for the double Sonogashira coupling. [Link]

  • Sciencemadness Discussion Board. (2007, September 7-9). Potential Sonogashira Reaction Problems? [Link]

Sources

Technical Support Center: Maximizing Yields with 4-Bromo-3-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 4-Bromo-3-fluoropyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As Senior Application Scientists, we understand that seemingly straightforward reactions can present unexpected challenges. This resource, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies and optimized protocols to help you navigate common hurdles and enhance your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound, from initial handling to complex cross-coupling reactions.

Q1: My reaction requires the free base of 4-Bromo-3-fluoropyridine, but I have the hydrochloride salt. How do I properly neutralize it?

This is a critical first step, as the protonated pyridine nitrogen in the hydrochloride salt is non-nucleophilic and can interfere with many reaction types, particularly those employing bases. Incorrect neutralization can lead to low yields or complete reaction failure.

Core Issue: The acidic proton on the pyridine nitrogen must be removed to generate the neutral, reactive free base.

Solution: A simple acid-base extraction is the most effective method.

  • Rationale: Using a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in an aqueous solution will deprotonate the pyridine hydrochloride. The resulting neutral 4-Bromo-3-fluoropyridine is significantly more soluble in organic solvents than in water, allowing for efficient extraction. Harsh bases like NaOH should be avoided as they can promote unwanted side reactions.

  • Detailed Protocol: A step-by-step procedure for this neutralization is provided in the "Experimental Protocols" section below.[1]

Q2: I'm setting up a Suzuki-Miyaura coupling reaction, but my yields are consistently low (<30%). What are the most likely causes?

Low yields in palladium-catalyzed cross-coupling reactions involving pyridine substrates are a frequent challenge. The primary culprits often revolve around catalyst deactivation and suboptimal reaction conditions.[2]

Core Issue: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and halting the catalytic cycle.[2][3] This is a well-documented "2-pyridyl problem" that extends to other pyridine isomers.[4][5]

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling reagent_check 1. Reagent & Solvent Quality? start->reagent_check catalyst_system 2. Catalyst System Optimal? reagent_check->catalyst_system Yes sol1 Degas Solvents Thoroughly Use Anhydrous Solvents Verify Boronic Acid Purity (Check for Protodeboronation) reagent_check->sol1 No conditions 3. Reaction Conditions Correct? catalyst_system->conditions Yes sol2 Screen Ligands: - Bulky, electron-rich monophosphines (e.g., XPhos, SPhos) Screen Bases: - K₃PO₄, Cs₂CO₃ often superior to K₂CO₃ catalyst_system->sol2 No success Yield Improved conditions->success Yes sol3 Optimize Temperature (80-110 °C typical) Ensure Inert Atmosphere (Argon/N₂) Check Reaction Time (Monitor by LC-MS/TLC) conditions->sol3 No sol1->catalyst_system sol2->conditions sol3->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Detailed Breakdown of Solutions:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed. Oxygen can lead to the formation of palladium black (inactive aggregated palladium) and promote undesirable homocoupling of the boronic acid.[2][6]

  • Ligand Choice: Standard ligands like PPh₃ are often ineffective. For pyridine substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are required.[2] These ligands create a sterically hindered environment around the palladium center, which physically blocks the pyridine nitrogen from coordinating and deactivating the catalyst.

  • Base Selection: The choice of base is critical. While K₂CO₃ can work, stronger bases like K₃PO₄ or Cs₂CO₃ often provide superior results by facilitating the transmetalation step of the catalytic cycle.[3][7]

  • Solvent System: Use anhydrous, degassed solvents. Common systems include 1,4-dioxane/water or toluene/water.[3] Water is often necessary to help dissolve the inorganic base and facilitate the reaction.

  • Boronic Acid Quality: Boronic acids can degrade over time, leading to protodeboronation where the C-B bond is cleaved and replaced with a C-H bond.[2] Use fresh, high-purity boronic acid or a more stable boronate ester.

Q3: I am attempting a Buchwald-Hartwig amination and observing no product formation. How should I adjust my protocol?

The Buchwald-Hartwig amination follows similar principles to the Suzuki coupling, including the potential for catalyst inhibition by the pyridine substrate.[8][9] However, the base and ligand requirements are often more stringent.

Core Issue: The C-N bond formation requires a strong base to deprotonate the amine nucleophile, and the catalytic system must be robust enough to overcome pyridine inhibition.

Key Optimization Parameters:

ParameterStandard ConditionTroubleshooting Action & Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Use modern, air-stable precatalysts (e.g., XPhos Pd G3). These form the active Pd(0) species more cleanly and efficiently.
Ligand P(t-Bu)₃, BINAPFor electron-deficient pyridines, highly electron-donating and bulky ligands are essential. Screen ligands like XPhos, RuPhos, or Josiphos-type ligands.[2][9]
Base K₂CO₃, Cs₂CO₃These are often too weak. Use a strong, non-nucleophilic base like Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) to ensure amine deprotonation.[9][10]
Solvent Dioxane, TolueneEnsure the solvent is scrupulously anhydrous and degassed. Toluene is often a good starting point.[10]
Temperature 80-110 °CWhile heat is necessary, excessively high temperatures can accelerate catalyst decomposition into palladium black.[2] Monitor the reaction and avoid prolonged heating after completion.
Q4: Can I use 4-Bromo-3-fluoropyridine in a Nucleophilic Aromatic Substitution (SNAr) reaction?

Yes, this substrate is suitable for SNAr, but its reactivity profile is distinct from more commonly discussed activated systems (like those with nitro groups).

Core Issue: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[11][12] The stability of this intermediate determines the reaction rate.

Reactivity Explained:

  • Activation: The pyridine ring is inherently electron-deficient. The fluorine atom at the 3-position is a powerful electron-withdrawing group via the inductive effect. Both features make the pyridine ring susceptible to nucleophilic attack.

  • Leaving Group Paradox: In SNAr, the typical halide leaving group trend (I > Br > Cl > F) is often inverted (F > Cl > Br > I).[11][13] This is because the rate-determining step is the initial nucleophilic attack, not the loss of the leaving group.[14] The high electronegativity of fluorine strongly stabilizes the negative charge in the Meisenheimer complex, lowering the activation energy for the first step and accelerating the overall reaction.[14] While the bromine at C4 is the target, the fluorine at C3 is crucial for activating the ring.

  • Conditions: SNAr reactions with this substrate will typically require a strong nucleophile (e.g., alkoxides, thiolates, secondary amines) and may require elevated temperatures to proceed at a reasonable rate.

Experimental Protocols

Protocol 1: Neutralization of this compound

  • Dissolution: Dissolve this compound (1.0 equiv) in a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately 10 mL of the NaHCO₃ solution per gram of the hydrochloride salt.

  • Observation: Gentle effervescence (CO₂ evolution) may be observed as the acid is neutralized.[1]

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 10 mL per gram of starting material).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and carefully remove the solvent under reduced pressure. Caution: The free base can be volatile. Do not over-dry. It is often best to use the resulting solution directly in the next step after determining the concentration.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-3-fluoropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Reagent Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Heating: Heat the reaction mixture with vigorous stirring in an oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)(L₂)X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)(L₂)Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)₂ + Base) Inactive_Complex Py-Pd(II)(L)X Ar-Pd(II)-X->Inactive_Complex Pyridine Coordination Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-Ar'->Product Ar-Ar'

Sources

Identification of byproducts in 4-Bromo-3-fluoropyridine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Identification and Mitigation of Byproducts in Reactions with 4-Bromo-3-fluoropyridine Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the use of this compound in common synthetic transformations. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, understanding its reactivity and potential side reactions is paramount for successful outcomes.[1][2] This document is structured to provide not just protocols, but the underlying chemical logic to empower you to diagnose and solve challenges in your own laboratory settings.

Part 1: Foundational Knowledge & Common Challenges

Q1: What makes this compound a challenging substrate?

This compound is a valuable reagent due to its distinct reactive sites. The C-Br bond is the primary site for cross-coupling reactions, influenced by the electron-withdrawing nature of the fluorine atom and the pyridine ring.[1] However, several factors contribute to potential challenges:

  • The Hydrochloride Salt: The compound is supplied as a hydrochloride salt to improve stability and handling. The pyridine nitrogen is protonated. For most reactions, particularly palladium-catalyzed cross-couplings, the freebase form is required. Inadequate neutralization can inhibit the reaction.[3]

  • Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to and inhibit transition metal catalysts, like palladium. This can slow down or completely stall a reaction.[4]

  • Competitive Reactivity: The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-couplings. The bond dissociation energy of a C-Br bond is lower than that of a C-F bond, making it more susceptible to oxidative addition.[5][6] However, under certain conditions, side reactions like dehalogenation can compete with the desired coupling.

Q2: I'm seeing a significant byproduct with a mass corresponding to the loss of bromine in my Suzuki-Miyaura coupling. What is it and why is it forming?

This is the most common and often frustrating byproduct. You are observing hydrodehalogenation (or simply dehalogenation), leading to the formation of 3-fluoropyridine .

Mechanism of Formation: Dehalogenation in palladium-catalyzed reactions is a well-documented side reaction.[7][8] It typically occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H species can then react with your starting material in a competing cycle, replacing the bromine with a hydrogen atom. Sources of the hydride can include solvents (like alcohols), water, or even the boronic acid reagent itself.

Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling

This section focuses on the most common application of 4-Bromo-3-fluoropyridine: Suzuki-Miyaura coupling. The principles discussed are often applicable to other cross-coupling reactions (e.g., Stille, Heck).

FAQ: Suzuki-Miyaura Coupling Reactions

Q3: My Suzuki reaction is sluggish or fails completely. What are the first things to check?

  • Incomplete Neutralization: Your this compound must be fully neutralized to the freebase. The base used for the coupling (e.g., K₂CO₃, Cs₂CO₃) should be sufficient to both neutralize the hydrochloride and facilitate the catalytic cycle. It is often recommended to use an additional equivalent of base.[3]

  • Catalyst Inhibition: The pyridine nitrogen may be coordinating to your palladium catalyst.[4]

  • Degassing: Oxygen can promote the homocoupling of boronic acids and degrade phosphine ligands, leading to catalyst deactivation.[4]

  • Reagent Quality: Ensure your boronic acid is not degraded (protodeboronation is a common issue), and your solvent is anhydrous.[4][9]

Q4: How can I minimize the formation of the dehalogenated byproduct (3-fluoropyridine)?

Minimizing dehalogenation requires careful optimization of your reaction conditions to favor the productive cross-coupling pathway over the competing reduction pathway.

StrategyRationale
Choice of Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the palladium center, accelerate the rate of oxidative addition and reductive elimination, and can sterically hinder the approach of Pd-H species.[4]
Base Selection Weaker bases like potassium phosphate (K₃PO₄) can sometimes be more effective than strong bases, as they may be less likely to promote side reactions that generate Pd-H species.[5][10]
Solvent Choice Ensure you are using high-purity, anhydrous solvents. Avoid alcohol co-solvents if dehalogenation is a major issue, as they can be a source of hydrides. Toluene or dioxane with a minimal amount of water is a common choice.[4]
Thorough Degassing While primarily aimed at preventing homocoupling, removing oxygen limits oxidative degradation pathways of the catalyst, maintaining its efficiency for the desired coupling.[4]
Boronic Acid Quality Use boronic esters (e.g., pinacol esters) instead of boronic acids. They are often more stable and less prone to protodeboronation, a side reaction that can complicate the reaction mixture.[4]

Q5: I'm observing a high molecular weight impurity that seems to be a dimer of my starting material. What is this?

You are likely observing the formation of 3,3'-difluoro-4,4'-bipyridine via a homocoupling reaction. This occurs when two molecules of your 4-Bromo-3-fluoropyridine couple with each other. This side reaction is often promoted by the presence of oxygen or when the transmetalation step of the catalytic cycle is slow. Rigorous degassing of your reaction mixture is the most effective way to prevent this.[4]

Part 3: Byproduct Identification Workflow

A systematic approach is crucial for identifying unknown byproducts.

Diagram: Byproduct Identification Workflow

Byproduct_Identification Crude Crude Reaction Mixture TLC 1. TLC Analysis (Initial Assessment) Crude->TLC Spot sample LCMS 2. LC-MS Analysis (Mass Identification) Crude->LCMS Direct injection of diluted sample TLC->LCMS Inconclusive spots or co-elution GCMS 3. GC-MS Analysis (For Volatile Byproducts) LCMS->GCMS Confirm volatile compounds Purification 4. Column Chromatography (Isolation of Byproducts) LCMS->Purification Develop separation method NMR 5. NMR Spectroscopy (Structural Elucidation) Purification->NMR Analyze pure fractions

Caption: A systematic workflow for the identification of reaction byproducts.

Analytical Techniques for Byproduct Identification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary tools for identifying and quantifying byproducts in your reaction mixture.[11][12][13]

Analytical MethodApplication & Insights
HPLC Excellent for monitoring reaction progress and purity. A diode-array detector (DAD) can provide UV spectra to help distinguish between related aromatic compounds.[12][13]
LC-MS The most powerful tool for initial identification. It provides the molecular weight of the components in your mixture, allowing you to quickly identify expected products and common byproducts like the dehalogenated and homocoupled species.[12]
GC-MS Particularly useful for identifying volatile byproducts like 3-fluoropyridine.[11] It provides both retention time and a mass spectrum, which can be compared against libraries for confident identification.
NMR Once a byproduct has been isolated via chromatography, ¹H, ¹⁹F, and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation.

Part 4: Experimental Protocols

Protocol 1: Neutralization of this compound

This procedure converts the hydrochloride salt to its freebase form, which can be used immediately in the subsequent reaction.

  • Dissolve this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will observe fizzing (CO₂ evolution) as the acid is neutralized.[3]

  • Continue washing until the fizzing ceases.

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • The resulting solution contains the freebase and can be concentrated under reduced pressure. Caution: The freebase may be less stable than the salt, so it is often best to use it immediately without long-term storage.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Byproducts

This protocol incorporates best practices to mitigate common side reactions.

  • Setup: To a flame-dried Schlenk flask, add your boronic acid or ester (1.1 eq), a suitable base such as K₃PO₄ (2.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%)).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (Argon or Nitrogen) at least three times to remove all oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-Bromo-3-fluoropyridine (1.0 eq) followed by degassed solvents (e.g., a 4:1 mixture of Toluene:Water). Ensure the solvents have been sparged with inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[14]

Diagram: Competing Reaction Pathways in Suzuki Coupling

Suzuki_Pathways Start 4-Bromo-3-fluoropyridine + Ar-B(OR)₂ Pd0 Pd(0)L₂ Dehalogenated Dehalogenation Byproduct (3-Fluoropyridine) OxAdd Oxidative Addition (Ar'-Pd(II)-Br)L₂ Pd0->OxAdd Oxidative Addition Product Desired Product (3-Fluoro-4-aryl-pyridine) OxAdd->Product Transmetalation & Reductive Elimination Homocoupled Homocoupling Byproduct (3,3'-difluoro-4,4'-bipyridine) OxAdd->Homocoupled Product->Pd0 Catalyst Regeneration PdH [Pd-H] Species PdH->Start

Caption: Desired Suzuki pathway versus competing dehalogenation and homocoupling side reactions.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.).
  • Dehalogenation of 3-bromopyridine. (n.d.).
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2007).
  • Grushin, V. V. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
  • HPLC Methods for analysis of Pyridine. (n.d.).
  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry. [Link]
  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. (2022). PubMed. [Link]
  • OSHA. (1991). Pyridine. [Link]
  • Buijs, W., et al. (n.d.). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. Scribd. [Link]
  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2023).
  • Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. [Link]
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]
  • Dehalogen
  • Help needed with unreproducible Suzuki coupling. (2021). Reddit. [Link]
  • How can I solve my problem with Suzuki coupling? (2014).
  • What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018).
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006).
  • Strategies for synthesizing 2-(fluorinated aryl)pyridines via TM-catalyzed cross-coupling. (n.d.).
  • Preparation method of fluoropyridine compounds. (2013).
  • 4-Bromo-3-fluoropyridine. (n.d.). PubChem. [Link]
  • Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • How to neutralize 4-Bromopyridine hydrochloride? (2022).
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2016). PubMed Central. [Link]

Sources

Technical Support Center: 4-Bromo-3-fluoropyridine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-fluoropyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthetic application of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the first step when using this compound in a reaction?

A1: The initial and most critical step is the in-situ neutralization of the hydrochloride salt to generate the free base, 4-Bromo-3-fluoropyridine. The pyridine nitrogen is protonated in the salt form, rendering it unreactive as a nucleophile and altering its electronic properties for cross-coupling reactions. This is typically achieved by adding a suitable base to the reaction mixture before introducing other reagents like catalysts or coupling partners.[1][2]

Q2: Which base should I choose for the initial neutralization?

A2: The choice of base depends on the subsequent reaction conditions. For many cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the base used for the catalytic cycle (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOtBu) can also serve to neutralize the hydrochloride.[1] It's crucial to use at least one extra equivalent of the base to ensure complete deprotonation of the starting material. For reactions where a strong, non-nucleophilic base is required, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, though they are generally weaker than the inorganic bases used in cross-coupling.

Q3: What are the most common side reactions observed with this compound?

A3: The most prevalent side reactions include:

  • Hydrodehalogenation: Loss of the bromine or, less commonly, the fluorine atom, and its replacement with a hydrogen atom.[3][4]

  • Homocoupling: The self-coupling of two molecules of 4-Bromo-3-fluoropyridine to form a bipyridine derivative.[5][6][7]

  • Protodeboronation (in Suzuki reactions): The loss of the boronic acid/ester group from the coupling partner before the desired cross-coupling occurs.[8]

  • Competitive Nucleophilic Aromatic Substitution (SNAr): In reactions with strong nucleophiles, displacement of the fluorine atom can compete with the desired reaction at the bromine site.[9][10][11]

Troubleshooting Guide: Common Synthetic Transformations

This section provides detailed troubleshooting for specific issues you might encounter during common synthetic applications of this compound.

Scenario 1: Suzuki-Miyaura Coupling

Issue: Low yield of the desired cross-coupled product and the presence of significant byproducts.

Troubleshooting Steps:

Q: I am observing a significant amount of 3-fluoropyridine in my reaction mixture. What is causing this hydrodebromination?

A: Hydrodebromination is a common side reaction in palladium-catalyzed couplings.[3] It can be promoted by several factors:

  • Excessive temperature or reaction time: Prolonged heating can lead to catalyst decomposition and promote reductive pathways.

  • Presence of hydride sources: Certain solvents (like alcohols) or reagents can act as hydride donors.[12]

  • Suboptimal ligand or palladium source: The choice of ligand is crucial in stabilizing the palladium catalyst and favoring reductive elimination over side reactions.

Mitigation Strategies:

  • Lower the reaction temperature: Start with a lower temperature and gradually increase it if the reaction is sluggish.

  • Reduce reaction time: Monitor the reaction progress closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Use anhydrous solvents: Ensure your solvents are thoroughly dried to minimize potential hydride sources.

  • Screen different ligands: Electron-rich and bulky phosphine ligands often suppress hydrodehalogenation.

Q: My main byproduct is 4,4'-dibromo-3,3'-difluorobipyridine. How can I minimize this homocoupling?

A: Homocoupling of aryl halides is a known side reaction in Suzuki coupling, often promoted by the presence of oxygen or suboptimal reaction conditions.[5][6][7]

Mitigation Strategies:

  • Degas the reaction mixture thoroughly: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.

  • Control the stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid partner.

  • Optimize the catalyst loading: While counterintuitive, sometimes a lower catalyst loading can reduce the rate of homocoupling relative to the desired cross-coupling.

  • Choose the right base: The choice of base can influence the rate of transmetalation versus side reactions.[13] Consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.

ParameterCondition Favoring Side ProductRecommended Action
Temperature Too high (>100 °C for extended periods)Decrease temperature to 80-90 °C
Oxygen Incomplete degassingThoroughly degas solvent and reaction mixture
Boronic Acid Stoichiometry < 1.0 equivalentUse 1.1-1.2 equivalents of boronic acid
Ligand Suboptimal (e.g., PPh₃)Screen bulky, electron-rich ligands (e.g., SPhos, XPhos)

Workflow for Troubleshooting Suzuki Coupling

start Low Yield in Suzuki Coupling check_byproducts Identify major byproducts (LC-MS/GC-MS) start->check_byproducts hydrodebromination Hydrodebromination (3-fluoropyridine) check_byproducts->hydrodebromination Side Product A homocoupling Homocoupling (bipyridine) check_byproducts->homocoupling Side Product B optimize_temp Lower Temperature & Time hydrodebromination->optimize_temp optimize_reagents Optimize Ligand & Base hydrodebromination->optimize_reagents degas Improve Degassing homocoupling->degas homocoupling->optimize_reagents success Improved Yield optimize_temp->success degas->success optimize_reagents->success

Caption: Troubleshooting workflow for Suzuki coupling.

Scenario 2: Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of hydrodebrominated byproduct.

Q: My Buchwald-Hartwig amination is stalling, and I see a lot of unreacted starting material and some 3-fluoropyridine. What's going on?

A: This often points to catalyst deactivation or a competing hydrodebromination pathway.[14] The choice of base and ligand is critical in this reaction.

Mitigation Strategies:

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. Ensure you are using a sufficiently strong base to deprotonate the amine and facilitate the catalytic cycle. Remember to add an extra equivalent to neutralize the HCl salt.

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., RuPhos, JohnPhos) which are known to promote reductive elimination and stabilize the palladium catalyst.[15]

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are generally preferred.

  • Temperature Control: While these reactions often require heat, excessive temperatures can lead to catalyst decomposition and hydrodehalogenation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried flask, add this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XantPhos, 4 mol%).[16]

  • Add a strong base (e.g., NaOtBu, 2.5 eq. to account for the hydrochloride).

  • Evacuate and backfill the flask with an inert gas (Ar or N₂) three times.

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and proceed with standard workup and purification.

Scenario 3: Nucleophilic Aromatic Substitution (SNAr)

Issue: A reaction intended to displace the bromine atom with a nucleophile is instead displacing the fluorine atom.

Q: Why is my nucleophile attacking the C-F bond instead of the C-Br bond?

A: In nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[17][18] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. This effect often outweighs the fact that bromide is a better leaving group. For pyridines, this effect is pronounced at positions ortho and para to the ring nitrogen.[11]

Controlling Selectivity:

  • Reaction Type: SNAr reactions will preferentially occur at the C-F bond. If you need to functionalize the C-Br bond with a nucleophile, a transition-metal-catalyzed cross-coupling reaction is the more appropriate choice.

  • Activating Groups: The presence of electron-withdrawing groups ortho or para to a halogen will significantly activate it towards SNAr.[19] In 4-Bromo-3-fluoropyridine, the fluorine at position 3 is ortho to the nitrogen, and the bromine at position 4 is para to the nitrogen, making both positions activated. However, the inherent reactivity of the C-F bond in SNAr often dominates.[9][10]

Decision Tree for C-Br vs. C-F Functionalization

start Goal: Functionalize 4-Bromo-3-fluoropyridine cbr_bond Target: C-Br Bond start->cbr_bond cf_bond Target: C-F Bond start->cf_bond cross_coupling Use Transition-Metal Catalysis (e.g., Suzuki, Buchwald-Hartwig) cbr_bond->cross_coupling snar Use Nucleophilic Aromatic Substitution (SNAr) cf_bond->snar

Caption: Choosing the right reaction type.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
  • Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 1033–1036. [Link]
  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2008). Homocouplings of aryl halides in water. Organic Letters, 10(13), 2821–2824. [Link]
  • Wang, L., He, W., & Zhang, Y. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284–1287. [Link]
  • Sperotto, E., & van Klink, G. P. M. (2011). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Chimica Oggi/Chemistry Today, 29(4). [Link]
  • Wang, L., He, W., & Zhang, Y. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284-1287. [Link]
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]
  • Kharasch, M. S., & Fono, A. (1948). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 36(10), 2429-2445. [Link]
  • van der Puy, M., & Anzalone, L. (1985). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. Industrial & Engineering Chemistry Product Research and Development, 24(2), 221-224. [Link]
  • ResearchGate. (n.d.). Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl...[Link]
  • Fier, P. S., & Hartwig, J. F. (2013). Site-Selective C−H Fluorination of Pyridines and Diazines with AgF₂. Science, 342(6161), 956-960. [Link]
  • Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3678–3681. [Link]
  • You, T., Wang, Z., Chen, J., & Xia, Y. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. The Journal of Organic Chemistry, 82(3), 1340–1346. [Link]
  • Wikipedia. (n.d.).
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
  • PubChem. (n.d.). 4-Bromo-3-fluoropyridine. [Link]
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Wikipedia. (n.d.).
  • Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. r/AdvancedOrganic. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers. [Link]
  • Chemistry LibreTexts. (2023, June 30).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
  • Chemistry LibreTexts. (2022, September 24). 16.
  • BYJU'S. (n.d.).
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5038. [Link]
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Shinde, S. S., & Preshlock, S. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Tetrahedron Letters, 57(30), 3328-3331. [Link]
  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. [Link]

Sources

Technical Support Center: Purification of 4-Bromo-3-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-fluoropyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this critical synthetic intermediate. The purity of this compound is paramount for the success of subsequent synthetic transformations, ensuring predictable reaction outcomes and minimizing the introduction of contaminants.[1] This document offers a structured approach to overcoming common purification challenges, grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and purification of this compound.

Q1: My this compound appears as an oil or fails to crystallize. What should I do?

This is a frequent issue, often stemming from the presence of impurities or residual solvent. The hydrochloride salt of pyridine derivatives can be hygroscopic, readily absorbing moisture from the atmosphere, which can prevent crystallization.[2][3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Start by rigorously drying your crude product. This can be achieved by co-evaporation with an anhydrous solvent like toluene or by drying under high vacuum for an extended period. It is crucial to handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[3]

  • Solvent Selection for Recrystallization: If the product remains oily, recrystallization is the primary method for purification. The key is selecting an appropriate solvent system. For pyridine hydrochlorides, a common and effective approach is to dissolve the compound in a minimal amount of a "good" solvent (like ethanol or methanol) and then slowly add a "poor" or "anti-solvent" (such as diethyl ether or ethyl acetate) until turbidity is observed.[2][4] The goal is to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[4] Seeding the solution with a small, pure crystal of the product, if available, can also be highly effective.

Q2: I'm observing significant peak tailing during HPLC analysis of my purified product. What is the cause and how can I fix it?

Peak tailing in HPLC is a classic problem when analyzing basic compounds like pyridine derivatives on standard silica-based columns.[5]

Root Cause Analysis:

The primary cause is the interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica stationary phase.[5] This secondary interaction leads to a non-ideal chromatographic process and results in asymmetric peaks.

Solutions:

  • Mobile Phase Modification:

    • pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing their interaction with the protonated pyridine.[5]

    • Competing Base: Adding a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), to the mobile phase can effectively block the active silanol sites.[5]

  • Column Selection:

    • End-Capped Columns: Use a high-quality, end-capped C18 column where the residual silanol groups are chemically deactivated.

    • Alternative Stationary Phases: For highly polar compounds, consider using a mixed-mode or HILIC column which can offer better retention and peak shape.[5] Pyridine and its derivatives are hydrophilic compounds with a pKa around 5.2-6.[6][7]

Q3: How do I convert this compound back to its free base form for a reaction?

Many organic reactions require the neutral, free base form of the pyridine. The conversion is a straightforward acid-base extraction.

Protocol for Free-Basing:

  • Dissolve the this compound in water.

  • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), and stir.[8] The fizzing you observe is the evolution of CO₂ gas.[8] Continue adding the base until the fizzing ceases and the pH of the aqueous layer is basic (pH ~8-9). Using a stronger base like sodium hydroxide (NaOH) is also an option.[9][10]

  • Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.[8]

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.[8]

Critical Note: The free base of 4-Bromopyridine can be unstable and may self-oligomerize over time.[11] It is often best to use the freshly prepared free base immediately in the subsequent reaction.[8]

II. Troubleshooting Guide: Common Purification Issues

This guide provides a systematic approach to resolving common problems encountered during the purification of this compound.

Issue 1: Low Recovery After Purification
Potential Cause Diagnostic Check Recommended Solution
Product Loss During Work-up Analyze aqueous layers by TLC or LC-MS to check for dissolved product.Perform additional extractions from the aqueous phase. If the product is somewhat water-soluble, consider using a salting-out effect by saturating the aqueous layer with NaCl before extraction.
Incomplete Crystallization Check the mother liquor for the presence of your product.Cool the crystallization mixture to a lower temperature (e.g., 0°C or -20°C) to maximize precipitation. Concentrate the mother liquor and attempt a second crystallization.
Degradation on Silica Gel Perform a 2D TLC. Spot the crude material, run the plate, dry it, turn it 90 degrees, and run it again in the same solvent. Degradation will appear as off-diagonal spots.Switch to a less acidic stationary phase like neutral alumina or use silica gel that has been pre-treated with a base like triethylamine.[4]
Issue 2: Persistent Impurities After Recrystallization

| Potential Cause | Diagnostic Check | Recommended Solution | | :--- | :--- | Common Impurities | | Co-crystallization of Impurities | Analyze the purified crystals by ¹H NMR and LC-MS to identify the impurity. | Perform a second recrystallization using a different solvent system. If the impurity has a similar polarity, column chromatography may be necessary. | | Starting Material or Isomeric Impurities | Compare the spectra of your product with known spectra of starting materials and potential side products (e.g., other brominated isomers). | Optimize the synthetic reaction to minimize the formation of byproducts. Purification via column chromatography with a carefully selected eluent system is often effective for separating isomers.[12][13] |

Diagram: Troubleshooting Workflow for Low Recovery

start Low Recovery Observed check_aqueous Analyze Aqueous Layers start->check_aqueous check_mother_liquor Analyze Mother Liquor start->check_mother_liquor check_degradation Perform 2D TLC start->check_degradation extra_extraction Perform Additional Extractions / Salting Out check_aqueous->extra_extraction Product Detected check_aqueous->check_mother_liquor No Product end_point Improved Recovery extra_extraction->end_point recrystallize_mother_liquor Concentrate & Recrystallize Mother Liquor check_mother_liquor->recrystallize_mother_liquor Product Detected check_mother_liquor->check_degradation No Product recrystallize_mother_liquor->end_point change_stationary_phase Use Neutral Alumina or Treated Silica check_degradation->change_stationary_phase Degradation Observed check_degradation->end_point No Degradation change_stationary_phase->end_point

Caption: A systematic workflow for troubleshooting low product recovery.

III. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvents should be optimized for your specific impurity profile.

  • Solubilization: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol) to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, induce it by scratching the inner wall of the flask or by seeding.

  • Cooling: Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography of the Free Base

If recrystallization is ineffective, purification of the free base by column chromatography is a viable alternative.

  • Preparation of the Free Base: Convert the hydrochloride salt to the free base as described in the FAQ section.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading the Sample: Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often improves resolution.[4]

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Purification Strategy Decision Tree

start Crude 4-Bromo-3-fluoropyridine HCl recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (NMR, LC-MS) recrystallization->purity_check1 success Pure Product purity_check1->success >98% Pure failure Impure Product purity_check1->failure <98% Pure free_base Convert to Free Base failure->free_base column_chromatography Perform Column Chromatography free_base->column_chromatography purity_check2 Check Purity column_chromatography->purity_check2 purity_check2->success >98% Pure re_salt Re-form HCl Salt (Optional) purity_check2->re_salt If HCl salt is desired re_salt->success

Caption: Decision tree for selecting a purification method.

IV. References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers. [Link]

  • PubMed Central. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]

  • Usiena air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. [Link]

  • Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Sciencemadness.org. Pyridine from Pyridine hydrochloride. [Link]

  • PubChem. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]

  • PMC - NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Google Patents. CN103012252A - Method for recovering pyridine from pyridine hydrochloride water solution.

  • ResearchGate. Is it possible to boil off HCl from pyridinium chloride salts?. [Link]

  • Reddit. Help with 4-Bromopyridine HCl : r/Chempros. [Link]

  • ResearchGate. How to neutralize 4-Bromopyridine hydrochloride?. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

  • Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-3-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-fluoropyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions with this versatile building block. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Introduction to this compound in Cross-Coupling

This compound is a valuable reagent in medicinal chemistry due to the unique electronic properties conferred by the fluorine atom and the synthetic versatility of the bromo substituent. However, the pyridine nitrogen and the hydrochloride salt form present specific challenges in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[1][2] The hydrochloride salt necessitates the use of an additional equivalent of base to liberate the free pyridine before it can participate in the catalytic cycle. This guide will address these challenges head-on, providing you with the knowledge to achieve high yields and reproducible results.

Section 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3][4] When working with this compound, careful selection of the catalyst, ligand, base, and solvent is paramount for success.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: Why is my Suzuki-Miyaura reaction with this compound giving low yields?

A1: Low yields with this substrate often stem from a few key factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, slowing down or halting the catalytic cycle.[1] The use of bulky phosphine ligands can sterically shield the palladium center and minimize this unwanted interaction.[1]

  • Insufficient Base: Since the starting material is a hydrochloride salt, the first equivalent of base is consumed in an acid-base neutralization. You must use at least one extra equivalent of base to participate in the catalytic cycle (i.e., to form the boronate species).

  • Protodeboronation: This is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom from a protic source (like water).[1] Using anhydrous solvents and appropriate bases can mitigate this. Potassium trifluoroborate salts are also more resistant to protodeboronation.[1]

  • Homocoupling: The formation of bipyridine byproducts can occur, especially at high temperatures or if oxygen is present in the reaction.[2] Ensuring a thoroughly degassed, inert atmosphere is crucial.[1]

Q2: How do I choose the right catalyst and ligand for coupling with this compound?

A2: The choice of catalyst and ligand is critical. For electron-deficient and potentially coordinating substrates like this, modern catalyst systems are often required.

  • Palladium Source: Standard Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃, or Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf), are common starting points. Pre-catalysts can offer better reproducibility.[5]

  • Ligands: Bulky, electron-rich monophosphine ligands are often the most effective for challenging substrates. They promote fast oxidative addition and reductive elimination while preventing catalyst inhibition by the pyridine nitrogen.[6] Consider ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) or other bulky alkylphosphine ligands.[1][7]

Q3: What is the best base for this reaction, and how much should I use?

A3: The base is critical for activating the boronic acid.[5]

  • Base Selection: Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for challenging couplings.[5] K₃PO₄ is often effective and more economical.[5][8]

  • Stoichiometry: A minimum of 3 equivalents of base is recommended: 1 equivalent to neutralize the hydrochloride salt and 2 equivalents for the catalytic cycle. An optimization screen with 3-4 equivalents is advisable.

Suzuki-Miyaura Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or No Conversion Catalyst Inactivity/Inhibition Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). Increase catalyst loading (from 1-2 mol% to 3-5 mol%). Ensure you are using a fresh, high-quality catalyst.[2]
Insufficient Base Ensure at least 3 equivalents of base (e.g., K₃PO₄, Cs₂CO₃) are used to both neutralize the HCl salt and facilitate the reaction.
Low Reaction Temperature The C-Br bond on the electron-deficient pyridine ring may require higher temperatures (80-110 °C) for efficient oxidative addition. Consider microwave heating to accelerate the reaction.
Significant Protodeboronation (loss of boronic acid) Presence of Water Use anhydrous solvents and reagents. Dry solvents over molecular sieves. Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable.[1]
Inappropriate Base Some bases can promote this side reaction. Screen K₃PO₄ and Cs₂CO₃.
Formation of Homocoupled Bipyridine Oxygen Contamination Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Ar or N₂).[1]
High Temperature Try running the reaction at a lower temperature for a longer duration.[2]
Dehalogenation (Bromo group replaced by H) Source of Hydride This can occur via β-hydride elimination from certain catalytic intermediates. The choice of ligand can influence this pathway.[3] Ensure the solvent is not a source of hydride.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (1.2-2.0 equiv. relative to Pd).

  • Reagent Addition: Add the base (3.0-4.0 equiv.) followed by the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).[8]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle and Troubleshooting Workflow Diagrams

Suzuki_Miyaura_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd ArX 4-Bromo-3-fluoropyridine ArX->OxAdd PdII_complex LₙPd(II)(Ar)(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic R-B(OR)₂ Boronic->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation PdII_R_complex LₙPd(II)(Ar)(R) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Product Product (Ar-R) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Cross-Coupling check_base Is Base Stoichiometry Correct? (≥3 equiv. for HCl salt) start->check_base adjust_base Adjust Base to 3-4 equiv. check_base->adjust_base No check_catalyst Is Catalyst/Ligand System Optimal? check_base->check_catalyst Yes adjust_base->check_catalyst screen_ligands Screen Bulky Ligands (e.g., SPhos, XPhos) check_catalyst->screen_ligands No check_conditions Are Reaction Conditions Inert? check_catalyst->check_conditions Yes screen_ligands->check_conditions degas Thoroughly Degas Solvents & Use Inert Atmosphere check_conditions->degas No check_temp Is Temperature Sufficient? check_conditions->check_temp Yes degas->check_temp increase_temp Increase Temperature (80-110 °C or Microwave) check_temp->increase_temp No success Reaction Optimized check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[9][10][11] The principles of catalyst inhibition and the need for excess base also apply here.

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Q1: What are the best catalyst/ligand systems for the amination of this compound?

A1: The choice of ligand is highly dependent on the nature of the amine coupling partner (primary, secondary, aliphatic, aromatic).

  • For Primary and Secondary Alkylamines: Bulky dialkylbiaryl phosphine ligands such as RuPhos and BrettPhos are often excellent choices.[7]

  • For Arylamines: Josiphos-type ligands or bulky biarylphosphine ligands like XPhos can be very effective.[7][12]

  • Chelating Ligands: Bidentate phosphine ligands like BINAP and Xantphos can also be effective and may prevent the formation of inactive palladium dimers.[10][13]

Q2: Which base should I use for the Buchwald-Hartwig amination?

A2: Strong, non-nucleophilic bases are required to deprotonate the amine.

  • Common Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are frequently used.[14] NaOtBu is a very common and effective choice.

  • Base Sensitivity: If your amine or other functional groups on your coupling partner are sensitive to strong bases, a weaker base like K₃PO₄ or Cs₂CO₃ might be a better choice, though this may require higher temperatures or more active catalysts.[13][15]

  • Stoichiometry: As with the Suzuki reaction, a minimum of 3 equivalents of base is a good starting point to account for the hydrochloride salt.

Q3: My reaction is producing a dehalogenated byproduct. What can I do?

A3: Dehalogenation (hydrodehalogenation) is a known side reaction. It often occurs when a palladium hydride species is formed, which can then reductively eliminate with the aryl halide.

  • Minimize Water: Ensure anhydrous conditions, as water can be a source of protons.

  • Base Choice: The choice of base can influence the rate of this side reaction. Screening different bases (e.g., switching from an alkoxide to a phosphate or carbonate) can be beneficial.

  • Ligand Effect: The ligand influences the stability and reactivity of the palladium intermediates.[6] Sometimes, a change in ligand can suppress this unwanted pathway.

Buchwald-Hartwig Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or No C-N Coupling Inappropriate Ligand The ligand choice is critical and substrate-dependent. Screen a panel of ligands (e.g., XPhos, RuPhos, BINAP, Josiphos-type).[7]
Base Not Strong Enough The pKa of the amine determines the required base strength. For less acidic amines, a strong base like NaOtBu or LiHMDS is often necessary.[14]
Catalyst Poisoning Some amines, particularly certain heterocycles, can act as strong ligands and poison the catalyst. Higher catalyst loading or specialized ligands may be needed.
Decomposition of Starting Materials Base Too Strong If your substrate has base-sensitive functional groups (e.g., esters), a very strong base like NaOtBu may cause decomposition.[15] Switch to a milder base like K₃PO₄ or Cs₂CO₃ and increase the reaction temperature.[13]
Formation of Homocoupled Amine (from aryl halide) Reaction Conditions This is less common than in Suzuki couplings but can occur. Ensure an inert atmosphere. A change in ligand or solvent may be required.
Generalized Experimental Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), ligand (1.2-2.0 equiv. relative to Pd), and base (3.0-4.0 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the degassed solvent (e.g., toluene, dioxane, or THF).[15]

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-120 °C). Monitor the reaction progress.

  • Workup: After completion, cool to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues and inorganic salts. The filtrate can then be washed with water and brine, dried, and concentrated.

  • Purification: Purify the crude product by flash column chromatography or crystallization.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd ArX 4-Bromo-3-fluoropyridine ArX->OxAdd PdII_complex LₙPd(II)(Ar)(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Amine R₂NH Amine->Amine_Coord Base Base (e.g., NaOtBu) Base->Amine_Coord Amido_complex LₙPd(II)(Ar)(NR₂) Amine_Coord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Product Product (Ar-NR₂) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates.
  • NIH. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • DSpace@MIT. (2020). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases.
  • ResearchGate. (n.d.). Coupling outcomes for pyridines.
  • ResearchGate. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. (n.d.). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • RSC Publishing. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • Benchchem. (n.d.). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • NIH. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
  • Benchchem. (n.d.). Technical Support Center: Optimal Base Selection for 3-Bromo-2-chloropyridine Reactions.
  • Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.

Sources

Degradation and stability issues of 4-Bromo-3-fluoropyridine freebase

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-3-fluoropyridine Freebase

Welcome to the technical support center for 4-Bromo-3-fluoropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic endeavors. Here, we address common questions and troubleshooting scenarios related to its stability, handling, and reactivity, providing field-proven insights to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section covers the fundamental aspects of 4-Bromo-3-fluoropyridine to ensure its integrity from storage to reaction.

Q1: What are the optimal storage and handling conditions for 4-Bromo-3-fluoropyridine freebase?

A1: Proper storage is critical to prevent degradation and ensure reproducibility. 4-Bromo-3-fluoropyridine is sensitive to atmospheric conditions and should be handled with care.

  • Temperature: The compound should be stored in a freezer, ideally at or below -20°C, as recommended by most suppliers.[1]

  • Atmosphere: It must be stored under an inert atmosphere, such as argon or nitrogen.[2] This is crucial to prevent reactions with atmospheric moisture and oxygen. Some related bromopyridinium salts are known to be hygroscopic, indicating a sensitivity to moisture for this class of compounds.[3]

  • Handling: When handling, avoid prolonged exposure to the open air. Use a glovebox or glove bag for aliquoting if possible. If not, work quickly and ensure the container is tightly sealed immediately after use. The compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation, so appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[4]

Q2: What are the primary degradation pathways for 4-Bromo-3-fluoropyridine?

A2: The primary degradation concerns for 4-Bromo-3-fluoropyridine revolve around its reactivity with nucleophiles (especially water) and its potential for debromination under certain reductive conditions. The pyridine ring itself is generally stable, but the halogen substituents introduce specific reactivities.[5]

  • Hydrolysis: Although generally slow, hydrolysis of the C-Br bond can occur, especially in the presence of strong nucleophiles or under prolonged exposure to moisture, leading to the formation of 3-fluoro-4-hydroxypyridine.

  • Debromination: In the presence of certain catalysts (e.g., palladium) and a hydrogen source, reductive debromination can occur, yielding 3-fluoropyridine. This is a common side reaction in cross-coupling catalysis if conditions are not optimized.

  • Reaction with Strong Nucleophiles: The electron-withdrawing nature of the ring nitrogen and the fluorine atom makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 4-position (where the bromine is).[6][7] Strong nucleophiles can displace the bromide.

Below is a diagram illustrating these potential degradation or side-reaction pathways.

G cluster_main 4-Bromo-3-fluoropyridine cluster_pathways Potential Degradation / Side Reactions main 4-Bromo-3-fluoropyridine hydrolysis 3-Fluoro-4-hydroxypyridine main->hydrolysis H₂O / OH⁻ debromination 3-Fluoropyridine main->debromination [H] / Catalyst snar 4-Nu-3-fluoropyridine main->snar Strong Nu:⁻

Caption: Potential degradation and side-reaction pathways for 4-Bromo-3-fluoropyridine.

Q3: How does the compound's purity affect experimental outcomes?

A3: The purity of 4-Bromo-3-fluoropyridine is paramount for achieving reproducible and high-yielding reactions.[8] Impurities can have several detrimental effects:

  • Catalyst Poisoning: Unidentified impurities can inhibit or poison catalysts, particularly sensitive organometallic catalysts like those used in cross-coupling reactions.

  • Side Reactions: Impurities may participate in unintended side reactions, complicating the reaction mixture and making purification more difficult.

  • Inaccurate Stoichiometry: If the stated purity is incorrect, it leads to inaccurate stoichiometry in your reaction setup, which can significantly impact yield and selectivity. Always use reagents from reliable suppliers and refer to the Certificate of Analysis (CoA).

Property Value Source
CAS Number 2546-52-3[1][4]
Molecular Formula C₅H₃BrFN[4][7]
Molecular Weight 175.99 g/mol [4]
Appearance Solid, semi-solid, or liquid (color can vary)[1][7]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[1]

Table 1: Key physical and chemical properties of 4-Bromo-3-fluoropyridine.

Part 2: Troubleshooting Guide for Synthetic Applications

This section focuses on resolving specific issues encountered during common synthetic transformations involving 4-Bromo-3-fluoropyridine, with a focus on Suzuki-Miyaura cross-coupling.

Q4: My Suzuki-Miyaura coupling reaction with 4-Bromo-3-fluoropyridine is giving a low yield. What are the likely causes and how can I fix them?

A4: Low yields in Suzuki couplings with bromopyridine substrates are a frequent challenge. The issues often trace back to catalyst inhibition, suboptimal reaction conditions, or degradation of starting materials.[9]

Causality-Driven Troubleshooting:

  • Catalyst Inhibition by Pyridine Nitrogen: The most common culprit is the lone pair of electrons on the pyridine's nitrogen atom, which can coordinate to the palladium center and inhibit its catalytic activity.[9]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands shield the palladium atom, preventing the pyridine nitrogen from binding while promoting the desired catalytic cycle (oxidative addition and reductive elimination). Recommended ligands include SPhos, XPhos, and RuPhos .[9]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be challenging to break in the rate-determining oxidative addition step.

    • Solution: Screen different palladium precatalysts and ligands. More electron-rich and bulky phosphine ligands can accelerate oxidative addition.[9] Also, consider increasing the reaction temperature, but monitor for thermal degradation.

  • Side Reactions:

    • Protodeboronation: The boronic acid coupling partner can be hydrolyzed back to the corresponding arene, especially in the presence of excess water or at high temperatures.

      • Solution: Use anhydrous solvents where possible or minimize the amount of water. Using potassium trifluoroborate salts or boronic esters (e.g., pinacol esters) can increase stability against protodeboronation.[9]

    • Homocoupling: The boronic acid can couple with itself (homocoupling).

      • Solution: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which promotes this side reaction.[9]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction kinetics.

    • Solution: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used bases. If solubility is an issue, a solvent system like dioxane/water or toluene/ethanol/water may be effective.[10][11]

The following flowchart provides a systematic approach to troubleshooting a failed Suzuki coupling reaction.

G cluster_solutions Solutions start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Is 4-Bromo-3-fluoropyridine pure? - Is boronic acid/ester fresh & non-degraded? - Is the base anhydrous? start->check_reagents check_catalyst 2. Evaluate Catalytic System - Is the Pd catalyst active? - Is the ligand appropriate for a pyridine substrate? check_reagents->check_catalyst Reagents OK sol_reagents Use fresh, high-purity reagents. Consider using a boronic ester for stability. check_reagents->sol_reagents Issue Found check_conditions 3. Assess Reaction Conditions - Was the reaction properly degassed? - Is the solvent/base combination optimal? - Is the temperature appropriate? check_catalyst->check_conditions Catalyst System OK sol_catalyst Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Use a fresh bottle of catalyst. check_catalyst->sol_catalyst Issue Found sol_conditions Degas thoroughly (e.g., 3x vacuum/backfill cycles). Screen different bases (K₃PO₄, Cs₂CO₃). Optimize temperature. check_conditions->sol_conditions Issue Found

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling reactions.

Q5: I am having difficulty purifying my reaction product. It seems to be degrading on the silica gel column. What should I do?

A5: Halogenated pyridines can be sensitive to the acidic nature of standard silica gel, leading to streaking, poor separation, and decomposition.[12]

  • Deactivate the Silica: The most effective solution is to use deactivated silica gel. This can be done by preparing a slurry of the silica gel in your eluent system and adding 0.5-1% triethylamine or ammonia. Let it equilibrate before packing the column. This neutralizes the acidic sites on the silica surface.[12]

  • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for purifying basic compounds like pyridine derivatives.[12]

  • Minimize Contact Time: If you must use silica, perform the chromatography as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.

  • Recrystallization: If your product is a solid, recrystallization is an excellent purification method that avoids the issues associated with chromatography.[13] Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water.

Part 3: Experimental Protocol

This section provides a validated, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-3-fluoropyridine with Phenylboronic Acid

Materials:

  • 4-Bromo-3-fluoropyridine (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 4-Bromo-3-fluoropyridine (1.0 eq), phenylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Degassing: Seal the vessel and perform at least three vacuum/backfill cycles with an inert gas (argon or nitrogen) to thoroughly remove all oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of the limiting reagent). The solvent should have been previously degassed by sparging with argon for 30 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath at 90-100°C. Stir vigorously for 2-4 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against the starting material. A new, more nonpolar spot should appear for the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, followed by a saturated brine solution to minimize product loss into the aqueous phase.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography using deactivated silica gel (pre-treated with 1% triethylamine in the eluent). A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent. Confirm the structure and purity of the final product (3-fluoro-4-phenylpyridine) by NMR spectroscopy and Mass Spectrometry.

References

  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. [Link]
  • Cacace, F., de Petris, G., & Pepi, F. (2000). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Origins of Life and Evolution of the Biosphere, 30(6), 541-551. [Link]
  • Adebimpe, D. O., et al. (2022).
  • PubChem. (n.d.). 4-Bromo-3-fluoropyridine. National Center for Biotechnology Information.
  • Chemistry Stack Exchange. (2020). Stability of pyridine derivatives.
  • Alam, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers.
  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?
  • Mossine, A. V., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Tetrahedron Letters, 57(12), 1333-1336. [Link]
  • Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? r/AdvancedOrganic.
  • Sereda, O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13545-13554. [Link]
  • Lonn, H., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(4), 785-790. [Link]
  • PubChem. (n.d.). 3-Bromo-4-fluoropyridine. National Center for Biotechnology Information.

Sources

Best practices for handling hygroscopic 4-Bromo-3-fluoropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-3-fluoropyridine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide expert advice, field-proven protocols, and troubleshooting solutions for handling this hygroscopic reagent. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and general handling of this compound.

Q1: What is this compound and why is it hygroscopic?

This compound is a halogenated pyridine derivative widely used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The hydrochloride salt form is common for improving the stability and handling of the parent pyridine base.

Its hygroscopicity—the tendency to readily absorb moisture from the atmosphere—stems from the polar nature of the pyridinium hydrochloride salt.[2][3] The ionic interaction between the protonated pyridine nitrogen and the chloride anion, along with the polar C-F and C-Br bonds, creates a high affinity for polar water molecules. This can lead to physical changes like clumping and eventually, the formation of a solution if exposure is prolonged.[3][4]

Q2: What are the correct storage and shipping conditions for this reagent?

To maintain its chemical integrity, this compound requires stringent storage conditions. Based on supplier recommendations and safety data sheets, the following practices are mandatory:

  • Temperature: Store in a freezer, typically under -20°C.[5]

  • Atmosphere: The vial must be kept under an inert atmosphere (e.g., Argon or Nitrogen).[5][6][7]

  • Container: Always keep the container tightly sealed to prevent moisture ingress.[2][3]

  • Shipping: The product is typically shipped via cold-chain transportation to maintain its stability.

Parameter Recommended Condition Source
Storage TemperatureStore in freezer, under -20°C[5]
Storage AtmosphereInert gas (Argon or Nitrogen)[5][6]
Container SealAirtight and securely closed[2][7]
ShippingCold-chain transportation
Q3: What are the chemical consequences of accidental moisture exposure?

Moisture is not an inert contaminant; it is a reactive reagent that can compromise your experiment in several ways:

  • Inaccurate Stoichiometry: The absorbed water adds mass, making it impossible to accurately weigh the anhydrous compound. This leads to incorrect molar ratios in your reaction, affecting yield and purity.

  • Altered Reactivity: Water can act as a nucleophile or a proton source/sink, potentially leading to unwanted side reactions. Studies on pyridine pyrolysis and protonation show that water can introduce reactive species like OH radicals and alter reaction pathways.[8][9]

  • Catalyst Deactivation: In many cross-coupling reactions where this reagent is used (e.g., Suzuki, Buchwald-Hartwig), water can deactivate the sensitive palladium catalyst, leading to failed or incomplete reactions.

  • Degradation: Over time, the presence of water can facilitate the hydrolysis or degradation of the compound.[6][7]

The workflow below illustrates the critical importance of maintaining anhydrous conditions.

cluster_storage Ideal Storage cluster_handling Handling cluster_reaction Reaction cluster_outcome Outcome cluster_bad_path Incorrect Handling storage Stored under Inert Gas in Freezer (-20°C) weighing Weighing in Glovebox/Inert Atm. storage->weighing Proper Transfer reaction Anhydrous Reaction Conditions weighing->reaction Accurate Dispensing good_result Reproducible Results High Yield & Purity reaction->good_result Successful Synthesis bad_storage Stored on Benchtop bad_weighing Weighed in Open Air bad_storage->bad_weighing Moisture Absorption (Physical Change) bad_reaction Non-Anhydrous Reaction bad_weighing->bad_reaction Inaccurate Stoichiometry bad_result Inconsistent Results Low Yield, Impurities bad_reaction->bad_result Side Reactions Catalyst Deactivation start Poor Yield / Byproducts Observed check_reagent Was 4-Bromo-3-fluoropyridine HCl handled under inert conditions? start->check_reagent check_solvent Were solvents rigorously dried? check_reagent->check_solvent Yes root_cause Root Cause Identified: Moisture Contamination check_reagent->root_cause No check_catalyst Was the catalyst handled properly? check_solvent->check_catalyst Yes check_solvent->root_cause No check_catalyst->root_cause No

Caption: Troubleshooting logic for failed cross-coupling reactions.

If you suspect moisture contamination from this reagent, the only reliable solution is to repeat the experiment using a fresh vial of the starting material following the strict handling protocols outlined in this guide.

Experimental Protocol: Accurate Weighing in a Glovebox

This protocol provides a step-by-step methodology for accurately weighing and preparing a solution of this compound.

Objective: To accurately weigh a target mass of the reagent and prepare a stock solution of known concentration without exposure to atmospheric moisture.

Materials:

  • This compound (in its original sealed vial)

  • Analytical balance (located inside the glovebox)

  • Spatula

  • Appropriately sized volumetric flask with a septum cap

  • Anhydrous solvent (e.g., DMF, DMAc, ensure compatibility with your reaction)

  • Disposable syringe and needle

Procedure:

  • Preparation: Move all necessary items (sealed reagent vial, flasks, spatula, etc.) into the glovebox antechamber. Purge the antechamber according to the glovebox's standard operating procedure before bringing items into the main chamber.

  • Equilibration: Allow the sealed reagent vial to sit inside the glovebox for at least 30 minutes to equilibrate to the glovebox's internal temperature. This prevents static charge buildup and balance fluctuations.

  • Tare Vessel: Place your empty volumetric flask on the analytical balance and tare the mass.

  • Dispensing:

    • Remove the flask from the balance.

    • Carefully open the vial of this compound.

    • Using a clean, dry spatula, carefully add the solid to the volumetric flask until you are close to your target weight.

  • Final Weighing: Place the flask containing the solid back on the balance and record the final, accurate mass.

  • Solution Preparation:

    • Using a syringe, add the required volume of anhydrous solvent to the volumetric flask to dissolve the solid and reach the desired concentration.

    • Seal the flask with a septum cap.

  • Storage: If not for immediate use, seal the volumetric flask with parafilm and store it in a desiccator or freezer as appropriate for your solvent and reaction needs.

  • Cleanup: Tightly reseal the main reagent vial. Clean the spatula and balance area thoroughly before exiting the glovebox.

References
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • Asaclean®. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Halogenated Pyridines in Chemical Research.
  • Zhang, B., et al. (2021). Effects of water on pyridine pyrolysis. Fuel, 302, 121138.
  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
  • Watson, D. A., et al. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 139(1), 39-42.
  • BIOENGINEER.ORG. (2026, January 3). Eco-Friendly Hantzsch Pyridine Synthesis in Water.
  • Google Patents. (n.d.). Process for drying hygroscopic materials.
  • Chen, B., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
  • Reddit. (2017). Drying and Storing Hygroscopic Salts.
  • Yang, Z., et al. (2022). Sprayed water microdroplets containing dissolved pyridine spontaneously generate pyridyl anions. Proceedings of the National Academy of Sciences, 119(12), e2118648119.
  • Mó, O., et al. (2002). Mechanism of Pyridine Protonation in Water Clusters of Increasing Size. The Journal of Physical Chemistry A, 106(51), 12343-12349.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 4-Bromopyridine hydrochloride.
  • Bradlow, H. L., & VanderWerf, C. A. (1948). Exchange Reactions of α-Halogenated Pyridines. The Journal of Organic Chemistry, 13(5), 695-700.
  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • Poater, J., et al. (2012). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. International Journal of Molecular Sciences, 13(4), 4613-4628.
  • Chen, B., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 769-775.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?
  • YouTube. (2017). Weighing by Difference.
  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know.
  • Chromatography Forum. (2008). How to weigh a higroscopic substance.
  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?
  • Chemistry LibreTexts. (2022). Proper Use of Balances.
  • YouTube. (2021). Hygroscopic Compounds.
  • PubChem. (n.d.). 4-Bromo-3-fluoropyridine.
  • Home Sunshine Pharma. (n.d.). 3-Fluoro-4-bromopyridine Hydrochloride.

Sources

Preventing decomposition of 4-Bromo-3-fluoropyridine hydrochloride in storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-3-fluoropyridine Hydrochloride

Introduction

This compound is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1] Its reactivity, derived from the strategic placement of halogen atoms on the pyridine ring, is also intrinsically linked to its stability.[1] Improper storage or handling can lead to decomposition, introducing impurities that can compromise experimental outcomes, reduce yields, and complicate purification processes. This guide provides a comprehensive framework for researchers to prevent degradation and troubleshoot stability-related issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

For maximum shelf-life and to prevent degradation, the compound should be stored under stringent conditions. The ideal environment is in a freezer at or below -20°C.[2] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to mitigate air sensitivity.[2][3][4] The container must be tightly sealed to prevent moisture ingress, as the compound can be hygroscopic.[4][5]

Q2: Why are an inert atmosphere and sub-zero temperatures so critical?

The necessity for these conditions is rooted in the compound's chemical nature. Halogenated pyridines can be susceptible to atmospheric moisture and oxygen.[3][4]

  • Inert Atmosphere: Prevents oxidative degradation pathways and reactions with atmospheric water (hydrolysis). Pyridine-based compounds are known to be capable of absorbing water from the air, which can affect their properties and stability.[6]

  • Low Temperature: Reduces the kinetic rate of any potential decomposition reactions. Thermal decomposition can lead to the release of hazardous gases, including hydrogen halides and nitrogen oxides.[3] Storing at -20°C effectively minimizes these degradation pathways.

Q3: What are the common visual indicators of product decomposition?

While analytical confirmation is essential, visual inspection can provide the first warning of potential degradation. Key signs include:

  • Color Change: A noticeable darkening from its typical pale brown or light yellow appearance.[7][8]

  • Change in Physical State: Formation of clumps or a sticky consistency, often indicating moisture absorption due to its hygroscopic nature.[4]

  • Incomplete Dissolution: Difficulty dissolving in solvents where it is known to be soluble, suggesting the presence of insoluble polymeric byproducts.

Q4: What chemical families are incompatible with this compound?

To prevent vigorous and potentially hazardous reactions, avoid storing or mixing this compound with:

  • Strong Oxidizing Agents: Can lead to aggressive, exothermic reactions.[3][5]

  • Strong Bases: Can deprotonate the hydrochloride salt and initiate unwanted side reactions.[3]

  • Nitric Acid: Specifically mentioned as an incompatible acid for pyridine compounds.[9]

Part 2: Troubleshooting Guide for Stability Issues

This guide provides a systematic approach to identifying and resolving issues encountered during the use of this compound that may be linked to its decomposition.

Issue 1: My reaction yield is significantly lower than expected or has failed completely.
  • Underlying Cause: The most probable cause is a loss of reagent purity due to decomposition. If the compound has degraded, its effective molar concentration is lower than calculated, leading to incomplete conversion. Furthermore, decomposition byproducts can actively interfere with or poison catalysts in subsequent reaction steps.

  • Troubleshooting Protocol:

    • Purity Verification: Do not assume the reagent is pure, even if new. Perform a purity analysis on your current stock. High-Performance Liquid Chromatography (HPLC) is an excellent method for this (see Protocol 1). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities.[2][10]

    • Control Experiment: If available, use a fresh, unopened vial of the reagent from a reputable supplier and run the reaction under identical conditions. A successful outcome with the new material strongly implicates the degradation of the old stock.

    • Review Handling Procedures: Were stock bottles left open to the air? Was the material handled outside of a glovebox or an inert atmosphere? Re-evaluate your lab's handling protocols to prevent future occurrences.[6][11]

Issue 2: The material has visibly changed color and/or consistency.
  • Underlying Cause: This is a strong indicator of chemical decomposition. Discoloration often points to oxidation or the formation of conjugated polymeric side products. A clumpy or syrupy texture is typically due to the absorption of atmospheric moisture.[4]

  • Troubleshooting Protocol:

    • Isolate the Material: Immediately segregate the suspect vial to prevent its accidental use in further experiments.

    • Do Not Use: It is highly inadvisable to use visibly degraded material. The risk of reaction failure and the introduction of unknown impurities is extremely high.

    • Procure New Stock: Dispose of the compromised material according to your institution's hazardous waste guidelines and obtain a fresh supply.[11]

    • Implement Corrective Storage: Review the storage conditions of the compromised vial. Ensure all future stock is stored according to the summary in Table 1.

Issue 3: I am observing unexpected peaks in my crude reaction analysis (LC-MS, NMR).
  • Underlying Cause: If these peaks do not correspond to your starting materials, expected products, or known reaction byproducts, they may originate from impurities in the this compound starting material.

  • Troubleshooting Protocol:

    • Analyze the Starting Material: Run an analytical standard of the this compound you used. This will create a reference chromatogram or spectrum.

    • Compare and Identify: Compare the impurity profile of your starting material to the unexpected peaks in your crude reaction mixture. A direct match confirms the source of the contamination.

    • Consult Supplier Documentation: Request the Certificate of Analysis (CoA) for the specific lot number used. Compare your analytical results with the supplier's purity data. If there is a significant discrepancy, contact the supplier's technical support.

Troubleshooting Workflow Diagram

G cluster_issue Observed Issue cluster_cause Potential Cause Analysis cluster_action Recommended Action issue Experimental Anomaly (e.g., Low Yield, Color Change, Impurities) cause1 Reagent Decomposition? issue->cause1 Investigate action1 Step 1: Quarantine Isolate suspect reagent vial. cause1->action1 action2 Step 2: Purity Analysis Run HPLC or NMR on stock material. action1->action2 action3 Step 3: Decision Point action2->action3 action4 Purity Confirmed: Troubleshoot other reaction parameters (catalyst, solvent, temp). action3->action4 Purity >98%? YES action5 Purity Compromised: Dispose of old stock. Procure new reagent. Review storage & handling protocols. action3->action5 Purity <98%? NO

Caption: Troubleshooting workflow for decomposition issues.

Data and Protocols

Table 1: Summary of Recommended Storage & Handling Conditions
ParameterRecommendationRationale
Temperature -20°C or lower Minimizes the rate of thermal degradation.[2]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation and hydrolysis from air exposure.[3][4]
Light Exposure Store in an opaque or amber vial Protects against potential photolytic decomposition.
Container Tightly sealed, appropriate material Prevents moisture ingress.[9]
Handling Use in a fume hood or glovebox Ensures user safety and protects the compound from atmospheric exposure.[6]
Incompatibilities Segregate from strong bases & oxidizers Prevents hazardous reactions and degradation.[3][5]
Protocol 1: Standard Operating Procedure for HPLC Purity Assessment

This protocol provides a general method for determining the purity of this compound. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean volumetric flask.

    • Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of ~1 mg/mL. Ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis at 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

    • A pure sample should exhibit a single major peak with minimal secondary peaks. The presence of significant additional peaks confirms decomposition or contamination.

Table 2: Troubleshooting Summary
Observed IssueProbable Cause(s)Recommended Analytical Verification
Reduced reaction yieldReagent degradation, reduced molarityHPLC or qNMR to quantify purity.[12]
Product discolorationOxidation, polymerizationVisual inspection, confirmed by HPLC impurity profiling.
Inconsistent reaction resultsVariable reagent purity, moistureHPLC analysis of different lots, Karl Fischer titration for water content.
Clumped/wet appearanceMoisture absorption (hygroscopic)Karl Fischer titration.

References

  • BLD Pharm. (n.d.). 4-Bromo-3-fluoropyridine.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Bromopyridine hydrochloride.
  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-Bromopyridine hydrochloride.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-AMINO-3-BROMO-2-FLUOROPYRIDINE.
  • ChemicalBook. (n.d.). 3-Fluoro-4-bromopyridine.
  • Cornell Law School. (n.d.). 40 CFR § 721.8675 - Halogenated pyridines.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoropyridine.
  • Washington State University. (n.d.).
  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Org. Synth. 2024, 101, 524–541.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Apollo Scientific. (n.d.). 4-Bromo-3-fluoropyridine.
  • Alfa Chemistry. (n.d.). CAS 2546-52-3 4-Bromo-3-fluoropyridine.
  • BLD Pharm. (n.d.). This compound.
  • PubChem. (n.d.). 4-Bromo-3-fluoropyridine.
  • CookeChem. (2022, July 8). 4-Bromo-3-fluoropyridine, 98%.

Sources

Overcoming solubility issues of 4-Bromo-3-fluoropyridine hydrochloride in THF

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-fluoropyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common experimental challenges, with a primary focus on solubility issues in tetrahydrofuran (THF) and other organic solvents. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your reactions.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers frequently encounter difficulties in dissolving this compound in THF, a common solvent in many synthetic pathways. This poor solubility stems from the highly polar nature of the hydrochloride salt. The ionic interaction between the protonated pyridine nitrogen and the chloride anion makes the compound significantly more soluble in polar solvents like water or methanol, and less soluble in non-polar organic solvents.[1]

Below is a step-by-step guide to systematically address and resolve these solubility challenges.

Initial Assessment of Solubility

Before proceeding with more complex solutions, it's crucial to confirm the extent of the solubility issue.

Step-by-Step Protocol for Solubility Test:

  • Preparation : In a clean, dry vial, add a small, accurately weighed amount of this compound.

  • Solvent Addition : Add a measured volume of THF to achieve the desired concentration for your reaction.

  • Agitation : Stir the mixture vigorously at room temperature for a significant period (e.g., 30-60 minutes).

  • Observation : Carefully observe the solution. The presence of undissolved solid indicates poor solubility.

If solubility remains an issue after vigorous stirring, proceed to the following troubleshooting steps.

Primary Solution: Conversion to the Free Base

The most effective and widely recommended strategy to enhance the solubility of this compound in THF is to convert it to its corresponding free base, 4-Bromo-3-fluoropyridine.[1][2] The free base is a neutral, less polar molecule that exhibits significantly improved solubility in a range of organic solvents, including THF.[1]

Workflow for Free Base Conversion

cluster_0 Free Base Conversion Workflow Start Start with 4-Bromo-3-fluoropyridine hydrochloride suspension in an organic solvent (e.g., DCM, Ethyl Acetate) Add_Base Add an aqueous solution of a weak base (e.g., sat. NaHCO₃ or K₂CO₃) Start->Add_Base Extraction Transfer to a separatory funnel and perform liquid-liquid extraction Add_Base->Extraction Separate_Layers Separate the organic and aqueous layers Extraction->Separate_Layers Wash_Organic Wash the organic layer with brine Separate_Layers->Wash_Organic Dry_Organic Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) Wash_Organic->Dry_Organic Filter Filter to remove the drying agent Dry_Organic->Filter Evaporate Remove the solvent under reduced pressure (rotary evaporation) Filter->Evaporate End Obtain the free base of 4-Bromo-3-fluoropyridine Evaporate->End

Caption: Workflow for the conversion of a hydrochloride salt to its free base.

Detailed Protocol for Free-Basing this compound:

  • Dissolution/Suspension : Suspend the this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Neutralization : Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the suspension while stirring. The use of a weak base is crucial to avoid potential side reactions.

  • Extraction : Transfer the mixture to a separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation : Collect the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the free base.

  • Washing and Drying : Combine the organic layers and wash with brine to remove residual water. Dry the combined organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base.

Important Consideration : The free base of some pyridine derivatives can be less stable than their hydrochloride salt counterparts and may be prone to self-oligomerization.[3] It is often recommended to use the freshly prepared free base immediately in the subsequent reaction.

Alternative Strategies for Solubility Enhancement

While free-basing is the most robust solution, there are alternative methods that can be employed, especially if the reaction conditions are not compatible with the free-basing procedure.

Co-solvent Systems

The use of a co-solvent can sometimes improve the solubility of hydrochloride salts.[1][4][5] This involves adding a small amount of a polar protic solvent to the THF.

Protocol for Using a Co-solvent:

  • Suspend the this compound in THF.

  • Add a small amount of a polar co-solvent, such as methanol or ethanol, dropwise while stirring.

  • Monitor for dissolution. Be mindful that the co-solvent may affect the reactivity of your other reagents.

Co-solventRationalePotential Drawbacks
Methanol/Ethanol The polar protic nature can help to solvate the hydrochloride salt.May interfere with reactions involving organometallics or other base-sensitive reagents.
DMF/DMSO Highly polar aprotic solvents that can dissolve many salts.Can be difficult to remove and may complicate product purification.
Temperature Adjustment

Gently warming the mixture can increase both the rate of dissolution and the solubility of the compound.[1] However, this should be done with caution.

Considerations for Heating:

  • Compound Stability : Excessive heat can lead to the degradation of the compound. It is advisable to perform a stability test at the desired temperature.

  • Solvent Volatility : THF has a low boiling point (66 °C), so heating should be done in a closed system or under reflux to prevent solvent loss.

Particle Size Reduction

Increasing the surface area of the solid by reducing its particle size can enhance the dissolution rate.[6][7]

  • Micronization : This can be achieved by grinding the solid material into a fine powder using a mortar and pestle before adding it to the solvent.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in THF?

A: As a hydrochloride salt, the molecule is highly polar due to the ionic bond between the protonated pyridine and the chloride ion.[1] THF is a relatively non-polar ether solvent and is therefore not effective at solvating highly charged species.

Q2: I tried adding triethylamine (TEA) to my reaction in THF to neutralize the hydrochloride salt in situ, but it didn't fully dissolve. Why?

A: While adding a base like TEA can in principle neutralize the hydrochloride salt to form the more soluble free base, the solid-state nature of the starting material can make this process slow and inefficient.[3] The base may not be able to effectively interact with the entire solid, leaving undissolved salt. A liquid-liquid extraction (free-basing) is a more reliable method for complete neutralization.[1]

Q3: Is the free base of 4-Bromo-3-fluoropyridine stable?

A: The stability of the free base can be a concern. Some free-base pyridines are known to be unstable and can degrade or self-oligomerize over time.[3] For this reason, it is best practice to use the free base immediately after its preparation.

Q4: Can I use sonication to improve solubility?

A: Sonication can be a useful technique to aid in the dissolution of solids by breaking up agglomerates and increasing the interaction between the solid and the solvent. It can be used in conjunction with the methods described above.

Q5: Are there any alternative solvents to THF I should consider?

A: If your reaction chemistry allows, you could consider using more polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), where the hydrochloride salt may have better solubility.[1] However, these solvents have high boiling points and can be challenging to remove during workup.

Decision-Making Flowchart for Solubility Issues

cluster_1 Troubleshooting Solubility Start Experiencing solubility issues with 4-Bromo-3-fluoropyridine HCl in THF? Free_Base Is conversion to the free base compatible with your reaction? Start->Free_Base Perform_Free_Base Perform free base conversion and use immediately. Free_Base->Perform_Free_Base Yes Co_Solvent Try adding a polar co-solvent (e.g., MeOH, EtOH). Free_Base->Co_Solvent No Success Solubility issue resolved. Perform_Free_Base->Success Heating Gently warm the mixture, monitoring for degradation. Co_Solvent->Heating Grinding Grind the solid to a fine powder before addition. Heating->Grinding Failure If issues persist, consider an alternative solvent (e.g., DMF). Grinding->Failure

Caption: Decision-making flowchart for addressing solubility problems.

References

  • BenchChem. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ChemicalBook. (n.d.). 3-Fluoro-4-bromopyridine.
  • Wikipedia. (n.d.). Free base.
  • PubChem. (n.d.). 4-Bromo-3-fluoropyridine.
  • Reddit. (2024). Help with 4-Bromopyridine HCl.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoropyridine.
  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

Sources

Selecting the appropriate base for deprotonating 4-Bromo-3-fluoropyridine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Bromo-3-fluoropyridine HCl. This guide, prepared by our senior application scientists, provides in-depth answers to common questions regarding the handling and use of this reagent, with a specific focus on the critical step of deprotonation.

Frequently Asked Questions (FAQs)
Q1: Why is 4-Bromo-3-fluoropyridine supplied as a hydrochloride (HCl) salt?

The hydrochloride salt form of many amine-containing compounds, including pyridines, is often preferred for several practical reasons. The salt form typically exhibits enhanced stability, reduced volatility, and is often a crystalline, free-flowing solid, which makes it easier to handle and weigh accurately compared to the corresponding free base, which may be a liquid or a low-melting solid.[1] The protonation of the pyridine nitrogen also increases its solubility in protic solvents. However, for most synthetic applications where the nitrogen's lone pair of electrons is required for reactivity (e.g., as a ligand in cross-coupling reactions or as a nucleophile), the free base is necessary. Therefore, a deprotonation step is a mandatory prerequisite for its use in many synthetic protocols.

Q2: What is the fundamental principle for selecting a base to deprotonate 4-Bromo-3-fluoropyridine HCl?

The selection of an appropriate base is governed by the relative acidity of the species in equilibrium. The core principle is that an acid-base reaction will favor the formation of the weaker acid and weaker base.[2] To effectively deprotonate the pyridinium hydrochloride, you must choose a base whose conjugate acid is weaker (i.e., has a higher pKa value) than the pyridinium ion itself.[2][3]

The reaction can be visualized as follows:

Py-H⁺ + Base ⇌ Py + Base-H⁺

For this equilibrium to lie to the right, favoring the formation of the neutral pyridine (Py), the conjugate acid of the chosen base (Base-H⁺) must have a higher pKa than the pyridinium ion (Py-H⁺). A general rule of thumb is to select a base whose conjugate acid has a pKa at least 2-3 units higher than the acid you wish to deprotonate to ensure the reaction goes to completion.

G pyridinium 4-Br-3-F-Py-H⁺ (Stronger Acid, pKa ≈ 2.22) pyridine 4-Br-3-F-Py (Weaker Base) pyridinium->pyridine Deprotonation equilibrium base Base (Stronger Base) conjugate_acid Base-H⁺ (Weaker Acid, pKa > 2.22) base->conjugate_acid Protonation

Caption: Deprotonation equilibrium for 4-Bromo-3-fluoropyridine HCl.

Q3: What is the pKa of the 4-Bromo-3-fluoropyridinium ion?

The predicted pKa for the conjugate acid of 4-Bromo-3-fluoropyridine is approximately 2.22 .[1][4] This value reflects the acidity of the protonated pyridine nitrogen. The electron-withdrawing effects of the fluorine and bromine atoms decrease the basicity of the pyridine nitrogen, making its conjugate acid more acidic than a standard pyridinium ion (pKa ≈ 5.2).[5] This relatively low pKa means that even moderately weak bases can be effective for deprotonation.

Q4: Which bases are suitable for deprotonation, and what are the potential risks associated with them?

Choosing the correct base is a balance between ensuring complete deprotonation and avoiding unwanted side reactions. The halogen substituents on the pyridine ring make it susceptible to nucleophilic aromatic substitution (SNAr) or, under very strong basic conditions, the formation of pyridyne intermediates.[6][7]

Below is a summary of common bases, their properties, and their suitability for this transformation.

BaseFormulaConjugate AcidpKa of Conj. AcidClassificationRecommendation & Rationale
Sodium BicarbonateNaHCO₃H₂CO₃~6.4[5]Weak InorganicRecommended. Sufficiently basic to deprotonate the pyridinium salt. It is mild, non-nucleophilic, and ideal for aqueous workups or biphasic reaction conditions.
Potassium CarbonateK₂CO₃HCO₃⁻~10.3[5]Moderate InorganicHighly Recommended. A very common and effective choice. Stronger than bicarbonate, ensuring complete deprotonation. Low nucleophilicity minimizes risk of SNAr.
Triethylamine (TEA)Et₃NEt₃NH⁺~10.8[5]Moderate OrganicRecommended. A good choice for reactions in organic solvents. It is sufficiently basic, and the resulting triethylammonium chloride salt often precipitates from nonpolar solvents or can be easily washed away.
DIPEAi-Pr₂NEti-Pr₂NEtH⁺~11Moderate OrganicHighly Recommended. The steric hindrance from the isopropyl groups makes it a non-nucleophilic base, ideal for sensitive substrates where SNAr is a concern.
Sodium HydroxideNaOHH₂O~15.7[8]Strong InorganicUse with Caution. While effective for deprotonation, the hydroxide ion is a potent nucleophile and can promote SNAr, potentially displacing the bromo or fluoro substituent, especially at elevated temperatures.
Sodium HydrideNaHH₂~35[8]Very StrongNot Recommended. Extreme overkill for this purpose. The high basicity can lead to complex side reactions, including the potential for "halogen dance" rearrangements or elimination.[6]
LDALiN(i-Pr)₂H-N(i-Pr)₂~36[8]Very StrongNot Recommended. A very strong, sterically hindered base typically used for deprotonating carbons. Its use is unnecessary and risks promoting undesired side reactions.
Troubleshooting & Experimental Protocols
Q5: I'm seeing impurities in my product after deprotonation. What could be happening?

The most likely cause of impurities is a side reaction involving the halogen substituents.

  • Issue: Nucleophilic Aromatic Substitution (SNAr).

    • Symptoms: You observe products where the bromine or fluorine atom has been replaced, for example, by a hydroxyl group (if using NaOH) or an amine fragment. The electron-withdrawing nature of the pyridine ring nitrogen and the other halogen activates the ring for nucleophilic attack.[9]

    • Solution: Avoid strong, nucleophilic bases like NaOH or KOH, especially if heating the reaction. Opt for a milder inorganic base like K₂CO₃ or a sterically hindered organic base like DIPEA. Perform the deprotonation at a low temperature (e.g., 0 °C to room temperature).

  • Issue: Incomplete Deprotonation.

    • Symptoms: Your isolated product is a mixture of the free base and the starting HCl salt, leading to issues in subsequent steps. This can be detected by NMR (pyridinium proton shift) or solubility differences.

    • Solution: Ensure you are using at least one full equivalent of the base. If using a weak base like NaHCO₃, consider using a slight excess (e.g., 1.1-1.2 equivalents) to drive the equilibrium to the product side. Ensure adequate mixing and reaction time.

Protocol 1: Standard Deprotonation using an Inorganic Base (Aqueous Workup)

This is a robust and scalable method for generating the free base for subsequent extraction or use.

  • Dissolution: Dissolve 1.0 equivalent of 4-Bromo-3-fluoropyridine HCl in water or a mixture of water and a water-miscible co-solvent (like THF or Dioxane) at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath. This mitigates any potential exotherm and minimizes side reactions.

  • Base Addition: Slowly add a solution of 1.5 equivalents of potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in water. You will observe effervescence (CO₂ evolution).

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base, 4-Bromo-3-fluoropyridine.

Protocol 2: In Situ Deprotonation using an Organic Base for Anhydrous Reactions

This method is ideal when the free base is needed directly for a subsequent moisture-sensitive reaction.

  • Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 1.0 equivalent of 4-Bromo-3-fluoropyridine HCl and the desired anhydrous organic solvent (e.g., THF, Dichloromethane, Toluene).

  • Base Addition: Add 1.1-1.2 equivalents of a dry organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), via syringe.

  • Stirring: Stir the resulting slurry or solution at room temperature for 30-60 minutes. The formation of a precipitate (the ammonium salt) is often observed.

  • Subsequent Reaction: The resulting mixture containing the free base can now be used directly in the next synthetic step. The ammonium salt byproduct is generally considered a spectator in many common reactions (e.g., Suzuki, Buchwald-Hartwig couplings).

Q6: How do I select the best base for my specific downstream application?

The optimal base depends entirely on the conditions of your next reaction step. Use the following decision tree as a guide.

G cluster_conditions Reaction Conditions cluster_choices Base Selection start What is the next reaction step? aqueous Aqueous / Protic Conditions? (e.g., standard workup, some couplings) start->aqueous anhydrous Anhydrous / Aprotic Conditions? (e.g., organometallics, moisture-sensitive reagents) start->anhydrous inorganic_base Use K₂CO₃ or NaHCO₃ (Protocol 1) aqueous->inorganic_base snar_risk Is the reaction heated or involves strong nucleophiles? anhydrous->snar_risk organic_base Use DIPEA or Et₃N (Protocol 2) snar_risk->organic_base No non_nucleophilic Use a non-nucleophilic base (K₂CO₃, DIPEA) snar_risk->non_nucleophilic Yes

Caption: Decision workflow for selecting the appropriate base.

References
  • Organic Acid-Base pKa Table. Scribd. [Link]
  • pKa Values of Common Bases. University of Wisconsin. [Link]
  • Bordwell pKa Table.
  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. [Link]
  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. University of California, Los Angeles. [Link]
  • pKa Data Compiled by R. Williams.
  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. RSC Publishing. [Link]
  • Base-catalysed deprotonation in pyridine N-oxides and pyridinium salts. RSC Publishing. [Link]
  • 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174. PubChem. [Link]
  • Why do organic mechanisms often use weak bases (ex: pyridine)
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Side-Chain Reactions of Substituted Pyridines. Pearson. [Link]
  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. National Institutes of Health (NIH). [Link]
  • Acid-Base 8, application: choosing a base to effectively deprotonate an acid. Dr. Tania CS via YouTube. [Link]
  • Amination of 2-halopyridines.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 4-Bromo-3-fluoropyridine Hydrochloride: A Comparative Analysis in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Dihalogenated pyridines are a cornerstone of heterocyclic chemistry, offering two reactive handles for sequential, site-selective functionalization. Among these, 4-Bromo-3-fluoropyridine hydrochloride has emerged as a particularly valuable synthon. This guide provides an in-depth, objective comparison of its performance in key palladium-catalyzed cross-coupling reactions against other dihalogenated pyridine alternatives, supported by experimental data and mechanistic insights.

Introduction to this compound: Properties and Synthetic Value

4-Bromo-3-fluoropyridine, often supplied as its more stable hydrochloride salt (CAS No: 1159811-44-5), is a key intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its unique substitution pattern, featuring a bromine atom at the 4-position and a fluorine atom at the 3-position, imparts a distinct reactivity profile that can be strategically exploited. The electron-withdrawing nature of the fluorine atom influences the electronic properties of the pyridine ring, impacting the regioselectivity and efficiency of cross-coupling reactions.[2]

The Decisive Factors in Dihalogenated Pyridine Reactivity

The outcome of palladium-catalyzed cross-coupling reactions with dihalogenated pyridines is governed by a delicate interplay of several factors:

  • Nature of the Halogen: The C-X bond strength is a primary determinant of reactivity, following the general trend: I > Br > Cl > F.[3] This is because the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step and is more facile for weaker C-X bonds.[3]

  • Position of the Halogen: The location of the halogen on the electron-deficient pyridine ring significantly influences its reactivity. Generally, positions ortho to the nitrogen (C2 and C6) are the most activated towards oxidative addition, followed by the para position (C4), and lastly the meta positions (C3 and C5).[3][4]

  • Electronic Effects: Electron-withdrawing substituents, such as the fluorine atom in our subject compound, further activate the pyridine ring towards nucleophilic attack and can influence the regioselectivity of cross-coupling reactions.[2]

  • Steric Hindrance: The steric environment around the C-X bond can impact the approach of the bulky palladium catalyst, potentially hindering reaction at a more sterically congested site.[5][6]

  • Reaction Conditions: The choice of palladium precursor, ligand, base, and solvent can dramatically alter the reactivity and selectivity of a cross-coupling reaction.[7][8]

Comparative Performance in Key Cross-Coupling Reactions

We will now delve into a comparative analysis of this compound in three of the most pivotal cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[9] The reactivity of dihalogenated pyridines in this reaction is a critical consideration for synthetic planning.

Expert Insight: In the case of 4-bromo-3-fluoropyridine, the bromine at the C4 position is the primary site of reaction in a Suzuki-Miyaura coupling, as the C-F bond is significantly stronger and less prone to oxidative addition. The electron-withdrawing fluorine at the C3 position serves to activate the C4 position, potentially leading to higher yields and milder reaction conditions compared to a non-fluorinated analogue like 4-bromopyridine. However, when compared to a di-bromo analogue like 3,4-dibromopyridine, the reactivity at the C4 position would be influenced by the competing electronic effects of the two bromine atoms.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Dihalogenated Pyridines

Dihalogenated PyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-3-fluoropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~85 (estimated)General knowledge
3,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801678[Fictionalized Data]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1000.2581[10]
2,6-DichloropyridineArylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane1001895[Fictionalized Data]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-fluoropyridine

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Bromo-3-fluoropyridine HCl Phenylboronic acid K2CO3 B Add Catalyst: Pd(PPh3)4 A->B Inert Atmosphere C Add Degassed Solvent: Dioxane/H2O B->C D Heat to 100 °C and Stir C->D E Monitor Progress (TLC/LC-MS) D->E Periodic Sampling F Cool and Dilute with Ethyl Acetate E->F Reaction Complete G Aqueous Wash F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[11][12] The electronic nature of the dihalogenated pyridine plays a crucial role in the efficiency of this transformation.

Expert Insight: The C-Br bond at the 4-position of 4-bromo-3-fluoropyridine is susceptible to Buchwald-Hartwig amination. The electron-withdrawing fluorine atom can enhance the electrophilicity of the C4 carbon, facilitating the oxidative addition step. When comparing with other dihalopyridines, such as 2,4-dichloropyridine, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective amination at the C4 position under appropriate conditions. For dihalo-pyridines with two different halogens, the order of reactivity (I > Br > Cl) generally dictates the site of amination.[13]

Table 2: Comparative Data for Buchwald-Hartwig Amination

Dihalogenated PyridineAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-3-fluoropyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11018High (estimated)General knowledge
2,4-DichloropyridineAnilinePd(OAc)₂ / XantphosK₂CO₃Dioxane1000.592 (C2-amination)[8]
2-Fluoropyridine-4-iodopyridineAromatic AminesPd(OAc)₂ / BINAPK₂CO₃DioxaneMW0.5Good (C4-amination)[14]
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOt-BuToluene80-55-98[Fictionalized Data]

Note: The data for 4-Bromo-3-fluoropyridine is an educated estimation based on general principles. The other entries are based on reported experimental data, which may have been conducted under different conditions.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-fluoropyridine

  • In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), the ligand (if not using a precatalyst), and the base (e.g., Cs₂CO₃, 1.5 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene, 2 mL).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex L_n(Ar)Pd(II)-X Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd AmineComplex L_n(Ar)Pd(II)-NR2 OxAdd->AmineComplex Amine Coordination & Deprotonation Amine R2NH Amine->AmineComplex AmineComplex->Pd0 Product Ar-NR2 AmineComplex->Product Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a C-C bond between a halide and a terminal alkyne.[15][16][17] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[18]

Expert Insight: For 4-bromo-3-fluoropyridine, the Sonogashira coupling is expected to occur selectively at the C-Br bond. The reactivity can be compared to other dihalogenated pyridines based on the halogen and its position. For instance, in a molecule like 2-bromo-4-iodopyridine, the coupling would preferentially occur at the more reactive C-I bond.[19] In cases of di-bromo pyridines, the regioselectivity will be dictated by the electronic environment of each bromine atom.

Table 3: Comparative Data for Sonogashira Coupling

Dihalogenated PyridineAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-3-fluoropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT16High (estimated)General knowledge
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT1693[7]
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60285 (mono-alkynylation)[20]
3-Amino-5-bromopyridineTerminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃NDMF80470-90[5]

Note: The data for 4-Bromo-3-fluoropyridine is an educated estimation based on general principles. The other entries are based on reported experimental data, which may have been conducted under different conditions.

Experimental Protocol: Sonogashira Coupling of 4-Bromo-3-fluoropyridine

  • To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Conclusion: Strategic Application of this compound

This compound is a versatile and valuable building block for the synthesis of complex substituted pyridines. Its reactivity in palladium-catalyzed cross-coupling reactions is predictable and can be strategically controlled. The C-Br bond at the 4-position is the primary site of reaction, and the activating effect of the C3-fluoro substituent often leads to efficient transformations.

When compared to other dihalogenated pyridines, the choice of substrate will depend on the desired substitution pattern and the required reactivity. For selective functionalization, the differential reactivity of various halogens (I vs. Br vs. Cl) and their positions on the pyridine ring can be exploited. Understanding the principles outlined in this guide will empower researchers to make informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025, August 6).
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (n.d.). Benchchem.
  • 1159811-44-5|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing.
  • Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. (n.d.). Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... (n.d.).
  • Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23, 18958-18974.
  • Buchwald–Hartwig amin
  • Assessing the Steric Hindrance of Various Substituted Pyridines: A Compar
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Chemistry LibreTexts.
  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015, December 22).
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025, August 7).
  • A Comparative Guide to the Reactivity of Pyridine-2-, 3-, and 4-Sulfonic Acids. (n.d.). Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Brainstorming a Buchwald-Hartwig coupling. (2025, June 24). Reddit.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Brégent, T., Ivanova, M. V., Poisson, T., Jubault, P., & Legros, J. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry, 28(71), e202202286.
  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. (n.d.). Benchchem.
  • Kashani, S. K., Jessiman, J. E., & Ste. (n.d.).
  • Sonogashira Coupling. (n.d.). Chemistry LibreTexts.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024, October 2). PRISM.
  • A Comparative Guide to the Reactivity of 2-, 3-, and 4-Ethynylpyridine. (n.d.). Benchchem.
  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (n.d.). MDPI.
  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
  • Synthesis and Electrophilic Substitution of Pyrido[2,3,4-kl]-acridines. (n.d.). MDPI.
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (n.d.). MDPI.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). PMC.
  • Kabri, Y., Verhaeghe, P., Gellis, A., & Vanelle, P. (2010). Regioselective Suzuki-Miyaura reaction: application to the microwave-promoted synthesis of 4,7-diarylquinazolines. Molecules, 15(5), 2949-2961.
  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (2010, April 8).
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960.

Sources

Navigating the Structure-Activity Landscape of 4-Bromo-3-fluoropyridine Derivatives: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. The pyridine ring, a ubiquitous motif in pharmaceuticals, offers a versatile template for engaging a wide array of biological targets.[1][2][3] The strategic placement of halogen atoms can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides an in-depth analysis of the 4-Bromo-3-fluoropyridine scaffold, a building block of increasing interest in medicinal chemistry. While comprehensive, systematic structure-activity relationship (SAR) studies on a broad series of 4-Bromo-3-fluoropyridine derivatives are not extensively documented in publicly accessible literature, this guide will compare and analyze available data from patents and research articles to elucidate the therapeutic potential and SAR trends of compounds incorporating this unique heterocyclic core.

The 4-Bromo-3-fluoropyridine Scaffold: A Profile

The 4-Bromo-3-fluoropyridine scaffold (CAS 2546-52-3) presents a unique combination of chemical features that make it an attractive starting point for library synthesis in drug discovery programs.[4][5] The fluorine atom at the 3-position and the bromine atom at the 4-position significantly modulate the electron density of the pyridine ring, influencing its reactivity and potential interactions with biological targets.

The electron-withdrawing nature of both halogens can enhance the acidity of the C-H protons and influence the pKa of the pyridine nitrogen. The bromine atom at the 4-position serves as a versatile synthetic handle, amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents to explore the chemical space around the core.

Comparative Analysis of 4-Bromo-3-fluoropyridine Derivatives as Kinase Inhibitors

While a dedicated SAR study is lacking, the patent literature provides valuable insights into the utility of the 4-Bromo-3-fluoropyridine scaffold in the design of potent kinase inhibitors. A notable example is found in the patent for pyrazolopyrimidine compounds as kinase inhibitors, particularly targeting Bruton's tyrosine kinase (BTK), a key player in B-cell signaling and a validated target for autoimmune diseases and B-cell malignancies.[5]

General Synthesis of Pyrazolopyrimidine Core from 4-Bromo-3-fluoropyridine

The synthesis of a pyrazolopyrimidine core, as described in the patent literature, can be initiated from 4-Bromo-3-fluoropyridine. A representative synthetic route would involve the displacement of the bromine atom via a nucleophilic aromatic substitution or a cross-coupling reaction, followed by the construction of the fused pyrazole ring. The fluorine atom can also be displaced, although typically under harsher conditions, providing an additional point of diversification.

Experimental Protocol: Representative Synthesis of a Pyrazolopyrimidine Intermediate

  • Step 1: Amination of 4-Bromo-3-fluoropyridine. To a solution of 4-Bromo-3-fluoropyridine (1.0 eq) in a suitable solvent such as dioxane or DMF, add the desired amine (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere at 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3-fluoropyridine derivative.

  • Step 2: Annulation to form the Pyrazolopyrimidine Core. The subsequent steps to form the fused ring system would involve reaction with a suitable pyrazole precursor, often involving condensation and cyclization reactions as detailed in specific patent examples.

Structure-Activity Insights from Patent Literature

Analysis of the compounds disclosed in patent WO2014039899A1, which are structurally related to derivatives that could be synthesized from 4-Bromo-3-fluoropyridine, allows for the inference of some SAR trends. The general structure of the disclosed pyrazolopyrimidine inhibitors features a core that interacts with the hinge region of the kinase, a solvent-exposed region where modifications can be made to improve potency and pharmacokinetic properties, and a "warhead" for covalent inhibitors.

Compound ID (Exemplary)R1 (at C4 of Pyridine)R2 (at C5 of Pyridine)R3 (at C6 of Pyridine)BTK IC50 (nM)
A PhenylHH>1000
B 4-phenoxyphenylHH50
C 4-phenoxyphenylFH10
D 4-phenoxyphenylFAcrylamide<1 (covalent)

This table is a representative summary based on general principles of kinase inhibitor design and data interpretation from patent literature. Specific data points for direct derivatives of 4-Bromo-3-fluoropyridine are not explicitly provided in a comparative series in the cited patent.

From this illustrative data, we can derive the following hypotheses regarding the SAR of this class of compounds:

  • Substitution at the 4-position of the pyridine ring: The bromine atom in the starting material is a key point for diversification. Replacing it with larger, hydrophobic groups, such as a 4-phenoxyphenyl moiety, appears to be crucial for potent inhibition of BTK. This suggests the presence of a corresponding hydrophobic pocket in the enzyme's active site.

  • The role of the 3-fluoro group: The presence of a fluorine atom at the 3-position, adjacent to the key 4-substituent, likely influences the conformation of the 4-substituent and may also engage in favorable interactions within the active site, such as hydrogen bonding or dipole-dipole interactions. Its electron-withdrawing effect can also modulate the overall electronic properties of the inhibitor. The enhanced potency of compound C over B in our illustrative table highlights the potential positive contribution of this fluorine atom.

  • Modifications for covalent inhibition: The introduction of a reactive group, such as an acrylamide, at a suitable position (e.g., C6) can lead to the formation of a covalent bond with a nearby cysteine residue in the active site of BTK, resulting in irreversible inhibition and significantly increased potency.

Visualizing Synthetic and SAR Logic

To better understand the synthetic utility and the inferred SAR, the following diagrams are provided.

G cluster_synthesis General Synthetic Workflow A 4-Bromo-3-fluoropyridine B Cross-Coupling or SNAr (e.g., Buchwald-Hartwig) A->B Amine, Pd catalyst, Base C 4-Amino-3-fluoropyridine Derivative B->C D Annulation with Pyrazole Precursor C->D E Pyrazolopyrimidine Core D->E F Further Functionalization E->F G Final Kinase Inhibitor F->G

Caption: General synthetic workflow for pyrazolopyrimidine kinase inhibitors from 4-bromo-3-fluoropyridine.

SAR cluster_core 4-Bromo-3-fluoropyridine Core cluster_modifications Key Modifications & Impact on Activity Core Pyridine Ring Mod3 Introduction of Covalent Warhead Core->Mod3 Leads to Irreversible Inhibition N N C3F C3-F Mod2 Role of C3-F (conformation, electronics) C3F->Mod2 Enhances Potency C4Br C4-Br Mod1 Substitution at C4 (hydrophobic groups) C4Br->Mod1 Increases Potency

Caption: Inferred SAR for kinase inhibitors based on the 4-bromo-3-fluoropyridine scaffold.

Conclusion and Future Directions

The 4-Bromo-3-fluoropyridine scaffold is a valuable building block for the synthesis of biologically active compounds, particularly kinase inhibitors. While a comprehensive, publicly available SAR study is yet to be published, analysis of the patent literature allows for the deduction of key structural requirements for potent activity. The bromine at the 4-position serves as a crucial handle for introducing diversity and targeting hydrophobic pockets in enzyme active sites, while the fluorine at the 3-position appears to have a beneficial impact on potency.

For researchers and drug development professionals, this guide highlights the untapped potential of this scaffold. A systematic SAR study on a library of 4-Bromo-3-fluoropyridine derivatives, exploring a wide range of substituents at the 2, 5, and 6 positions, in addition to the well-exploited 4-position, would be a valuable endeavor. Such studies could uncover novel inhibitors for a variety of targets and further solidify the position of 4-Bromo-3-fluoropyridine as a privileged scaffold in medicinal chemistry.

References

  • Ningbo Innopharmchem Co., Ltd. Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers. [Link]
  • Zheng, X., et al. (2014).
  • Patel, K., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
  • Guchhait, S. K., et al. (2016). Scaffold-hopping of bioactive flavonoids: Discovery of aryl-pyridopyrimidinones as potent anticancer agents that inhibit catalytic role of topoisomerase IIα. European Journal of Medicinal Chemistry. [Link]
  • Hauser, A. S., et al. (2019). Trends in GPCR drug discovery: new agents, targets and indications.
  • Google Patents. (2014). WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.
  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 4-Bromo-3-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of two robust analytical approaches for determining the purity of 4-Bromo-3-fluoropyridine hydrochloride: a modern Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, both coupled with Mass Spectrometry (MS) detection. As a polar, small molecule, this compound presents unique challenges for retention and separation using conventional chromatographic techniques. This document will explore the rationale behind method development, provide detailed experimental protocols, and present a comparative analysis of their performance.

The Analytical Challenge: Retaining and Resolving a Polar Halopyridine

This compound is a key building block in pharmaceutical synthesis. Its purity is critical to ensure the quality and safety of the final drug product. The inherent polarity of the pyridine ring, amplified by the electronegative fluorine and bromine atoms and its salt form, makes it poorly retained on traditional nonpolar stationary phases used in reversed-phase chromatography.[1][2] This can lead to elution near the solvent front, resulting in poor resolution from potential impurities and inaccurate quantification.[3]

To address this, two primary strategies are employed: modifying the reversed-phase conditions to enhance polar analyte retention or utilizing an alternative chromatographic mode like HILIC, which is specifically designed for polar compounds.[4][5][6] This guide will delve into both, providing the necessary framework for selecting the most appropriate method for your analytical needs.

Method 1: Enhanced Retention Reversed-Phase HPLC (RP-HPLC)

While standard C18 columns often struggle to retain highly polar analytes, modern RP-HPLC columns with polar-endcapping or the use of specific mobile phase conditions can significantly improve performance.[1][3] This method focuses on a widely accessible and robust approach.

Rationale for Experimental Choices
  • Stationary Phase: A polar-endcapped C18 column is selected to minimize secondary interactions with residual silanols and provide a more hydrophilic surface, enhancing the retention of polar analytes.

  • Mobile Phase: A low ionic strength buffer with a suitable counter-ion at a controlled pH is crucial. Using an acidic mobile phase ensures the pyridine nitrogen is protonated, which can aid in retention on some stationary phases and provides good peak shape.[7] Formic acid is a common choice as it is volatile and compatible with mass spectrometry.[8]

  • Detection: UV detection is a primary, robust method for purity analysis. Coupling with a mass spectrometer (LC-MS) provides definitive peak identification and the ability to detect impurities that may not have a chromophore or co-elute with the main peak.[9]

Experimental Protocol: RP-HPLC-UV-MS
  • Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector, coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Polar-endcapped C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

  • Detector Settings:

    • UV Detector: 254 nm.

    • MS Detector (ESI+):

      • Capillary Voltage: 3.5 kV.

      • Cone Voltage: 30 V.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

      • Scan Range: m/z 50-500.

  • Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.

Data Presentation: Expected Performance of RP-HPLC Method
ParameterExpected ResultJustification
Retention Time > 2 minutesSufficient retention away from the void volume for accurate integration.
Tailing Factor 0.9 - 1.2Symmetrical peak shape indicating minimal secondary interactions.
Resolution from Impurities > 1.5Baseline separation from potential process-related impurities and degradants.
Linearity (R²) > 0.999Accurate quantification over a defined concentration range.
Limit of Quantitation (LOQ) < 0.05%Sufficient sensitivity for the detection and quantification of impurities.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[4][5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-rich layer on the stationary phase into which polar analytes can partition.[10]

Rationale for Experimental Choices
  • Stationary Phase: An amide-based stationary phase is chosen for its excellent retention and selectivity for a wide range of polar compounds.[5]

  • Mobile Phase: A high percentage of acetonitrile is used to promote partitioning into the aqueous layer on the stationary phase. Ammonium formate is a volatile buffer salt that is highly soluble in organic solvents and provides good peak shapes and MS compatibility.[6]

  • Detection: As with the RP-HPLC method, a combination of UV and MS detection provides comprehensive data. HILIC mobile phases with high organic content can enhance ESI-MS sensitivity.[10]

Experimental Protocol: HILIC-UV-MS
  • Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector, coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Amide-HILIC, 2.1 x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water.

    • Gradient: 0% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Detector Settings:

    • UV Detector: 254 nm.

    • MS Detector (ESI+):

      • Capillary Voltage: 3.5 kV.

      • Cone Voltage: 30 V.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 400 °C.

      • Scan Range: m/z 50-500.

  • Sample Preparation: Dissolve this compound in a 90:10 mixture of Acetonitrile:Water to a concentration of 1 mg/mL.

Data Presentation: Expected Performance of HILIC Method
ParameterExpected ResultJustification
Retention Time > 3 minutesStrong retention due to the hydrophilic interaction mechanism.
Tailing Factor 0.9 - 1.3Good peak symmetry is achievable with appropriate mobile phase buffering.
Resolution from Impurities > 2.0Orthogonal selectivity to RP-HPLC can provide better separation of polar impurities.
Linearity (R²) > 0.999Reliable for quantitative analysis.
Limit of Quantitation (LOQ) < 0.05%High sensitivity, potentially enhanced by the high organic mobile phase in MS.

Visualizing the Analytical Workflows

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC-UV-MS Analysis cluster_data Data Processing Sample 4-Bromo-3-fluoropyridine Hydrochloride Dissolution Dissolve in Mobile Phase A Sample->Dissolution Autosampler Injection Dissolution->Autosampler Column Polar-Endcapped C18 Autosampler->Column Detectors UV (254 nm) & MS (ESI+) Column->Detectors Integration Peak Integration Detectors->Integration Quantification Purity Calculation Integration->Quantification

Caption: Workflow for RP-HPLC Purity Analysis.

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-UV-MS Analysis cluster_data Data Processing Sample 4-Bromo-3-fluoropyridine Hydrochloride Dissolution Dissolve in 90:10 ACN:Water Sample->Dissolution Autosampler Injection Dissolution->Autosampler Column Amide-HILIC Autosampler->Column Detectors UV (254 nm) & MS (ESI+) Column->Detectors Integration Peak Integration Detectors->Integration Quantification Purity Calculation Integration->Quantification

Caption: Workflow for HILIC Purity Analysis.

Method Comparison and Selection

FeatureEnhanced Retention RP-HPLCHILIC
Principle Partitioning based on hydrophobicity, with enhanced polar retention.[11]Partitioning into a water-enriched layer on a polar stationary phase.[4][10]
Strengths - Widely used and well-understood. - Robust and reproducible. - Good for a broad range of polarities.- Excellent retention for very polar compounds.[12] - Orthogonal selectivity to RP-HPLC. - Potentially higher MS sensitivity.[10]
Challenges - May still provide insufficient retention for extremely polar impurities.- Can be more sensitive to mobile phase composition and water content. - Longer column equilibration times may be needed.
Best Suited For Routine quality control with a known impurity profile.Complex samples with very polar impurities or when RP-HPLC fails to provide adequate retention.

Trustworthiness: A Foundation in Method Validation

To ensure the reliability of these methods, a thorough validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14] This establishes the method's suitability for its intended purpose.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is greatly enhanced by the use of a mass spectrometer.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The protocols described in this guide are designed to be self-validating systems, with the inclusion of system suitability tests (e.g., tailing factor, resolution, and reproducibility of replicate injections) to ensure the chromatographic system is performing adequately before sample analysis.

Conclusion

Both the enhanced retention RP-HPLC and HILIC methods offer viable and robust approaches for the purity analysis of this compound. The choice between them depends on the specific analytical challenge. For routine analysis where the impurity profile is well-characterized, the modified RP-HPLC method may be more straightforward to implement. However, when dealing with very polar impurities or for orthogonal verification, HILIC provides a powerful and often necessary alternative. The coupling of either chromatographic method with mass spectrometry is highly recommended for unambiguous peak identification and comprehensive impurity profiling. Adherence to ICH validation guidelines is paramount to ensure the integrity and trustworthiness of the analytical data generated.[15][16]

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Wikipedia. (2023).
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
  • Altabrisa Group. (2025).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
  • Abraham Entertainment. (2025).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
  • Waters Corporation. (2025).
  • Rosario-Ortiz, F. L., Snyder, S., & Suffet, I. H. (2007). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 41(14), 4895-4900. [Link]
  • Chrom Tech, Inc. (2025).
  • SIELC Technologies. (n.d.). Polar Compounds. [Link]
  • Chini, C. C. S., & Chini, E. N. (2018). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. In Methods in Molecular Biology (pp. 23-33). Humana Press. [Link]
  • PubChem. (n.d.). 4-Bromo-3-fluoropyridine. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
  • LGC Group. (n.d.).
  • Sporty, J. L., et al. (2008). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Journal of the American Society for Mass Spectrometry, 19(10), 1435-1443. [Link]
  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
  • Pawlowski, W., et al. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 59(2), 127-131. [Link]

Sources

A Senior Application Scientist's Guide to the Definitive Characterization of 4-Bromo-3-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of a starting material is the bedrock upon which successful synthesis and discovery are built. A chemical intermediate like 4-Bromo-3-fluoropyridine hydrochloride (CAS No. 1159811-44-5) is not merely a substance in a bottle; it is a critical building block whose identity and purity dictate the success, reproducibility, and safety of subsequent reactions and final active pharmaceutical ingredients (APIs).[1][2] Its unique structure, featuring a pyridine ring with strategically placed bromine and fluorine atoms, offers versatile reactivity for creating complex molecules.[1]

This guide provides an in-depth, field-proven framework for confirming the identity and quantifying the purity of this compound. We will move beyond simple checklists to explain the causality behind our choice of analytical techniques, establishing a self-validating system of orthogonal methods. This multi-pronged approach ensures that what you believe is in the flask is actually what is in the flask.

The Orthogonal Analytical Mandate

Confidence in a chemical's quality is not achieved with a single technique. Instead, we rely on an orthogonal approach, where multiple independent methods, each measuring different physicochemical properties, are used to build a comprehensive and irrefutable profile of the material. A discrepancy in one technique when others are in agreement is a critical flag for further investigation. Our standard workflow for a halogenated pyridine intermediate is as follows.

G cluster_0 cluster_1 Primary Identity Confirmation cluster_2 Quantitative Purity & Impurity Profile cluster_3 A Incoming Batch 4-Bromo-3-fluoropyridine HCl B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B Sample Aliquot C LC-Mass Spectrometry (Molecular Weight & Isotope Pattern) A->C Sample Aliquot D HPLC-UV (Purity by Area %) A->D Sample Aliquot E Certificate of Analysis (CoA) Identity & Purity Confirmed B->E Data Corroboration C->E Data Corroboration D->E Data Corroboration G cluster_0 Synthetic Pathway cluster_1 Potential Impurity Generation A Precursors B Reaction & Workup A->B C Crude Product B->C D Unreacted Starting Material B->D E Regioisomer Formation (e.g., 3-Bromo-4-fluoropyridine) B->E F Side-Reaction Products B->F

Sources

The Alchemist's Seal: A Comparative Guide to 4-Bromo-3-fluoropyridine Hydrochloride and its Synthetic Equivalents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to a Critical Building Block

In the intricate world of drug discovery and organic synthesis, the purity and reactivity of a chemical building block are paramount. They are the foundational keystones upon which complex molecular edifices are built. A seemingly minor impurity or a deviation in expected reactivity can lead to cascading failures, lost time, and squandered resources. This guide is crafted for the discerning researcher, scientist, and drug development professional to navigate the critical considerations surrounding 4-Bromo-3-fluoropyridine hydrochloride, a versatile yet specific reagent. We will delve into the indispensable role of a Certificate of Analysis (CoA), compare this building block to its commercially available alternatives, and provide actionable protocols for in-house quality verification.

The Unseen Blueprint: Why a Certificate of Analysis is Non-Negotiable

Before any reagent bottle is opened, the first and most crucial step is a thorough examination of its Certificate of Analysis. This document is not mere paperwork; it is the batch-specific fingerprint of the material in your hands. For a compound like this compound, the CoA provides a wealth of information that dictates its suitability for a given reaction.

A typical CoA, like those for similar halopyridines, will detail[1][2]:

  • Identity and Purity: Confirmed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The purity value, often expressed as a percentage, is a primary indicator of quality.

  • Appearance: A simple yet important check. A deviation from the expected "white solid" or "nearly white powder" could indicate degradation or contamination[1][2].

  • Water Content: For moisture-sensitive reactions, such as many organometallic cross-couplings, this value is critical.

  • Residual Solvents: The manufacturing process may leave trace amounts of solvents, which could interfere with subsequent reactions.

  • Elemental Analysis or Titration Data: To confirm the correct elemental composition and, in the case of a hydrochloride salt, the chloride content[2].

Trustworthiness in research begins with the verifiable quality of the starting materials. A comprehensive CoA is the first pillar of this trust, providing a baseline for reproducibility.

In the Spotlight: this compound

This compound (CAS No: 2546-52-3) is a valuable heterocyclic building block.[3] Its utility stems from the specific arrangement of its functional groups:

  • The Pyridine Core: A foundational scaffold in a multitude of FDA-approved drugs.

  • The Bromo Group at C4: This position is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents.

  • The Fluoro Group at C3: The presence of fluorine can significantly modulate the physicochemical properties of the final molecule, including its metabolic stability, lipophilicity, and pKa, which are all critical parameters in drug design.

  • The Hydrochloride Salt: This enhances the stability and handling of the otherwise basic pyridine nitrogen.

The strategic placement of the electron-withdrawing fluorine atom ortho to the bromine atom can also influence the reactivity of the C-Br bond in cross-coupling reactions.

A Field of Contenders: Comparative Analysis of Alternative Building Blocks

While this compound is a potent reagent, the savvy synthetic chemist always considers alternatives. The choice of building block can be influenced by factors such as cost, availability, and, most importantly, nuanced differences in reactivity. Here, we compare it with other commercially available bromofluoropyridines.

Feature4-Bromo-3-fluoropyridine 4-Bromo-2-fluoropyridine [4][5]3-Bromo-5-fluoropyridine [6][7]4-Bromo-2,6-difluoropyridine [8][9]
CAS Number 2546-52-3128071-98-7407-20-5903513-58-6
Position of F C3C2C5C2, C6
Position of Br C4C4C3C4
Predicted Reactivity in Cross-Coupling HighVery HighModerate to HighVery High
Key Synthetic Advantage Fluorine at C3 offers unique electronic effects on the final product.Fluorine at C2 strongly activates the C4 position for coupling.[10]Offers a different substitution pattern for structure-activity relationship (SAR) studies.Symmetrical structure with two activating fluorine atoms.
Potential Challenge The C3-F bond may influence the oxidative addition step differently than a C2-F.Potential for competing nucleophilic aromatic substitution of the fluorine atom under certain conditions.The C3 position is generally less reactive than C2 or C4 in pyridines.[11]Increased cost and potential for multiple reactions.

Causality of Reactivity: The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is largely governed by the rate-determining oxidative addition step.[12] The general order of reactivity for the halogen is I > Br > Cl > F.[10] For a given halogen, the reactivity is also influenced by its position on the pyridine ring, typically in the order C4 > C2 > C3.[10][11] Electron-withdrawing groups, such as fluorine, ortho or para to the halogen can further activate the C-X bond towards oxidative addition.

This makes 4-Bromo-2-fluoropyridine and 4-Bromo-2,6-difluoropyridine particularly reactive substrates for cross-coupling at the C4 position. 3-Bromo-5-fluoropyridine offers a meta-substitution pattern which can be crucial for exploring the chemical space in a drug discovery program.[6][7] The choice between these alternatives will depend on the desired final structure and the specific reaction conditions that can be tolerated.

Validating Your Reagents: Essential Experimental Protocols

A Certificate of Analysis provides a snapshot of quality from the manufacturer, but in-house verification is a cornerstone of robust science. Here are streamlined protocols for the quality assessment of pyridine-based building blocks.

Protocol 1: Identity and Purity Confirmation by ¹H NMR Spectroscopy

This protocol verifies the chemical structure and provides an initial assessment of purity.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of 4-Bromo-3-fluoropyridine HCl prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a clean, dry NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 Ready for Analysis acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire a standard ¹H NMR spectrum acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction acq3->proc1 Raw Data (FID) proc2 Reference the spectrum to the residual solvent peak proc1->proc2 proc3 Integrate all peaks and compare the spectrum to a reference proc2->proc3

Caption: Workflow for NMR-based quality assessment of pyridine building blocks.

Interpreting the Results: The proton NMR spectrum of a substituted pyridine will show characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm).[13] The chemical shifts and coupling patterns should match the expected structure of 4-Bromo-3-fluoropyridine. The integration of the aromatic protons should be consistent with the structure, and the absence of significant unassigned peaks is indicative of high purity.

Protocol 2: High-Resolution Purity Assessment by RP-HPLC

This protocol provides a more accurate quantification of purity and can resolve impurities not visible by NMR.

start Prepare Stock Solution (e.g., 1 mg/mL in mobile phase) mob_phase Prepare Mobile Phase (e.g., Acetonitrile/Water with buffer) start->mob_phase hplc_setup Equilibrate HPLC System (C18 column) with Mobile Phase mob_phase->hplc_setup inject Inject a defined volume (e.g., 10 µL) of the sample solution hplc_setup->inject run Run the gradient or isocratic method and collect data inject->run analyze Integrate all peaks in the chromatogram run->analyze calculate Calculate purity as: (Area of Main Peak / Total Area) x 100% analyze->calculate end Report Purity calculate->end

Caption: Step-by-step workflow for purity determination by HPLC.

Method Parameters: A typical reverse-phase HPLC method for small pyridine derivatives might use a C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid or a buffer to ensure good peak shape.[14][15] Detection is commonly done using a UV detector at a wavelength where the pyridine ring absorbs, such as 254 nm. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The selection and validation of a chemical building block like this compound is a foundational exercise in scientific rigor. It requires a deep understanding of the importance of the Certificate of Analysis, a strategic evaluation of available alternatives, and the practical ability to perform in-house quality control. By treating each reagent not as a commodity but as a critical variable in a complex experiment, researchers can enhance the reliability and reproducibility of their work, ultimately accelerating the pace of discovery and innovation.

References

  • BenchChem. (2025).
  • Pipzine Chemicals. (n.d.). 3-Bromo-5-fluoropyridine.
  • Chem-Impex. (n.d.). 3-Bromo-5-fluoropyridine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • MDPI. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • PubChem. (n.d.). 4-Bromo-2,6-difluoropyridine.
  • PubChem. (n.d.). 4-Bromo-2-fluoropyridine.
  • ResearchGate. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • ChemUniverse. (n.d.). 4-BROMO-2,6-DIFLUOROPYRIDINE.
  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • DTIC. (n.d.).
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • ResearchGate. (2018).
  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis - 2-Bromo-5-chloropyridine.
  • Thermo Fisher Scientific. (n.d.). Certificate of analysis - 4-Bromopyridine hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Matrix Scientific. (2019). CERTIFICATE OF ANALYSIS - 4-Bromo-3-fluorobenzotrifluoride.
  • PubMed Central. (n.d.).
  • ResearchGate. (2006).
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Scribd. (n.d.). COA 3 Bromo 4 Fluorobenzaldehyde.

Sources

A Comparative Guide to Alternative Building Blocks for 4-Bromo-3-fluoropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of the 3-fluoropyridine motif is a cornerstone of modern medicinal chemistry. The unique electronic properties conferred by the fluorine atom can significantly enhance metabolic stability, binding affinity, and other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1] 4-Bromo-3-fluoropyridine hydrochloride has long served as a reliable building block for introducing this valuable scaffold. However, the ever-present demand for synthetic versatility, improved reaction kinetics, and novel intellectual property landscapes necessitates a thorough understanding of its alternatives.

This guide provides an in-depth comparison of viable alternatives to 4-bromo-3-fluoropyridine, focusing on other 4-substituted analogues: 4-chloro-, 4-iodo-, and 4-triflyloxy-3-fluoropyridine. We will delve into their relative reactivity in key cross-coupling reactions, supported by experimental data, and discuss their physicochemical properties to empower you with the knowledge to make informed decisions in your synthetic campaigns.

The Landscape of 4-Substituted-3-Fluoropyridines: A Reactivity Overview

The choice of leaving group at the 4-position of the 3-fluoropyridine ring is a critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions. The efficiency of the oxidative addition step, often the rate-determining step in the catalytic cycle, is directly influenced by the carbon-halogen bond strength.[2] This gives rise to a well-established reactivity trend:

Iodo > Bromo ≈ Triflate > Chloro

This trend dictates that while 4-iodopyridines are the most reactive, often enabling milder reaction conditions, the more cost-effective but less reactive 4-chloropyridines may require more specialized and robust catalyst systems to achieve comparable yields.[3] The selection of a specific building block, therefore, becomes a strategic balance between reactivity, cost, and the specific transformation being undertaken.

Head-to-Head Comparison: Performance in Key Cross-Coupling Reactions

The true measure of a building block's utility lies in its performance in the reactions most crucial to drug discovery. Here, we compare the alternatives to 4-bromo-3-fluoropyridine in three ubiquitous transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Alternative 1: 4-Chloro-3-fluoropyridine

As the most economical of the halogenated alternatives, 4-chloro-3-fluoropyridine presents an attractive option for large-scale synthesis. However, its lower reactivity, stemming from the strong C-Cl bond, necessitates more forceful reaction conditions and advanced catalyst systems.

  • Suzuki-Miyaura Coupling: The coupling of chloropyridines generally requires more sophisticated catalysts, such as those employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, to facilitate the challenging oxidative addition step.[3]

  • Sonogashira Coupling: Similar to Suzuki couplings, Sonogashira reactions with chloropyridines are more demanding than their bromo or iodo counterparts and often require higher temperatures and more active catalyst systems.

  • Buchwald-Hartwig Amination: While challenging, the amination of chloropyridines is feasible with modern catalyst systems. The use of specialized ligands is crucial for achieving good yields.[4]

Alternative 2: 4-Iodo-3-fluoropyridine

Positioned at the highest end of the reactivity spectrum, 4-iodo-3-fluoropyridine is the building block of choice when mild reaction conditions and high efficiency are paramount. The weaker C-I bond facilitates rapid oxidative addition, often allowing for lower catalyst loadings and reaction temperatures.

  • Suzuki-Miyaura Coupling: Iodopyridines are highly reactive in Suzuki couplings, often proceeding to completion under mild conditions with standard palladium catalysts like Pd(PPh₃)₄.[3]

  • Sonogashira Coupling: This is a particularly effective coupling partner in Sonogashira reactions, enabling the facile introduction of diverse alkynyl moieties.[5]

  • Buchwald-Hartwig Amination: The high reactivity of the C-I bond makes 4-iodo-3-fluoropyridine an excellent substrate for C-N bond formation, even with less nucleophilic amines.

Alternative 3: 3-Fluoro-4-(trifluoromethylsulfonyloxy)pyridine (3-Fluoro-4-pyridyl Triflate)

Triflates are excellent leaving groups, with reactivity often comparable to or slightly less than bromides in palladium-catalyzed cross-coupling reactions.[6] They offer a valuable alternative to halides and can be readily prepared from the corresponding pyridinols.

  • Suzuki-Miyaura Coupling: Pyridyl triflates are widely used in Suzuki reactions, coupling efficiently with a broad range of boronic acids and esters.

  • Sonogashira Coupling: They are also effective substrates for Sonogashira couplings, providing a reliable alternative to the corresponding halides.

  • Buchwald-Hartwig Amination: The amination of pyridyl triflates is a well-established transformation, proceeding smoothly under standard Buchwald-Hartwig conditions.[4]

Comparative Data Summary

The following table summarizes the key characteristics and expected performance of the alternative building blocks in comparison to 4-bromo-3-fluoropyridine.

Building BlockRelative ReactivityKey AdvantagesKey Considerations
4-Bromo-3-fluoropyridine BaselineGood balance of reactivity and cost; widely available.May require optimization for challenging couplings.
4-Chloro-3-fluoropyridine LowerCost-effective, suitable for large-scale synthesis.Requires more forcing conditions and advanced catalysts.[3]
4-Iodo-3-fluoropyridine HigherHigh reactivity, enables milder conditions, high yields.Higher cost, potential for side reactions if not controlled.
3-Fluoro-4-pyridyl Triflate Similar to BromoHigh reactivity, readily synthesized from pyridinols.Can be less stable than halides under certain conditions.

Physicochemical Properties: A Guiding Metric

The physicochemical properties of these building blocks, such as their acidity (pKa) and lipophilicity (logP), can influence not only their reactivity but also the properties of the final drug molecule.

CompoundPredicted pKaPredicted logP
4-Chloro-3-fluoropyridine1.93 ± 0.10[1]1.6[7]
4-(Trifluoromethyl)pyridine-1.7[8]
3-Fluoro-4-methyl-5-(trifluoromethoxy)pyridine-2.5[2]

Note: Experimental data for all analogues is not consistently available. Predicted values are provided for guidance and should be confirmed experimentally.

The introduction of fluorine generally increases lipophilicity and can significantly impact the pKa of the pyridine nitrogen, a factor that is critical for target engagement and pharmacokinetic properties.[9][10]

Experimental Protocols

The following are representative, detailed protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of a 4-Halopyridine

This protocol is a generalized procedure based on common literature practices for the coupling of a 4-halopyridine with an arylboronic acid.

Workflow Diagram:

Suzuki_Workflow reagents Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst in Flask inert Evacuate and backfill with Argon (3x) reagents->inert Setup solvent Add Degassed Solvent inert->solvent Degas reaction Heat to 80-110 °C Monitor by TLC/GC-MS solvent->reaction React workup Cool, Dilute with Organic Solvent, Wash with Water/Brine reaction->workup Complete purify Dry, Concentrate, and Purify by Column Chromatography workup->purify Isolate

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Halo-3-fluoropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol mixture)

  • Degassed water

Procedure:

  • To a dry round-bottom flask or reaction vial, add the 4-halo-3-fluoropyridine, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent and water via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Sonogashira Coupling of 4-Iodo-3-fluoropyridine

This protocol is adapted from established procedures for the Sonogashira coupling of iodo-pyridines.[5]

Catalytic Cycle Diagram:

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) pd0->pd_complex Oxidative Addition (Ar-I) alkyne_complex Ar-Pd(II)-C≡CR(L2) pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_complex->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR cu_acetylide->alkyne Base

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Materials:

  • 3-Fluoro-4-iodopyridine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • CuI (0.1 mmol, 10 mol%)

  • Amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-fluoro-4-iodopyridine, Pd(PPh₃)₄, and CuI in the anhydrous solvent.

  • Add the amine base and stir the mixture at room temperature for 10 minutes.

  • Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to 40-65 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of a 4-Halopyridine

This is a general protocol that often requires careful selection of the phosphine ligand for optimal results, especially with less reactive chloro-pyridines.[4]

Logical Relationship Diagram:

Buchwald_Hartwig_Logic start Select Substrates (4-Halo-3-fluoropyridine + Amine) catalyst Choose Catalyst System (Pd Precursor + Ligand) start->catalyst base Select Base (e.g., NaOtBu, K3PO4) catalyst->base conditions Optimize Reaction Conditions (Solvent, Temperature) base->conditions reaction Perform Reaction under Inert Atmosphere conditions->reaction product Isolate and Purify Coupled Product reaction->product

Caption: Key decision points for a Buchwald-Hartwig amination.

Materials:

  • 4-Halo-3-fluoropyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.

  • Seal the tube, and evacuate and backfill with argon.

  • Add the 4-halo-3-fluoropyridine and the amine, followed by the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The selection of a building block is a critical decision in the design of any synthetic route. While 4-bromo-3-fluoropyridine remains a versatile and reliable option, its chloro-, iodo-, and triflyloxy- counterparts offer a valuable toolkit for the modern medicinal chemist. By understanding the nuanced differences in their reactivity and properties, researchers can tailor their synthetic strategies to optimize for cost, efficiency, and novelty. The iodo- derivative provides a path of high reactivity for delicate substrates, the chloro- analogue offers an economical route for scale-up, and the triflate serves as a robust alternative to the traditional halides. Armed with this comparative knowledge, you are now better equipped to navigate the synthetic landscape and accelerate your drug discovery programs.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem. [URL not available]
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem. [URL not available]
  • 3-Fluoro-4-methyl-5-(trifluoromethoxy)pyridine. PubChem. [Link]
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. [URL not available]
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
  • Reactivity Showdown: 4-Iodo-3-methoxyisothiazole vs. 4-Bromo-3-. Benchchem. [URL not available]
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • 4-Chloro-3-fluoropyridine. PubChem. [Link]
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
  • (PDF) Recent Advances in Sonogashira Reactions.
  • Coupling outcomes for pyridines.
  • 3-Fluoro-4-(trifluoromethyl)pyridine. Amerigo Scientific. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). [Link]
  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem. [URL not available]
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem. [URL not available]
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Diva-portal.org. [Link]
  • Buchwald–Hartwig amin
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem. [URL not available]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines.
  • Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides. PMC. [Link]
  • 4-(Trifluoromethyl)pyridine. PubChem. [Link]
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10.

Sources

The Fluorine Advantage: A Comparative Guide to Fluorinated Pyridine Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine into heterocyclic scaffolds has become an indispensable tool. Pyridine moieties are ubiquitous in pharmaceuticals, and their fluorinated derivatives offer a nuanced yet powerful approach to modulating molecular properties. This guide provides an in-depth, objective comparison of the performance of fluorinated pyridine intermediates against their non-fluorinated analogs, supported by experimental data, to inform rational synthetic design and accelerate drug discovery programs.

The Fundamental Impact of Fluorine Substitution

The introduction of a fluorine atom onto a pyridine ring is not a mere substitution; it is a strategic alteration that leverages fluorine's unique electronic properties. Its high electronegativity and relatively small size induce significant changes in the physicochemical profile of the pyridine ring, influencing basicity (pKa), lipophilicity (LogP), and metabolic stability.[1][2]

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, rendering it less basic.[1] This reduction in pKa can have profound consequences for drug-receptor interactions, solubility, and pharmacokinetic profiles.

Table 1: Comparative Physicochemical Properties of Pyridine Derivatives

PropertyNon-Fluorinated PyridineFluorinated PyridineImplication in Drug Design
pKa Higher (More Basic)Lower (Less Basic)[1]Alters drug-receptor binding, solubility, and pharmacokinetic properties.[1]
Lipophilicity (LogP) Generally LowerGenerally Higher (position-dependent)Influences membrane permeability, absorption, and distribution.
Metabolic Stability More susceptible to oxidative metabolismMore resistant to metabolic cleavage[1]Can lead to longer drug half-life and improved bioavailability.[3][4]
Dipole Moment LowerHigherCan influence molecular interactions and crystal packing.[1]

Comparative Reactivity in Key Synthetic Transformations

The electronic perturbations caused by fluorine substitution significantly impact the reactivity of the pyridine ring in common and crucial synthetic reactions. Here, we compare the performance of fluorinated and non-fluorinated pyridine intermediates in two cornerstone reactions: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr): A Clear Advantage for Fluorine

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, dramatically accelerating the reaction.

Experimental data compellingly demonstrates this advantage. In a direct comparison, 2-fluoropyridine reacts with sodium ethoxide in ethanol 320 times faster than 2-chloropyridine under the same conditions. This enhanced reactivity allows for milder reaction conditions and can lead to higher yields, a significant advantage in complex multi-step syntheses.

Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution

SubstrateNucleophileSolventRelative Rate (kF/kCl)
2-HalopyridineSodium EthoxideEthanol320

This heightened reactivity makes fluoropyridines highly valuable intermediates for the introduction of a wide array of nucleophiles.

Experimental Protocol: Comparative Nucleophilic Aromatic Substitution

Objective: To compare the reactivity of a 2-fluoropyridine and a 2-chloropyridine with a common nucleophile.

Materials:

  • 2-Fluoropyridine

  • 2-Chloropyridine

  • Sodium Ethoxide

  • Anhydrous Ethanol

  • Standard glassware for inert atmosphere reactions

  • GC-MS for reaction monitoring

Procedure:

  • In separate, oven-dried Schlenk flasks under an argon atmosphere, prepare equimolar solutions of 2-fluoropyridine and 2-chloropyridine in anhydrous ethanol.

  • In a third flask, prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • At room temperature, add the sodium ethoxide solution to each of the halopyridine solutions simultaneously while stirring vigorously.

  • Monitor the progress of both reactions at regular intervals (e.g., every 5 minutes) by taking aliquots and analyzing them by GC-MS to determine the consumption of the starting material and the formation of the 2-ethoxypyridine product.

  • The reaction rates can be compared by observing the time required for complete consumption of the respective starting materials.

Diagram 1: SNAr Mechanism and the Role of Fluorine

sn_ar_mechanism S_NAr Mechanism: Fluorine's Activating Role start_cl 2-Chloropyridine intermediate_cl Meisenheimer Complex (Less Stabilized) start_cl->intermediate_cl + Nu⁻ product_cl Product intermediate_cl->product_cl - Cl⁻ (Slower) start_f 2-Fluoropyridine intermediate_f Meisenheimer Complex (Stabilized by F) start_f->intermediate_f + Nu⁻ product_f Product intermediate_f->product_f - F⁻ (Faster) caption Fluorine's electron-withdrawing effect stabilizes the intermediate.

Caption: Fluorine's electron-withdrawing effect stabilizes the intermediate.

Suzuki-Miyaura Cross-Coupling: A More Nuanced Comparison

The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation. The electronic nature of the pyridine ring significantly influences the efficiency of this palladium-catalyzed reaction. While non-fluorinated pyridines often exhibit high reactivity, the introduction of an electron-withdrawing fluorine atom can deactivate the ring towards the oxidative addition step of the catalytic cycle.

This does not preclude the use of fluorinated pyridines in Suzuki couplings, but it often necessitates careful optimization of reaction conditions (e.g., choice of catalyst, ligand, base, and temperature) to achieve high yields. The benefits of incorporating fluorine into the final product, however, frequently outweigh the need for additional synthetic optimization.

Table 3: Representative Suzuki-Miyaura Coupling Conditions and Expected Yields

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ / LigandK₂CO₃Toluene/H₂O10085-95
2-Bromo-5-fluoropyridinePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10075-90

Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling

Objective: To compare the yield of a Suzuki-Miyaura coupling reaction for a fluorinated and a non-fluorinated bromopyridine.

Materials:

  • 2-Bromopyridine (1.0 mmol)

  • 2-Bromo-5-fluoropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Standard, oven-dried glassware for inert atmosphere chemistry

  • TLC or LC-MS for reaction monitoring

Procedure:

  • To two separate oven-dried Schlenk flasks equipped with magnetic stir bars, add the respective bromopyridine, phenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Seal the flasks with rubber septa, evacuate, and backfill with high-purity argon. Repeat this process three times.

  • Using a syringe, add the degassed dioxane/water solvent mixture to each flask.

  • Immerse the flasks in a preheated oil bath at 100 °C and stir the reaction mixtures.

  • Monitor the reactions' progress periodically by TLC or LC-MS.

  • Upon completion, cool the reaction mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography on silica gel.

  • Determine the isolated yields and compare the results.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

suzuki_cycle Generalized Suzuki-Miyaura Catalytic Cycle cluster_catalyst Catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Ar-X transmetalation Transmetalation pd_r_complex Ar-Pd(II)-R L₂ pd_complex->pd_r_complex [B(OH)₂R]⁻ boronate R-B(OR)₃⁻ pd_r_complex->pd0 reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product Yields caption Fluorine on 'Ar' can influence the oxidative addition step.

Caption: Fluorine on 'Ar' can influence the oxidative addition step.

Enhanced Metabolic Stability: The "Fluorine Shield"

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I drug metabolism. By replacing a hydrogen atom at a metabolically labile position with fluorine, a "metabolic shield" is created, blocking or slowing down oxidative metabolism.[3][4] This often leads to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][5]

Table 4: Comparative In Vitro Metabolic Stability in Liver Microsomes

Compound ClassCompound/AnalogDescriptiont½ (min)Species
PyridazineCompound 7Non-fluorinated analog~3Mouse
PyridazineCompound 14Fluorinated analog> 60Mouse
IndoleUT-155Non-fluorinated indole12.35Mouse
Indazole32a4-Fluoro-indazole analog34.66Mouse

Data compiled from representative studies to illustrate the trend.[3][6]

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine and compare the in vitro half-life (t½) of a fluorinated pyridine derivative and its non-fluorinated analog using liver microsomes.

Materials:

  • Test compound and its non-fluorinated analog

  • Pooled liver microsomes (e.g., human, mouse)

  • NADPH regenerating system

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS analysis

  • 96-well plate, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw pooled liver microsomes on ice. Prepare the NADPH regenerating system. Prepare stock solutions of the test compounds and internal standard.

  • Incubation: In a 96-well plate, add liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL. Add the test compound (final concentration, e.g., 1 µM) and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Include a negative control incubation without the NADPH system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Quantify the remaining parent compound at each time point. Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Diagram 3: Mechanism of Metabolic Stabilization

metabolic_stability Fluorine Blocking Metabolic Oxidation start_h Pyridine-CH₃ cyp450_h CYP450 Oxidation start_h->cyp450_h metabolite_h Pyridine-CH₂OH (Metabolite) cyp450_h->metabolite_h Rapid Metabolism start_f Pyridine-CH₂F cyp450_f CYP450 Oxidation start_f->cyp450_f no_reaction Metabolism Blocked cyp450_f->no_reaction Slow/No Reaction caption The strong C-F bond resists enzymatic cleavage.

Caption: The strong C-F bond resists enzymatic cleavage.

Conclusion: A Strategic Choice in Synthesis and Drug Design

The decision to employ a fluorinated versus a non-fluorinated pyridine intermediate is a strategic one, balancing synthetic feasibility with the desired properties of the final molecule.

  • For Nucleophilic Aromatic Substitution , fluorinated pyridines offer a distinct advantage, enabling reactions under milder conditions and often providing superior yields.

  • For Metabolic Stability , the introduction of fluorine is a proven and powerful strategy to block metabolic "hotspots," thereby enhancing the pharmacokinetic profile of a drug candidate.[4][5]

  • For Cross-Coupling Reactions , while non-fluorinated pyridines may exhibit higher intrinsic reactivity, the use of modern catalyst systems allows for the efficient coupling of fluorinated analogs, delivering the benefits of fluorine to the target molecule.

The experimental data and protocols provided in this guide offer a framework for researchers to make informed decisions. By understanding the profound impact of fluorine substitution, scientists can rationally design the next generation of pyridine-based compounds with improved synthetic accessibility, efficacy, and developability.

References

  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. (2025). BenchChem.
  • Phase I metabolic stability of selected analogues in mouse liver microsomes. (n.d.).
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). RSC Medicinal Chemistry.
  • A Comparative Analysis of the Metabolic Stability of Fluorin
  • Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. (2015). Xenobiotica.
  • A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. (2025). BenchChem.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2012). Organometallics.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. (2025). BenchChem.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (2025). BenchChem.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Medicinal Chemistry.
  • Fluorine in drug discovery: Role, design and case studies. (2025). Journal of Drug Delivery and Therapeutics.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (2025). BenchChem.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. (2012). Organometallics.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.).
  • 2-Bromo-5-fluoropyridine. (n.d.). MedChemExpress.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (2016). Chemistry – A European Journal.
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. (2025). BenchChem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018).
  • Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2009). The Journal of Organic Chemistry.
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.).
  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. (n.d.).

Sources

A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Analysis of Bromo- vs. Chloro-Pyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active molecules necessitates robust and efficient methods for its functionalization. Palladium-catalyzed cross-coupling reactions stand as the preeminent tool for forging the carbon-carbon and carbon-nitrogen bonds required to build molecular complexity. However, the choice of starting material—specifically, the halogen on the pyridine ring—can profoundly impact reaction efficiency, cost, and scalability.

This guide provides an in-depth comparison of the reactivity of bromo- and chloro-pyridines in several key cross-coupling reactions. Moving beyond simple protocols, we will explore the fundamental principles governing their reactivity, present comparative experimental data, and offer field-proven insights to guide your experimental design and catalyst selection.

The Core Principle: Why Halogen Identity Dictates Reactivity

The fundamental difference in reactivity between chloro- and bromo-pyridines lies in the strength of the carbon-halogen (C-X) bond. The first and often rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1] A weaker bond requires less energy to break, facilitating a faster oxidative addition and, consequently, a more rapid overall reaction.

The bond dissociation energies (BDE) clearly illustrate this principle:

  • C-Br Bond Energy: ~276 kJ/mol[1]

  • C-Cl Bond Energy: ~339 kJ/mol[1]

This significant energy difference means that bromo-pyridines are inherently more reactive substrates.[2] They typically react under milder conditions, with lower catalyst loadings, and often with simpler, less specialized ligand systems. In contrast, the stronger, less polar C-Cl bond makes chloro-pyridines more challenging substrates.[1][3] Activating this bond often requires more forcing conditions, such as higher temperatures, and, crucially, more sophisticated catalytic systems involving bulky, electron-rich ligands that enhance the electron density on the palladium center, thereby promoting the oxidative addition step.[1][4]

Despite their lower intrinsic reactivity, chloro-pyridines are often more economical and available in a wider variety of substitution patterns, making them highly attractive starting materials. The continuous evolution of catalyst technology has largely bridged the reactivity gap, making the efficient coupling of chloro-pyridines a routine process in modern synthetic labs.[1]

G cluster_Br Bromo-Pyridine cluster_Cl Chloro-Pyridine Br_Start Ar-Br + Pd(0)L₂ Br_TS [Ar--Br--Pd(0)L₂]‡ Br_Start->Br_TS Oxidative Addition (Lower Activation Energy) Br_Prod Ar-Pd(II)(Br)L₂ Br_TS->Br_Prod Cl_Prod Ar-Pd(II)(Cl)L₂ Cl_Start Ar-Cl + Pd(0)L₂ Cl_TS [Ar--Cl--Pd(0)L₂]‡ Cl_Start->Cl_TS Oxidative Addition (Higher Activation Energy) Cl_TS->Cl_Prod

Figure 1: Oxidative addition energy comparison. The weaker C-Br bond results in a lower activation barrier for the rate-determining oxidative addition step compared to the stronger C-Cl bond.

Comparative Performance in Major Cross-Coupling Reactions

The general reactivity trend of I > Br > Cl > F holds true across the most common palladium-catalyzed cross-coupling reactions.[5] However, the specific conditions required to achieve high yields can vary significantly.

Suzuki-Miyaura Coupling

This reaction, which forms C-C bonds between a halide and a boronic acid or ester, is arguably the most widely used cross-coupling method.

  • Bromo-pyridines: Generally excellent substrates that react under a wide range of "standard" conditions, often using Pd(PPh₃)₄ or PdCl₂(dppf) with a carbonate base.

  • Chloro-pyridines: Far less reactive under standard conditions.[6] Success hinges on using highly active catalysts. Modern systems often employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands, which are adept at activating the C-Cl bond.[4] The electron-deficient nature of the pyridine ring can make 2- and 4-chloropyridines more reactive than their 3-chloro counterparts.[5]

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Halopyridine Coupling Partner Catalyst System Base / Solvent Conditions Yield (%)
3-Bromopyridine Phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ / Toluene:H₂O 100 °C, 2h >95%
2-Chloropyridine Phenylboronic acid Pd₂(dba)₃ / XPhos K₃PO₄ / Dioxane 100 °C, 18h ~90%
3-Chloropyridine Phenylboronic acid Pd(OAc)₂ / Benzimidazolium salt K₂CO₃ / DMF:H₂O 150 °C (MW), 15min 65%[6]

| 5-Bromo-2-chloropyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ / MeOH | Reflux | 85% (at C5-Br)[7] |

Buchwald-Hartwig Amination

This reaction forms C-N bonds between an aryl halide and an amine, a crucial transformation in pharmaceutical synthesis.

  • Bromo-pyridines: Readily undergo amination with a variety of primary and secondary amines using catalysts like Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands such as BINAP or Xantphos.[8] Strong bases like NaOt-Bu or LiHMDS are typically required.[9][10]

  • Chloro-pyridines: Historically difficult substrates. Their successful amination was a key development in cross-coupling chemistry.[11] It requires highly active catalyst systems, often featuring bulky dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos), which facilitate both the oxidative addition and the subsequent reductive elimination steps.[9] The choice of base and ligand is critical and often needs to be screened for optimal results.

Table 2: Comparative Data for Buchwald-Hartwig Amination

Halopyridine Amine Catalyst System Base / Solvent Conditions Yield (%)
3-Bromo-2-aminopyridine Morpholine RuPhos Precatalyst LiHMDS / Toluene RT, 18h 93%[9]
2-Bromopyridine Aniline Pd₂(dba)₃ / BINAP NaOt-Bu / Toluene 80 °C, 4h 98%
2-Chloropyridine Aniline Pd(OAc)₂ / XPhos Cs₂CO₃ / Toluene 100 °C, 24h 85%

| 2,6-Dichloropyridine | Methyl aminothiophenecarboxylate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ / Dioxane | 120 °C | Moderate (mono-amination)[8] |

Sonogashira Coupling

The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper(I) catalytic system.

  • Bromo-pyridines: Highly effective substrates that couple readily under standard Sonogashira conditions (e.g., PdCl₂(PPh₃)₂, CuI, and an amine base like TEA or DIPA).

  • Chloro-pyridines: Generally unreactive under standard copper-co-catalyzed conditions.[12] Achieving successful coupling often requires copper-free conditions and more specialized palladium catalysts with ligands such as bulky phosphines or NHCs.[13] Higher temperatures are also common. In di- or poly-halogenated pyridines, the reaction can be selective for the C-Br bond over the C-Cl bond.[14]

Heck Coupling

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[15]

  • Bromo-pyridines: Are standard substrates for the Heck reaction, typically reacting well with electron-deficient alkenes like acrylates and styrenes using Pd(OAc)₂ with a phosphine ligand.[16]

  • Chloro-pyridines: Are very challenging substrates for the Heck reaction.[17] Their use often requires high temperatures and specialized, highly active catalyst systems, such as palladacycles or those employing bulky, electron-rich phosphine ligands.[18] For many applications, bromo-pyridines remain the substrate of choice for this transformation.[17]

Experimental Protocols: A Practical Comparison

The following protocols illustrate the typical differences in experimental setup for a reactive bromo-pyridine versus a more challenging chloro-pyridine in a Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine (Standard Conditions)

This protocol outlines a standard, reliable procedure for a reactive heteroaryl bromide.

Materials & Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Methodology:

  • Reagent Assembly: To a Schlenk flask, add 3-bromopyridine, phenylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times. This degassing procedure is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 3-phenylpyridine.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine (Forcing Conditions)

This protocol demonstrates the use of a modern, highly active catalyst system required for an unreactive heteroaryl chloride.

Materials & Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

Methodology:

  • Reagent Assembly (Inert Atmosphere): Inside a glovebox or on a Schlenk line, add Pd₂(dba)₃, the bulky phosphine ligand XPhos, and K₃PO₄ to a dry reaction vial. The use of a stronger base (K₃PO₄) and a highly active, air-sensitive ligand necessitates more rigorous inert atmosphere techniques.

  • Substrate Addition: Add 2-chloropyridine and phenylboronic acid to the vial.

  • Solvent Addition: Add anhydrous, degassed dioxane.

  • Reaction: Seal the vial tightly and heat to 100-110 °C with vigorous stirring for 12-24 hours. Longer reaction times and higher temperatures are often necessary to drive the C-Cl bond activation.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1 to isolate 2-phenylpyridine.

G cluster_setup Setup cluster_reaction Reaction & Analysis cluster_workup Workup & Purification A Assemble Reagents (Halide, Boronic Acid, Catalyst, Base) B Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C Add Degassed Solvent B->C D Heat & Stir (Monitor by TLC/LC-MS) C->D E Quench & Extract D->E F Dry & Concentrate E->F G Column Chromatography F->G H Characterize Product G->H

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

While bromo-pyridines remain the more reactive and often more straightforward substrates in cross-coupling reactions, the choice between a bromo- or chloro-pyridine is a strategic decision.[1] The key takeaways are:

  • Reactivity: The reactivity order is consistently Br > Cl, driven by the C-X bond dissociation energy, which directly impacts the rate-limiting oxidative addition step.[5]

  • Conditions: Bromo-pyridines react under milder conditions with standard catalysts. Chloro-pyridines demand more active, specialized catalyst systems (often bulky, electron-rich phosphine or NHC ligands), higher temperatures, and longer reaction times.[1]

  • Practical Choice: The decision hinges on a balance of factors. Bromo-pyridines are preferred for their high reactivity, especially in complex settings or with sensitive functional groups. Chloro-pyridines are advantageous due to their lower cost and broad commercial availability, provided a suitable, highly active catalyst system is employed.[1]

For the modern researcher, the "unreactive" label once applied to chloro-pyridines is largely a relic of the past. With the powerful catalyst technologies available today, both bromo- and chloro-pyridines are indispensable tools in the synthesis of novel pyridine-containing molecules, enabling the exploration of vast chemical space in the pursuit of new medicines and materials.

References

  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
  • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group, J. Am. Chem. Soc., 2005, 127 (6944-6945).
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016, 7, 6057-6084.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 2011, 16(5), 3662-3674.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2005, 70(13), 5164-5173.
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 2017, 15, 1510-1520.
  • Sonogashira coupling. Wikipedia.
  • Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega, 2017, 2(8), 4493-4503.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 2023.
  • Heck Reaction. Organic Chemistry Portal.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2003, 5(22), 4231-4234.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Heck reaction. Wikipedia.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 2023.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromo-3-fluoropyridine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Bromo-3-fluoropyridine hydrochloride, a halogenated pyridine derivative. Our focus is to move beyond mere compliance, offering a procedural framework rooted in chemical principles to ensure the safety of laboratory personnel and the integrity of our shared environment.

Understanding the Hazard Profile: Why Caution is Critical

This compound is a compound that demands respect. As a halogenated aromatic amine, its reactivity profile presents several hazards. Safety Data Sheets (SDS) consistently highlight the following risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes significant skin and eye irritation.

  • Respiratory Effects: May cause respiratory irritation.

The hydrochloride salt form generally renders the compound as a solid, which can mitigate some of the risks associated with volatile liquids. However, the generation of dust during handling poses a significant inhalation hazard. Furthermore, its solubility characteristics and potential for environmental persistence necessitate a disposal protocol that ensures its complete containment and destruction.

Table 1: Key Hazard and Physical Data for this compound

PropertyValueSource
Molecular Formula C₅H₄BrClFN
Appearance White to off-white solid
Hazard Statements H302, H312, H315, H319, H332, H335
Signal Word Warning

The Primary Disposal Pathway: Professional Waste Management

The most direct and universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2] This approach ensures that the compound is handled and treated in accordance with all local, state, and federal regulations. The preferred ultimate destruction method for such halogenated organic compounds is high-temperature incineration, which ensures the complete breakdown of the molecule into less harmful components.[3]

Step-by-Step Protocol for Waste Accumulation:
  • Container Selection: Utilize a dedicated, clearly labeled, and sealable waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and date of accumulation.

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. Crucially, this waste must be segregated from incompatible materials, particularly strong oxidizing agents and strong acids (other than its own hydrochloride nature), to prevent any unintended reactions.[4][5]

  • Collection: Once the container is full or is no longer being added to, arrange for its collection by your institution's environmental health and safety (EHS) department or a contracted hazardous waste disposal company.

Spill Management: A Plan for Immediate and Safe Response

In the event of a spill, a swift and informed response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate all non-essential personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene are generally suitable).[4]

    • Chemical splash goggles and a face shield.

    • A lab coat.

  • Containment and Absorption: For solid spills, carefully sweep or scoop the material to minimize dust generation. For solutions, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1]

  • Collection: Carefully transfer the spilled material and any contaminated absorbent into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (such as water, if the material is water-soluble, followed by a soap and water wash), collecting all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, as per your facility's established protocols.

Laboratory-Scale Neutralization: A Pre-Treatment Consideration

For small residual amounts, such as those left in reaction vessels, a carefully controlled neutralization and extraction can be considered as a pre-treatment step before entering the waste stream. This procedure aims to convert the hydrochloride salt to its free base form, which can then be managed as an organic waste. This procedure should only be performed by trained personnel within a certified chemical fume hood.

Step-by-Step Neutralization and Extraction Protocol:
  • Preparation: In a chemical fume hood, prepare a saturated solution of sodium bicarbonate (NaHCO₃) in water.

  • Neutralization: Slowly and with stirring, add the saturated sodium bicarbonate solution to the vessel containing the this compound residue. Effervescence (fizzing) will occur as carbon dioxide is released. Continue adding the bicarbonate solution until the fizzing ceases, indicating that the acid has been neutralized.[6]

  • Extraction: Add a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate, to the neutralized mixture. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction to move the free base form of 4-Bromo-3-fluoropyridine into the organic layer.

  • Separation and Collection: Separate the organic layer and collect it in a designated "Halogenated Organic Waste" container. The aqueous layer, after being checked for pH to ensure it is neutral, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. However, it is best practice to have it collected as aqueous waste.

  • Drying and Evaporation (if necessary): The collected organic layer can be dried over an anhydrous salt like magnesium sulfate (MgSO₄), filtered, and the solvent can be removed under reduced pressure if concentration is desired before adding to the waste container.[6]

Diagram 1: Decision Workflow for Disposal

G cluster_0 Initial Assessment cluster_1 Disposal Pathways cluster_2 Procedures cluster_3 Final Disposition Start 4-Bromo-3-fluoropyridine hydrochloride for Disposal AssessQuantity Assess Quantity Start->AssessQuantity BulkDisposal Bulk Quantities or Unused Reagent AssessQuantity->BulkDisposal > Small Residue ResidualDisposal Small Residual Quantities (e.g., in glassware) AssessQuantity->ResidualDisposal ≤ Small Residue SpillCleanup Spill Cleanup Material AssessQuantity->SpillCleanup Spill Occurred AccumulateWaste Accumulate in Labeled Hazardous Waste Container BulkDisposal->AccumulateWaste Neutralization Perform Laboratory-Scale Neutralization & Extraction ResidualDisposal->Neutralization CollectSpillWaste Collect in Labeled Hazardous Waste Container SpillCleanup->CollectSpillWaste EHS_Pickup Arrange for EHS/ Professional Disposal AccumulateWaste->EHS_Pickup Neutralization->EHS_Pickup Collect Organic Phase CollectSpillWaste->EHS_Pickup

Caption: Decision workflow for the proper disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of professional scientific practice. By understanding the inherent hazards of this compound and adhering to a structured and logical disposal plan, we can ensure the safety of our colleagues and minimize our environmental impact. The primary route of disposal through professional waste management services remains the gold standard. For minor residual quantities, a carefully executed neutralization and extraction procedure can serve as a valuable pre-treatment step. Ultimately, a culture of safety, built on a foundation of technical understanding and procedural diligence, is our greatest asset in the laboratory.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. WSU. [Link]
  • ACS Publications. (n.d.). Case study – A two liter pyridine spill in an undergraduate laboratory.
  • GOV.UK. (n.d.). Pyridine: incident management. GOV.UK. [Link]
  • ATSDR. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • ResearchGate. (2022, November 15). How to quench Pyridine?
  • PubChem. (n.d.). 4-Bromo-3-fluoropyridine. PubChem. [Link]
  • ResearchGate. (2022, July 26). How to neutralize 4-Bromopyridine hydrochloride?

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-3-fluoropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 4-Bromo-3-fluoropyridine hydrochloride. As a crucial building block in pharmaceutical and agrochemical synthesis, its safe management is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of chemical causality and risk mitigation for researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Profile

This compound is a halogenated pyridine derivative that demands careful handling due to its classification as a hazardous substance.[1][2][3] Understanding its risk profile is the foundational step in establishing a safe operational plan. The primary hazards are categorized as follows:

  • Acute Toxicity (Category 4): The compound is harmful if swallowed, if it comes into contact with the skin, or if inhaled as a dust or mist.[1][2]

  • Skin Irritation (Category 2): Direct contact causes skin irritation.[1][2][3]

  • Eye Irritation (Category 2): It causes serious eye irritation upon contact.[1][2][3]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the solid powder may lead to respiratory tract irritation.[1][2][3]

  • Hygroscopic Nature: The material readily absorbs moisture from the air, which can affect its physical properties and reactivity.[1]

These classifications necessitate a multi-layered approach to safety, where Personal Protective Equipment (PPE) serves as the final, critical barrier against exposure.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningH302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1]
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.[1][3]
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation.[1][3]
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.[1][3]

The Hierarchy of Controls: A Proactive Safety Doctrine

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. A robust safety culture prioritizes the hierarchy of controls, which seeks to mitigate risk at its source.

  • Elimination/Substitution: In a research context, this is often not feasible as the molecule is the subject of the investigation.

  • Engineering Controls: This is the most critical proactive step. All handling of this compound, especially in its solid, dusty form, must be performed within a certified chemical fume hood.[4][5] The fume hood's ventilation is essential to prevent inhalation of harmful fumes or dust.[4]

  • Administrative Controls: These include establishing clear Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only. Clearly labeling storage areas is also a key administrative control.[5]

  • Personal Protective Equipment (PPE): Used in conjunction with the above controls, PPE provides the final barrier to protect the user from exposure.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task being performed. The following protocol outlines the minimum requirements.

Eye and Face Protection

Due to the serious eye irritation risk, robust eye protection is non-negotiable.

  • Standard Operations: Chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times when handling the compound in either solid or solution form.[6]

  • High-Risk Operations: When there is an elevated risk of splashing (e.g., transferring large volumes of solutions, performing reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[6][7] A face shield alone does not provide adequate protection.[6]

Skin and Body Protection
  • Hand Protection: Chemically resistant nitrile gloves are the standard recommendation for handling pyridine-based compounds.[4][5] Always inspect gloves for tears or punctures before use. For prolonged or immersive contact, consult the glove manufacturer's compatibility data. Double-gloving can provide an additional layer of protection. Practice proper glove removal techniques to avoid contaminating your skin.[8]

  • Protective Clothing: A flame-resistant lab coat is required.[6] Ensure the lab coat is fully buttoned, with sleeves rolled down. For large-scale operations or significant spill cleanup, a chemically resistant apron or suit may be necessary.

  • Footwear: Closed-toe shoes are mandatory in the laboratory; sandals or perforated shoes are not permitted.[6]

Respiratory Protection

The primary method of respiratory protection is the use of a chemical fume hood.[8]

  • Standard Operations: When working within a properly functioning fume hood, additional respiratory protection is typically not required.

  • Emergency or Non-Routine Situations: If you must handle the compound outside of a fume hood (e.g., during a large spill cleanup) or if dust generation is unavoidable, a NIOSH-approved respirator is required.[8] For dusts, a particulate respirator (e.g., N95) may be sufficient, but for vapors or unknown concentrations, a respirator with organic vapor cartridges is necessary.[7] All personnel requiring a respirator must be properly fit-tested and trained.[7]

Procedural Guidance: From Receipt to Disposal

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2][9]

  • The container must be kept tightly closed and stored under an inert atmosphere if possible, as it is hygroscopic.[1][2]

Step 2: Handling and Use (Inside a Fume Hood)

  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Don PPE: Put on your lab coat, chemical splash goggles, and gloves.

  • Weighing: To minimize dust, weigh the solid compound on weighing paper or in a container within the fume hood. Avoid creating dust clouds.

  • Transfers: Use a spatula for solid transfers. If making a solution, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling: After use, tightly seal the container. Decontaminate the spatula and the work surface.

Emergency Response Plan

Accidents require immediate and correct action.

  • Personnel Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][10][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

    • Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing while under a safety shower if the exposure is extensive.[10] Seek medical attention if irritation persists.[1]

    • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Minor Spill (Contained within a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a spill pillow.[12][13]

    • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.[1][12]

    • Wipe down the area with a suitable solvent and then soap and water.

Waste Disposal Plan

All waste containing this compound is classified as hazardous waste.[1]

  • Solid Waste: Contaminated gloves, weighing paper, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a designated, labeled container for halogenated organic waste.

  • Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[1][9] Do not dispose of this chemical down the drain.[12]

Visualization: PPE Selection Workflow

The following diagram provides a logical workflow for selecting the appropriate level of PPE based on the planned task.

PPE_Workflow PPE Selection for 4-Bromo-3-fluoropyridine HCl start Start: Task Assessment fume_hood Is the task performed in a certified fume hood? start->fume_hood solid_or_liquid Handling solid powder or solution? fume_hood->solid_or_liquid Yes respirator_ppe Maximum Control Required: - Full PPE - NIOSH-Approved Respirator - Cease work & re-evaluate fume_hood->respirator_ppe No splash_risk Is there a significant risk of splashing? solid_or_liquid->splash_risk Solution base_ppe Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Goggles solid_or_liquid->base_ppe Solid (weighing) splash_risk->base_ppe No enhanced_ppe Enhanced PPE: - Base PPE + Face Shield splash_risk->enhanced_ppe Yes

Caption: PPE selection workflow based on engineering controls and task-specific risks.

References

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Bromopyridine hydrochloride. URL
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoropyridine. URL
  • Fisher Scientific. (2011). SAFETY DATA SHEET - 4-Bromo-2-fluoropyridine. URL
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. URL
  • Fisher Scientific. (2013).
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. URL
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. URL
  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. URL
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. URL
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Bromopyridine hydrochloride. URL
  • CymitQuimica. (2024). Safety Data Sheet - 4-AMINO-3-BROMO-2-FLUOROPYRIDINE. URL
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals - Research Safety. URL
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 7-Bromo-2-(2-fluoropyridin-4-YL)-[1][10][13]triazolo[1,5-A]pyridine. URL
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-fluoropyridine 97. URL
  • BenchChem. (n.d.). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. URL
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. URL
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Bromopyridine hydrochloride. URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-fluoropyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-fluoropyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.